molecular formula C41H62O15 B15525937 Glaucoside C

Glaucoside C

Cat. No.: B15525937
M. Wt: 794.9 g/mol
InChI Key: BRAQGYOYQRQKSH-STTCAWBMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glaucoside C is a useful research compound. Its molecular formula is C41H62O15 and its molecular weight is 794.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H62O15

Molecular Weight

794.9 g/mol

IUPAC Name

(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2S,4S,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20+,21+,24+,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35+,36-,37+,38+,40-,41-/m0/s1

InChI Key

BRAQGYOYQRQKSH-STTCAWBMSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4CC5=CC[C@@H]6[C@@H]([C@]5(C[C@H]4O)C)CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC6=O)C)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC7=COC8(C7C(CO8)OC6=O)C)C)C)OC)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Glaucoside C: Structure, Properties, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glaucoside C is a naturally occurring pregnane (B1235032) glycoside, a class of steroid compounds that have garnered significant interest in the scientific community for their diverse biological activities.[1][2] Primarily isolated from plants of the Cynanchum genus, such as Cynanchum glaucescens and Cynanchum atratum, this compound has been the subject of phytochemical and pharmacological investigations.[3][4][5] Pregnane glycosides, as a group, are recognized for their potential anticarcinogenic and cancer-inhibiting properties. Recent studies have highlighted the potential of this compound as an anti-inflammatory agent and a possible antiviral compound.

It is important to note that the name "this compound" has also been assigned to a different molecule, a triterpene saikosaponin isolated from Atriplex glauca, which has shown moderate cytotoxicity against human colon cancer cells. This guide will focus exclusively on the pregnane glycoside this compound (CAS: 81474-89-7).

Chemical Structure and Properties

The structural elucidation of this compound has been accomplished through modern spectrometric methods, including Fast Desorption Mass Spectrometry (FD-MS) and various 2D Nuclear Magnetic Resonance (NMR) techniques. It is characterized by a C21 steroidal aglycone, Glaucogenin A, linked to a chain of three deoxy sugar moieties.

Chemical Identifiers
IdentifierDataReference
CAS Number 81474-89-7
Molecular Formula C41H62O15
Molecular Weight 794.9 g/mol
Systematic Name Glaucogenin A 3-O-α-L-cymaropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-L-cymaropyranoside
Physicochemical Properties
PropertyDataReference
Appearance Amorphous Powder
Melting Point 127-133 °C
Optical Rotation [α]D: -14.6° (c 0.91, CHCl3)
Spectroscopic Data

Biological Activity and Mechanism of Action

This compound has demonstrated promising biological activities, particularly in the realms of anti-inflammatory and antiviral research.

Anti-inflammatory Activity

A key reported activity of this compound is its ability to alleviate atopic dermatitis. This effect is attributed to its inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK cascade is a critical pathway in the inflammatory response, and its modulation by this compound suggests a strong potential for development as a therapeutic agent for inflammatory skin conditions.

MAPK_Pathway_Inhibition cluster_stimulus External Stimulus cluster_pathway MAPK Signaling Cascade cluster_response Cellular Response Stimulus Allergen / Stimulant MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK TF Transcription Factors (e.g., AP-1) MAPK->TF Response Inflammatory Response TF->Response Glaucoside_C This compound Glaucoside_C->MAPK Inhibition

MAPK Signaling Pathway Inhibition by this compound.

Antiviral Potential

In silico studies have identified this compound as a potential inhibitor of the SARS-CoV-2 spike (S) protein. Through molecular docking simulations, it was shown to have a high binding affinity for the S protein, suggesting it could interfere with the virus's ability to enter host cells. This preliminary finding warrants further investigation through in vitro and in vivo antiviral assays to validate its efficacy.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols relevant to the study of this compound.

Isolation of this compound from Plant Material

The isolation of pregnane glycosides like this compound typically involves a multi-step extraction and chromatographic purification process.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., roots of Cynanchum sp.) is exhaustively extracted with a polar solvent, such as 95% ethanol, under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The n-butanol fraction, typically rich in glycosides, is subjected to column chromatography. A common stationary phase is HP-20 macroporous resin, with a gradient of methanol (B129727) in water (e.g., 10% to 90% MeOH) used as the mobile phase to elute different fractions.

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using repeated column chromatography on silica (B1680970) gel or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Isolation_Workflow A Dried Plant Material (e.g., Cynanchum roots) B Extraction (95% Ethanol, Reflux) A->B C Crude Extract B->C D Solvent Partitioning (EtOAc, n-BuOH) C->D E n-Butanol Fraction D->E F Column Chromatography (e.g., HP-20 Resin) E->F G Target Fractions F->G H Purification (Silica Gel / Prep-HPLC) G->H I Pure this compound H->I

General Workflow for the Isolation of this compound.
In Vitro Anti-inflammatory Assay Protocol

To evaluate the anti-inflammatory activity of this compound, a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard model.

Protocol:

  • Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophages by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 12 hours).

  • Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 6-24 hours to induce an inflammatory response. A vehicle control group (no this compound) is included.

  • Cytokine Analysis (ELISA): The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protein Analysis (Western Blot): Cells are lysed to extract total protein. Western blotting is performed to analyze the expression and phosphorylation levels of key proteins in inflammatory signaling pathways, such as NF-κB (p65) and IκB-α, to elucidate the mechanism of action.

Assay_Workflow cluster_analysis Data Collection & Analysis A THP-1 Cell Culture & Differentiation (PMA) B Pre-treatment with This compound A->B C Inflammatory Stimulation with LPS B->C D Incubation (6-24 hours) C->D E Collect Supernatant D->E F Lyse Cells D->F G ELISA for Cytokines (TNF-α, IL-6) E->G H Western Blot for Proteins (NF-κB, IκB-α) F->H

Workflow for In Vitro Anti-inflammatory Assay.

Summary and Future Directions

This compound is a pregnane glycoside with a well-defined chemical structure and emerging evidence of significant biological activity. Its demonstrated anti-inflammatory properties, particularly the inhibition of the MAPK pathway, make it a compelling candidate for further research in dermatology and immunology. Furthermore, its potential as a SARS-CoV-2 inhibitor, identified through computational methods, opens an exciting avenue for antiviral drug discovery.

Future research should focus on:

  • Total Synthesis: Developing a synthetic route to produce this compound in larger quantities for extensive biological testing.

  • In Vivo Validation: Conducting animal studies to confirm the in vivo efficacy and safety of this compound for atopic dermatitis and other inflammatory conditions.

  • Antiviral Testing: Performing in vitro assays using SARS-CoV-2 to validate the findings of the molecular docking studies.

  • Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.

References

Glaucoside C: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside C is a naturally occurring C21 steroidal glycoside that has garnered interest within the scientific community. As a member of the pregnane (B1235032) class of glycosides, it is recognized for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed methodology for its isolation and purification, and a summary of its known biological data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound has been primarily isolated from the roots of plants belonging to the Cynanchum genus (family Apocynaceae). Specific species identified as natural sources include:

  • Cynanchum glaucescens : This is a well-documented source from which this compound and other related steroidal glycosides have been isolated.

  • Cynanchum mooreanum : This species has also been reported as a source of this compound.[1]

  • Vincetoxicum stauntonii : This plant is another reported source of this compound.

The roots of these plants are the primary location for the accumulation of this compound.

Physicochemical and Biological Data

While extensive research on this compound is ongoing, some key quantitative data has been reported in the literature. The following tables summarize the available physicochemical properties and cytotoxic activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC41H62O15[2][3]
Molecular Weight794.93 g/mol [3]
Melting Point127-133 °C[2][3]
Optical Rotation[α]D = -14.6° (c 0.91, CHCl3)[3]

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Cancer Type
HT-2924.34Colon Carcinoma
HCT11627.23Colorectal Carcinoma

Note: The yield of this compound from its natural sources has not been quantitatively reported in the reviewed scientific literature.

Experimental Protocols: Isolation and Purification

The following is a representative protocol for the isolation and purification of this compound from the roots of Cynanchum glaucescens. This methodology is a composite of frequently reported procedures for the separation of C21 steroidal glycosides from this genus.

3.1. Plant Material and Extraction

  • Collection and Preparation: The roots of Cynanchum glaucescens are collected, washed, and air-dried. The dried roots are then ground into a fine powder.

  • Extraction: The powdered root material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield. The solvent-to-plant material ratio is generally in the range of 10:1 (v/w). The combined ethanolic extracts are then concentrated under reduced pressure to obtain a crude extract.

3.2. Solvent Partitioning

  • Suspension: The crude ethanolic extract is suspended in water.

  • Fractionation: The aqueous suspension is successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate, and n-butanol. The majority of steroidal glycosides, including this compound, are expected to be enriched in the n-butanol fraction.

  • Concentration: Each fraction is concentrated under reduced pressure to yield the respective partitioned extracts.

3.3. Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • The n-butanol fraction is subjected to column chromatography on a silica gel column.

    • A gradient elution system is employed, typically starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727), with the methanol concentration being incrementally increased (e.g., from 100:1 to 1:1, v/v).

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Sephadex LH-20 Column Chromatography:

    • The fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column.

    • Methanol is typically used as the mobile phase for this size-exclusion chromatography step, which helps in removing smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification is achieved using preparative HPLC on a C18 reversed-phase column.

    • A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly used. The gradient is optimized to achieve baseline separation of this compound from other closely related glycosides.

    • The purity of the isolated this compound is confirmed by analytical HPLC.

3.4. Structure Elucidation

The structure of the purified this compound is confirmed by various spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For the detailed structural elucidation of the aglycone and sugar moieties and their linkages. Note: The specific 1H and 13C NMR chemical shift data for this compound are not publicly available in the reviewed scientific literature.

Visualization of Workflows and Pathways

4.1. Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow Start Dried and Powdered Roots of Cynanchum glaucescens Extraction Extraction with 95% Ethanol Start->Extraction Concentration1 Concentration in vacuo Extraction->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning n_Butanol_Fraction n-Butanol Fraction Partitioning->n_Butanol_Fraction Silica_Gel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) n_Butanol_Fraction->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography (Methanol) Silica_Gel->Sephadex Prep_HPLC Preparative HPLC (C18, Acetonitrile-Water Gradient) Sephadex->Prep_HPLC Pure_Glaucoside_C Pure this compound Prep_HPLC->Pure_Glaucoside_C Apoptosis_Pathway Glaucoside_C This compound Cell_Membrane Cancer Cell Glaucoside_C->Cell_Membrane Mitochondrial_Dysfunction Mitochondrial Dysfunction (ROS Accumulation) Cell_Membrane->Mitochondrial_Dysfunction Caspase_Cascade Caspase Cascade Activation Mitochondrial_Dysfunction->Caspase_Cascade Caspase_3 Caspase-3 Activation Caspase_Cascade->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

The intricate machinery of C-glycoside biosynthesis in plants: a technical guide for researchers and drug development professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic pathways, key molecular players, and experimental methodologies driving the formation of C-glycosidic bonds in plant natural products.

Introduction: C-glycosides represent a unique class of natural products characterized by a carbon-carbon bond between a sugar moiety and an aglycone. This linkage confers remarkable stability against enzymatic and chemical hydrolysis, making C-glycosides attractive candidates for drug development due to their enhanced bioavailability and distinct pharmacological properties. Found across the plant kingdom, these compounds play crucial roles in plant defense and physiology. This technical guide provides a comprehensive overview of the biosynthesis of C-glycosides in plants, with a focus on the core enzymatic machinery, quantitative data, and detailed experimental protocols to aid researchers in this dynamic field.

The Core Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of flavonoid C-glycosides, the most extensively studied class of plant C-glycosides, predominantly follows a two-step enzymatic pathway involving a flavanone (B1672756) 2-hydroxylase (F2H) and a C-glycosyltransferase (CGT).[1][2] This pathway diverges from the general flavonoid pathway at the flavanone intermediate stage.

  • 2-Hydroxylation of Flavanones: The first committed step is the conversion of a flavanone, such as naringenin, to a 2-hydroxyflavanone (B13135356) intermediate.[3][4][5] This reaction is catalyzed by a flavanone 2-hydroxylase (F2H), a cytochrome P450-dependent monooxygenase. The resulting 2-hydroxyflavanone exists in equilibrium with its open-chain tautomer, which is the proposed substrate for the subsequent C-glycosylation step.

  • C-Glycosylation by C-Glycosyltransferases (CGTs): A specific C-glycosyltransferase (CGT) then catalyzes the attachment of a sugar moiety, typically glucose from a UDP-glucose donor, to the activated carbon atom of the 2-hydroxyflavanone intermediate. This reaction forms the stable C-C bond. Plant CGTs are members of the Family 1 glycosyltransferases (GT1) and exhibit a high degree of regio- and stereospecificity.

  • Dehydration and Further Modifications: The resulting 2-hydroxyflavanone C-glycoside is subsequently dehydrated to yield the corresponding flavone (B191248) C-glycoside. This dehydration can be spontaneous or catalyzed by a dehydratase enzyme. The initial C-glycoside can be further modified by other enzymes, such as O-glycosyltransferases, to produce more complex structures like di-C-glycosides.

Quantitative Insights into C-Glycoside Biosynthesis

Understanding the kinetic properties of the key enzymes in the C-glycoside biosynthetic pathway is crucial for metabolic engineering and synthetic biology applications. The following table summarizes available quantitative data for selected C-glycosyltransferases from various plant species.

EnzymeSource PlantSubstrate(s)Km (µM)kcat (s-1)Optimal pHOptimal Temp (°C)Reference(s)
UGT708C1 (FeCGTa)Fagopyrum esculentum2-Hydroxynaringenin, Phloretin30 ± 2.5 (for aloesone)0.00092 ± 0.00003 (for aloesone)7.050
UGT708C2 (FeCGTb)Fagopyrum esculentum2-HydroxynaringeninN/AN/AN/AN/A
UGT72B27Arabidopsis thalianaGuaiacol, 2,6-Dimethoxyphenol10-3000 (varied)N/A7.530
TfCGTTrifolium fragiferumPhloretinN/AN/A8.7-10.055-65
NbUGT72AY1Nicotiana benthamianaVanillin, SinapaldehydeVariedVaried7.540

N/A: Data not available in the cited sources.

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments in the study of C-glycoside biosynthesis.

Heterologous Expression and Purification of C-Glycosyltransferases in E. coli

Objective: To produce and purify recombinant C-glycosyltransferase for in vitro characterization.

Protocol:

  • Plasmid Construction:

    • Amplify the full-length coding sequence of the target CGT gene from plant cDNA.

    • Clone the amplified fragment into a suitable E. coli expression vector, such as pET28a(+) or pET32a, containing an N- or C-terminal polyhistidine (His)-tag for affinity purification.

    • Verify the construct by Sanger sequencing.

  • Protein Expression:

    • Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3) or Rosetta 2(DE3).

    • Grow a starter culture overnight at 37°C in Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature, typically 16-25°C, for 12-24 hours to enhance soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol) and lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Load the soluble fraction onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

    • Analyze the purified protein by SDS-PAGE to assess purity and size.

    • If necessary, further purify the protein using size-exclusion chromatography.

In Vitro C-Glycosyltransferase Activity Assay

Objective: To determine the enzymatic activity and substrate specificity of a purified CGT.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • HEPES-NaOH or Tris-HCl buffer (50-100 mM, pH 7.0-8.0).

      • Purified recombinant CGT (0.2-2 µg).

      • Aglycone substrate (e.g., 2-hydroxyflavanone, phloretin) dissolved in DMSO (final concentration typically 4-200 µM).

      • UDP-sugar donor (e.g., UDP-glucose) (typically 1-7 mM).

      • (Optional) For radioactive assays, include a small amount of radiolabeled UDP-[14C]sugar.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the UDP-sugar donor.

    • Incubate the reaction mixture at the optimal temperature (e.g., 25-37°C) for a defined period (e.g., 10-60 minutes).

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Product Analysis:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the C-glycoside product.

    • For radioactive assays, the product can be quantified by liquid scintillation counting after separation by thin-layer chromatography (TLC) or HPLC.

LC-MS/MS Analysis of C-Glycosides

Objective: To identify and quantify C-glycosides in plant extracts or in vitro reaction mixtures.

Protocol:

  • Sample Preparation:

    • For plant tissues, extract the metabolites using a suitable solvent (e.g., 80% methanol).

    • For in vitro reactions, use the supernatant after stopping the reaction and centrifugation.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18).

    • Employ a binary solvent system, for example:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile or methanol.

    • Apply a gradient elution to separate the compounds.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, often in negative ion mode for flavonoids.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

    • Characteristic fragment ions for flavonoid C-glycosides include losses of water molecules and cross-ring cleavages of the sugar moiety (e.g., [M-H-90]- and [M-H-120]-).

    • Quantify the C-glycosides using multiple reaction monitoring (MRM) with authentic standards if available.

Structural Elucidation of C-Glycosides by NMR Spectroscopy

Objective: To unambiguously determine the structure of a purified C-glycoside, including the position of the C-glycosidic linkage and the stereochemistry.

Protocol:

  • Sample Preparation:

    • Dissolve the purified C-glycoside in a deuterated solvent (e.g., DMSO-d6, CD3OD).

    • Ensure the sample is free of paramagnetic impurities.

  • NMR Experiments:

    • Acquire one-dimensional (1D) 1H and 13C NMR spectra to obtain an overview of the proton and carbon environments.

    • Perform two-dimensional (2D) NMR experiments:

      • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks within the sugar and aglycone moieties.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) 1H-13C correlations, which are crucial for determining the attachment point of the sugar to the aglycone and the linkages between sugar units in di-C-glycosides.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry of the glycosidic bond.

  • Data Analysis:

    • Integrate the data from all NMR experiments to assign all proton and carbon signals and to piece together the complete structure of the C-glycoside.

Visualizing the Biosynthetic Landscape

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of flavonoid C-glycosides and a typical experimental workflow for enzyme characterization.

C_Glycoside_Biosynthesis Flavanone Flavanone (e.g., Naringenin) TwoHydroxy 2-Hydroxyflavanone Flavanone->TwoHydroxy F2H CGlycoside_Intermediate 2-Hydroxyflavanone C-Glycoside TwoHydroxy->CGlycoside_Intermediate CGT UDP-Glucose Flavone_CGlycoside Flavone C-Glycoside (e.g., Vitexin) CGlycoside_Intermediate->Flavone_CGlycoside Dehydratase Di_CGlycoside Di-C-Glycoside Flavone_CGlycoside->Di_CGlycoside Glycosyltransferase UDP-Sugar

Caption: The core biosynthetic pathway of flavonoid C-glycosides.

Experimental_Workflow Gene_Cloning CGT Gene Cloning into Expression Vector Expression Heterologous Expression in E. coli Gene_Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (HPLC, LC-MS) Assay->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

Caption: Experimental workflow for CGT characterization.

Conclusion and Future Perspectives

The study of C-glycoside biosynthesis in plants is a rapidly advancing field with significant implications for drug discovery and crop improvement. The elucidation of the core enzymatic machinery, coupled with the development of robust experimental protocols, has paved the way for the biotechnological production of these valuable compounds. Future research will likely focus on the discovery and characterization of novel CGTs with diverse substrate specificities, the engineering of these enzymes for tailored C-glycoside synthesis, and the elucidation of the regulatory networks that govern their production in plants. The in-depth technical information provided in this guide serves as a foundational resource for researchers aiming to explore and harness the potential of plant C-glycosides.

References

Glaucoside C (CAS: 81474-89-7): A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoside C, a naturally occurring glycoside, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its chemical properties, biological activity, and proposed mechanism of action. The information presented herein is intended to support further investigation and drug development efforts centered on this molecule. All quantitative data is summarized in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Chemical Properties

This compound is a complex natural product with the CAS number 81474-89-7.[1] Its chemical structure and properties are summarized below.

PropertyValueSource
CAS Number 81474-89-7[1]
Molecular Formula C41H62O15[2]
Molecular Weight 794.93 g/mol [2]
Predicted Boiling Point 908.9±65.0 °C[2]
Predicted Density 1.33±0.1 g/cm3 [2]
Predicted pKa 13.50±0.70[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][4]

Biological Activity and Pharmacology

The primary biological activity of this compound and related compounds reported to date is their cytotoxic effect against cancer cell lines.

Anticancer Activity

Research has demonstrated that a closely related, and likely identical, compound, kuguaglycoside C, exhibits significant cytotoxicity against human neuroblastoma IMR-32 cells.[5] Another related compound, Glaucoside J, has shown activity against human breast cancer MCF-7 cells.[6]

CompoundCell LineAssayIC50 ValueTreatment DurationSource
Kuguaglycoside CIMR-32 (human neuroblastoma)MTT Assay12.6 μM48 hours[5]
Kuguaglycoside CNHDF (normal human dermal fibroblasts)MTT Assay16.4 μMNot Specified[5]
Kuguaglycoside CHUVEC (human umbilical vein endothelial cells)MTT Assay27.0 μMNot Specified[5]
Glaucoside JMCF-7 (human breast adenocarcinoma)MTT Assay176.2 μg/mL24 hours[6]

Mechanism of Action

Studies on kuguaglycoside C suggest that its anticancer activity is mediated through the induction of a caspase-independent cell death pathway, potentially necroptosis.[5] This is a significant finding, as it suggests that this compound could be effective against cancer cells that have developed resistance to traditional apoptosis-inducing chemotherapeutics.[5]

Key molecular events associated with the mechanism of action of kuguaglycoside C include:[5]

  • Downregulation of Survivin: A significant decrease in the expression of the anti-apoptotic protein survivin was observed.

  • PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) was induced in a caspase-independent manner.

  • AIF Induction: A significant increase in the expression and cleavage of apoptosis-inducing factor (AIF) was noted.

In contrast, treatment with kuguaglycoside C did not lead to the activation of caspase-3 or caspase-9, nor did it cause the formation of apoptotic bodies, further supporting a caspase-independent mechanism of cell death.[5]

Signaling Pathways

The proposed mechanism of action for kuguaglycoside C involves a signaling cascade that leads to caspase-independent cell death. The following diagram illustrates this proposed pathway.

GlaucosideC_Pathway GlaucosideC This compound Survivin Survivin (Anti-apoptotic) GlaucosideC->Survivin downregulates AIF Apoptosis-Inducing Factor (AIF) GlaucosideC->AIF upregulates expression & cleavage PARP PARP CaspaseIndependent Caspase-Independent Cell Death (Necroptosis) Survivin->CaspaseIndependent AIF->CaspaseIndependent CleavedPARP Cleaved PARP PARP->CleavedPARP cleavage CleavedPARP->CaspaseIndependent

Caption: Proposed signaling pathway of this compound leading to caspase-independent cell death.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on cited studies for related compounds, the following general methodologies can be outlined.

Isolation and Purification of this compound (General Protocol)

A general workflow for the isolation and purification of glycosides from natural sources often involves the following steps:

Isolation_Workflow Start Plant Material (e.g., leaves, seeds) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Start->Extraction Partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Extraction->Partition MPLC Medium-Pressure Liquid Chromatography (MPLC) (Initial Fractionation) Partition->MPLC HSCCC High-Speed Counter-Current Chromatography (HSCCC) (Further Purification) MPLC->HSCCC PrepHPLC Preparative HPLC (Final Polishing) HSCCC->PrepHPLC End Pure this compound PrepHPLC->End

Caption: General experimental workflow for the isolation and purification of glycosides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis/Cell Death Analysis (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining can be used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound as described for the viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate the cells in the dark according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Conclusion

This compound and its related compounds represent a promising class of natural products with potential applications in cancer therapy. The unique caspase-independent mechanism of cell death induction warrants further investigation, particularly in the context of drug-resistant cancers. Future research should focus on the definitive structural elucidation of kuguaglycoside C and its relationship to this compound, the comprehensive evaluation of this compound's efficacy in a broader range of cancer models, and the detailed characterization of its molecular targets and signaling pathways. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

The Enduring Bond: An In-depth Technical Guide to the Discovery and History of C-Glycosyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating world of C-glycosyl compounds, molecules distinguished by a robust carbon-carbon linkage between a glycan and an aglycone. This unique structural feature confers remarkable stability against enzymatic hydrolysis, making them attractive candidates for drug discovery and development. This document provides a comprehensive historical overview of their discovery, detailed experimental protocols for the isolation and synthesis of key examples, and an exploration of their engagement with cellular signaling pathways.

A Journey Through Time: The Discovery and History of C-Glycosyl Compounds

The story of C-glycosyl compounds unfolds over more than a century, marked by serendipitous discoveries, meticulous structural elucidations, and the relentless pursuit of synthetic methodologies.

The first C-glycosyl compound to be isolated, aloin , was obtained from Aloe species in 1851, although its correct C-glycosidic structure was not fully established until much later. A significant milestone in carbohydrate chemistry was the work of Emil Fischer in the late 19th and early 20th centuries. While his primary focus was on O-glycosides, his development of the Fischer glycosylation method laid the foundational principles for glycosidic bond formation.[1][2]

The early 20th century saw the isolation of more complex C-glycosyl compounds. Carminic acid , the vibrant red pigment from cochineal insects, was isolated and its structure was investigated, though the correct placement of the carboxyl group was not determined until 1965. The first laboratory synthesis of carminic acid was a significant achievement, reported in 1991.[3][4][5]

The mid to late 20th century witnessed a surge in the discovery of bioactive C-glycosyl flavonoids. Mangiferin (B1668620) , a xanthone (B1684191) C-glucoside with a wide range of pharmacological activities, was isolated from the mango tree (Mangifera indica).[6][7] Puerarin (B1673276) , an isoflavone (B191592) C-glycoside from the kudzu root, also emerged as a compound of significant interest in traditional medicine and modern pharmacology.[8]

The development of synthetic methods for C-glycosylation has been a continuous endeavor. Early methods often involved harsh conditions and lacked stereoselectivity. However, the latter half of the 20th century and the beginning of the 21st century have seen the advent of more sophisticated and stereoselective methods, including those utilizing glycosyl halides, glycals, and radical-mediated reactions.[7][9][10][11][12][13][14] Recent advancements include the use of transition-metal catalysis, particularly palladium, to achieve highly efficient and selective C-glycosylations under mild conditions.[1][15]

Key Milestones in C-Glycosyl Compound Research
YearMilestoneKey Compound(s) / MethodSignificance
1851First isolation of a C-glycosyl compoundAloinMarked the beginning of the study of this class of compounds.
1893-1895Development of Fischer glycosylationN/A (O-glycosides)Laid the groundwork for understanding glycosidic bond formation.[1]
1920Initial structure proposal for carminic acidCarminic AcidEarly attempt at elucidating the structure of a complex C-glycoside.
1965Corrected structure of carminic acid publishedCarminic AcidHighlighted the challenges in structural determination of these molecules.
1970Structural elucidation of the first aryl-C-glycosideOpened the door to a large class of C-glycosyl compounds.[16]
1991First total synthesis of carminic acidCarminic AcidA landmark achievement in the synthetic chemistry of C-glycosides.[3][4][5]
2000sAdvancement in synthetic methodologiesGlycosyl radicals, transition metal catalysisEnabled more efficient and stereoselective synthesis of C-glycosides.[1][7][9][11][15]

Experimental Protocols

This section provides detailed methodologies for the isolation and synthesis of prominent C-glycosyl compounds.

Isolation of Mangiferin from Mangifera indica Leaves

Objective: To isolate and purify the C-glycosyl xanthone, mangiferin, from mango leaves.

Methodology: This protocol is based on ultrasonic-assisted extraction followed by purification using liquid-liquid fractionation and column chromatography.[6][17][18][19][20][21]

Materials and Reagents:

Procedure:

  • Extraction:

    • Suspend 100 g of powdered mango leaves in 1 L of 70% ethanol.

    • Sonicate the suspension in an ultrasonic bath at 60°C for 45 minutes.[19]

    • Filter the mixture and collect the filtrate. Repeat the extraction process with the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Fractionation:

    • Dissolve the crude extract in 500 mL of deionized water.

    • Perform sequential extractions with dichloromethane (3 x 250 mL) and then ethyl acetate (3 x 250 mL) to remove impurities. Discard the organic layers.

    • The aqueous layer contains the enriched mangiferin.

  • Column Chromatography:

    • Concentrate the aqueous layer to a volume of approximately 100 mL.

    • Prepare a silica gel column (60-120 mesh) using a slurry packing method with ethyl acetate.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of ethyl acetate and methanol, starting with 100% ethyl acetate and gradually increasing the polarity with methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an ethyl acetate:methanol (8:2) solvent system.

    • Combine the fractions containing pure mangiferin.

  • Crystallization:

    • Concentrate the combined pure fractions to a small volume.

    • Add methanol and heat to dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place at 4°C to facilitate crystallization.

    • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Quantitative Data:

ParameterValue
Extraction Yield (Crude)~14%[19]
Purity after Column Chromatography>95%
Final Yield (Crystallized)Varies depending on source material
Extraction of Puerarin from Pueraria lobata Root

Objective: To extract and purify the isoflavone C-glycoside, puerarin, from kudzu root.

Methodology: This protocol utilizes an optimized solvent extraction method.[22][23][24][25][26]

Materials and Reagents:

  • Dried kudzu root (Pueraria lobata), powdered

  • Ethanol (various concentrations)

  • Deionized water

  • Rotary evaporator

  • Filter paper

Procedure:

  • Extraction:

    • Mix 100 g of powdered kudzu root with 1 L of 46% (v/v) aqueous ethanol.[22]

    • Heat the mixture at 65°C with constant stirring for 22 minutes.[22]

    • Filter the hot mixture and collect the filtrate.

    • Repeat the extraction on the residue with fresh solvent.

    • Combine the filtrates.

  • Purification:

    • Concentrate the combined filtrates under reduced pressure to remove the ethanol.

    • The resulting aqueous solution can be further purified by column chromatography on macroporous resin or silica gel, followed by crystallization from ethanol-water mixtures to obtain pure puerarin.

Quantitative Data:

ParameterValue
Optimal Ethanol Concentration46.06%[22]
Optimal Extraction Temperature65.02°C[22]
Optimal Extraction Time22 min[22]
Puerarin Yield~60.56 mg/g of biomass[22]
Synthesis of Carminic Acid

Objective: To achieve the total synthesis of the C-glycosyl anthraquinone, carminic acid.

Methodology: The first total synthesis of carminic acid was reported by Allevi et al. in 1991. This is a multi-step synthesis involving the construction of a protected anthracene (B1667546) core followed by C-glycosylation and subsequent deprotection and oxidation steps.[4][5][27][28]

Key Synthetic Steps:

  • Synthesis of the Anthracene Core: The synthesis begins with the construction of a suitably protected and functionalized anthracene derivative.

  • C-Glycosylation: A key step involves the stereoselective introduction of the glucose moiety onto the anthracene core. This is typically achieved using a protected glycosyl donor, such as a glycosyl halide or trifluoroacetate, in the presence of a Lewis acid catalyst.

  • Deprotection and Oxidation: The final stages of the synthesis involve the removal of the protecting groups from both the aglycone and the sugar, followed by oxidation to generate the final quinone structure of carminic acid.

Due to the complexity and length of the total synthesis, a detailed step-by-step protocol is beyond the scope of this guide. Researchers are directed to the primary literature for the full experimental details.[4][5]

Signaling Pathways and Biological Activities

C-glycosyl compounds exert their diverse biological effects by modulating various cellular signaling pathways.

Mangiferin Signaling Pathways

Mangiferin is known to influence multiple pathways involved in inflammation, cell proliferation, and apoptosis.[8][29][30][31][32]

Mangiferin_Signaling cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/Akt Pathway cluster_Apoptosis Apoptosis Pathway Mangiferin Mangiferin p38_JNK p38/JNK Phosphorylation Mangiferin->p38_JNK inhibits ERK ERK Phosphorylation Mangiferin->ERK inhibits NFkB NF-κB Activation Mangiferin->NFkB inhibits PI3K_Akt PI3K/Akt Activation Mangiferin->PI3K_Akt activates Caspases Caspase Activation Mangiferin->Caspases activates Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mangiferin's modulation of key cellular signaling pathways.

Puerarin Signaling Pathways

Puerarin has been shown to exert its effects, particularly in cardiovascular and neurological protection, through pathways like PI3K/Akt and by modulating inflammatory responses.[3][33][34][35][36]

Puerarin_Signaling cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_Apoptosis Apoptosis Regulation Puerarin Puerarin PI3K_Akt PI3K/Akt Activation Puerarin->PI3K_Akt NFkB NF-κB Inhibition Puerarin->NFkB Bax Bax (pro-apoptotic) Puerarin->Bax downregulates Bcl2 Bcl-2 (anti-apoptotic) Puerarin->Bcl2 upregulates eNOS eNOS Activation PI3K_Akt->eNOS NO_Production NO Production eNOS->NO_Production Cardioprotection Cardioprotection NO_Production->Cardioprotection Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Puerarin's influence on cardioprotective and anti-inflammatory pathways.

Notoginsenoside R1 Signaling Pathways

Notoginsenoside R1, a key component of Panax notoginseng, demonstrates protective effects in cardiovascular and neurological systems through various signaling cascades.[6][37][38][39][40]

NotoginsenosideR1_Signaling cluster_AMPK AMPK Pathway cluster_JAKSTAT JAK/STAT Pathway cluster_Notch Notch Pathway NGR1 Notoginsenoside R1 AMPK AMPK Activation NGR1->AMPK JAK2_STAT3 JAK2/STAT3 Activation NGR1->JAK2_STAT3 Notch Notch Inhibition NGR1->Notch Lipid_Metabolism Improved Lipid Metabolism AMPK->Lipid_Metabolism Cardioprotection Cardioprotection Lipid_Metabolism->Cardioprotection Cell_Proliferation Cell Proliferation JAK2_STAT3->Cell_Proliferation Angiogenesis Angiogenesis Notch->Angiogenesis

Caption: Key signaling pathways modulated by Notoginsenoside R1.

Conclusion

The field of C-glycosyl compounds has evolved from the isolation and structural elucidation of natural products to the development of sophisticated synthetic strategies and a deep understanding of their biological mechanisms. Their inherent stability and diverse pharmacological activities ensure that they will remain a focal point of research in medicinal chemistry and drug discovery for the foreseeable future. This guide provides a foundational understanding for researchers poised to explore the vast potential of this remarkable class of molecules.

References

Unveiling the Spectroscopic Signature of Glaucoside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Glaucoside C, a complex steroidal glycoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development settings. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the structural elucidation process.

Spectroscopic Data of this compound

The structural determination of this compound relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data obtained from ¹H-NMR, ¹³C-NMR, and Field Desorption Mass Spectrometry (FD-MS).

Table 1: ¹H-NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J in Hz)Assignment
Data not publicly available in tabulated format---
Table 2: ¹³C-NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
Data not publicly available in tabulated format-
Table 3: Mass Spectrometry Data of this compound
Ionm/zMethod
[M]⁺794FD-MS

Experimental Protocols

The spectroscopic data for this compound were obtained following specific experimental procedures. The methodologies outlined below are based on the general practices for the structural elucidation of natural products from that period and information inferred from related studies.

Isolation of this compound

This compound was first isolated from the dried roots of Cynanchum glaucescens (Asclepiadaceae), a plant used in traditional Chinese medicine. The general isolation procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The targeted fraction is further purified using a series of column chromatography techniques, such as silica (B1680970) gel chromatography, to isolate the individual glycosides.

NMR Spectroscopy

The NMR spectra were crucial for determining the complex structure of the aglycone and the sequence and stereochemistry of the sugar moieties.

  • Instrumentation: While the specific instrument is not detailed in readily available sources, natural product characterization in the early 1980s typically utilized high-field NMR spectrometers.

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅).

  • Data Acquisition:

    • ¹H-NMR: Proton NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms in the molecule.

    • ¹³C-NMR: Carbon-13 NMR spectra are acquired to identify the chemical shifts of all carbon atoms, providing insights into the carbon skeleton.

Mass Spectrometry

Mass spectrometry was employed to determine the molecular weight of this compound.

  • Ionization Method: Field Desorption Mass Spectrometry (FD-MS) was utilized. This soft ionization technique is particularly suited for analyzing non-volatile and thermally labile compounds like glycosides, as it minimizes fragmentation and primarily produces the molecular ion.

  • Data Acquisition: The analysis of this compound by FD-MS yielded a molecular ion peak [M]⁺ at m/z 794, confirming the molecular weight of the compound.

Workflow for Structural Elucidation

The determination of the intricate structure of this compound follows a logical workflow that integrates various analytical techniques.

glaucoside_c_elucidation plant_material Plant Material (Cynanchum glaucescens) extraction Solvent Extraction plant_material->extraction fractionation Fractionation extraction->fractionation chromatography Column Chromatography fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis Mass Spectrometry (FD-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C) pure_compound->nmr_analysis mw_determination Molecular Weight Determination ms_analysis->mw_determination structural_fragments Identification of Structural Fragments (Aglycone, Sugars) nmr_analysis->structural_fragments structure_elucidation Complete Structure Elucidation mw_determination->structure_elucidation structural_fragments->structure_elucidation

Figure 1: Workflow for the Isolation and Structural Elucidation of this compound.

This diagram illustrates the sequential process, starting from the collection of the plant material to the final determination of the complete chemical structure of this compound through the synergistic use of separation techniques and spectroscopic analysis. The mass spectrometry data provides the molecular formula, while detailed 2D NMR experiments (such as COSY, HMQC, and HMBC), which became more common shortly after the initial discovery, would be used today to definitively assign all proton and carbon signals and establish the connectivity between the aglycone and the sugar units.

In Silico Prediction of "Glaucoside C" Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside C, a naturally occurring steroidal glycoside, has garnered scientific interest due to its potential therapeutic activities. Isolated from plants such as Atriplex glauca and Cynanchum glaucescens, this compound has demonstrated a range of biological effects in preliminary studies. This technical guide provides a comprehensive overview of the known bioactivities of this compound, detailed protocols for relevant experimental validation, and a framework for in silico prediction of its biological properties.

Note on In Silico Prediction for this compound: A critical component for accurate in silico prediction is the canonical Simplified Molecular Input Line Entry System (SMILES) string, which represents the chemical structure of a molecule in a format readable by computational tools. Despite extensive searches of chemical databases, a canonical SMILES string for this compound (CAS Number: 81474-89-7) is not publicly available. The complex chemical name, 6H-2,3,5-Trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]

A Comprehensive Review of Bioactive C-glycosyl Flavonoids: Mechanisms, Data, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

C-glycosyl flavonoids, a unique subclass of flavonoids characterized by a sugar moiety directly linked to the aglycone via a stable carbon-carbon bond, are gaining significant attention in the scientific community for their wide array of pharmacological activities.[1][2] Unlike their O-glycoside counterparts, C-glycosyl flavonoids exhibit enhanced stability and bioavailability, making them promising candidates for therapeutic development.[3][4] This technical guide provides a comprehensive literature review of bioactive C-glycosyl flavonoids, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Bioactivities of C-glycosyl Flavonoids

C-glycosyl flavonoids have demonstrated a broad spectrum of biological effects, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][5][6] Key compounds such as orientin (B1677486), isoorientin, vitexin (B1683572), and isovitexin (B1672635) are frequently identified as the major bioactive constituents in many medicinal plants.[1][6]

1.1. Anti-inflammatory and Antioxidant Activity

Many C-glycosyl flavonoids exert potent anti-inflammatory and antioxidant effects.[7][8] For instance, isovitexin has been shown to mitigate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting the MAPK and NF-κB signaling pathways while activating the HO-1/Nrf2 pathway.[9][10][11] This dual action helps to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, and decrease oxidative stress by lowering reactive oxygen species (ROS) generation.[9][10][11] Similarly, orientin and vitexin have been found to suppress inflammatory responses by modulating the MAPK signaling pathway and activating the cellular antioxidant defense system.[12]

Quantitative Data on Antioxidant and Anti-inflammatory Activities

CompoundAssayModel SystemIC50 / EC50 / Other MetricReference
Isoorientin DPPH radical scavengingin vitroEC50: 9.5 µM[13]
Orientin DPPH radical scavengingin vitroEC50: 9.5 µM[13]
C-glycosyl flavone (B191248) (from Urginea indica) Anti-proliferativeHep-G2 cellsIC50: 15.3 µg/ml[14]
C-glycosyl flavone (from Urginea indica) Anti-proliferativeHT-29 cellsIC50: 24.2 µg/ml[14]
C-glycosyl flavone (from Urginea indica) Anti-proliferativeMCF-7 cellsIC50: 28 µg/ml[14]

1.2. Anti-cancer Activity

The anti-cancer potential of C-glycosyl flavonoids is a significant area of research.[7][15] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels that feed tumors).[14][16] For example, a C-glycosyl flavone isolated from Urginea indica was found to induce apoptosis in human breast, hepatic, and colon cancer cell lines by targeting cyclin-dependent kinase 6 (CDK6).[14] This inhibition leads to cell cycle arrest, primarily at the G1/Go phase.[14] Vitexin has also demonstrated anti-proliferative effects on various cancer cell lines, including colorectal and hepatocellular carcinoma, by inducing autophagic cell death.[16]

1.3. Neuroprotective Effects

Emerging evidence suggests that C-glycosyl flavonoids possess neuroprotective properties. Vitexin and isovitexin have been shown to reduce levels of pro-inflammatory and cytotoxic factors in microglia, the primary immune cells of the central nervous system, by mediating the NF-κB signaling pathway.[7] Vitexin can also regulate cell activity through the AKT/mTOR and MAPK signaling pathways, offering potential therapeutic avenues for conditions like cerebral ischemia-reperfusion injury.[7]

Key Signaling Pathways Modulated by C-glycosyl Flavonoids

C-glycosyl flavonoids exert their biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

2.1. NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK pathways are central to the inflammatory response.[17][18] C-glycosyl flavonoids like isovitexin, orientin, and vitexin have been shown to inhibit these pathways.[7][9][10][12] In response to inflammatory stimuli such as LPS, these flavonoids can prevent the phosphorylation of key MAPK proteins (p38, ERK, JNK) and inhibit the nuclear translocation of NF-κB.[10][12] This, in turn, suppresses the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[9]

NFkB_MAPK_Pathway cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB CGF C-glycosyl Flavonoids (e.g., Isovitexin, Orientin) CGF->MAPK CGF->NFkB MAPK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n NF-κB (active) NFkB_n->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by C-glycosyl flavonoids.

2.2. Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[9] Isovitexin has been demonstrated to activate this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[9][11] This activation helps to counteract the damaging effects of ROS and reduce inflammation.

Nrf2_HO1_Pathway cluster_Nucleus Nucleus OxidativeStress Oxidative Stress (e.g., LPS) Keap1 Keap1 OxidativeStress->Keap1 CGF C-glycosyl Flavonoids (e.g., Isovitexin) Nrf2 Nrf2 CGF->Nrf2 Nucleus Nucleus Nrf2->Nucleus Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzyme Expression (HO-1, SOD, GSH) ARE->AntioxidantEnzymes Nrf2_n Nrf2 (active) Nrf2_n->ARE

Caption: Activation of the Nrf2/HO-1 pathway by C-glycosyl flavonoids.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section details common methodologies used to assess the bioactivity of C-glycosyl flavonoids.

3.1. Determination of Total Flavonoid and Phenolic Content

A common first step in phytochemical analysis is to quantify the total flavonoid and phenolic content of an extract.

  • Total Flavonoid Content (Aluminum Chloride Colorimetric Method): This method is based on the formation of a stable complex between aluminum chloride and the keto and hydroxyl groups of flavonoids.[19][20][21]

    • Prepare a stock solution of the plant extract and a series of quercetin (B1663063) standards (e.g., 5-200 µg/mL).[20]

    • Mix 0.6 mL of the extract or standard with 0.6 mL of 2% aluminum chloride solution.[20]

    • Incubate the mixture at room temperature for 60 minutes.[20]

    • Measure the absorbance at a specific wavelength (e.g., 431 nm or 510 nm) using a UV-Vis spectrophotometer.[19][22]

    • Calculate the total flavonoid content, expressed as quercetin equivalents (QE), using the standard curve.[19]

  • Total Phenolic Content (Folin-Ciocalteu Method): This assay measures the total concentration of phenolic compounds.[22][23]

    • Mix 0.5 mL of the plant extract with 0.5 mL of Folin-Ciocalteu reagent (diluted 1:10).[22]

    • After 5 minutes, add 2 mL of sodium carbonate solution (e.g., 60 g/L or 7.5%).[22]

    • Incubate the mixture in the dark for a set time (e.g., 30 minutes or 2 hours).[19][22]

    • Measure the absorbance at approximately 765 nm.[19][22]

    • Quantify the total phenolic content using a gallic acid standard curve, expressed as gallic acid equivalents (GAE).[19]

3.2. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method to determine the free radical scavenging ability of a compound.[19][21]

    • Prepare various concentrations of the plant extract in a suitable solvent like methanol.[21]

    • Add a solution of DPPH (e.g., 40 µg/mL) to each concentration of the extract.[21]

    • Incubate the mixture in the dark for 30 minutes.[21]

    • Measure the decrease in absorbance at around 517 nm.[19]

    • The scavenging activity is calculated as a percentage, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[21]

Workflow for Bioactivity Screening of Plant Extracts

Bioactivity_Workflow Start Plant Material Collection and Drying Extraction Extraction with Solvent (e.g., Ethanol, Methanol) Start->Extraction Quantification Quantification Assays Extraction->Quantification Activity Bioactivity Screening Extraction->Activity TFC Total Flavonoid Content (AlCl3 Method) Quantification->TFC TPC Total Phenolic Content (Folin-Ciocalteu) Quantification->TPC Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Activity->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Activity->AntiInflammatory Anticancer Anti-cancer Assays (e.g., MTT, Apoptosis) Activity->Anticancer Isolation Isolation and Identification of Active Compounds (HPLC, LC-MS, NMR) Activity->Isolation End Mechanism of Action Studies Isolation->End

Caption: General workflow for screening bioactive C-glycosyl flavonoids.

Conclusion and Future Directions

C-glycosyl flavonoids represent a highly promising class of natural compounds with significant therapeutic potential. Their enhanced stability and diverse biological activities make them attractive candidates for the development of new drugs for a variety of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. While preclinical studies have shown promising results, further research is needed.[7][16] Future investigations should focus on elucidating the detailed molecular mechanisms of action, conducting more in vivo studies to confirm efficacy and safety, and exploring synergistic effects with existing therapeutic agents.[7] The development of advanced extraction and synthesis techniques will also be crucial for the large-scale production of these valuable compounds.[7][16]

References

Glaucoside C: An Inquiry into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a natural product, publicly available scientific literature lacks substantial evidence regarding the specific therapeutic targets and mechanisms of action of Glaucoside C (CAS Number: 81474-89-7). While the broader class of glycosides, to which this compound belongs, encompasses a wide range of biologically active compounds with diverse therapeutic applications, specific data on this particular molecule remains elusive.

This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge surrounding this compound and to frame the necessary future research directions to elucidate its potential therapeutic value.

Chemical Identity and Structure

Review of Related Glycosides and Potential Activities

In the absence of direct research on this compound, an examination of related glycoside compounds can offer insights into its potential pharmacological properties. Glycosides are a diverse class of natural products with a wide array of documented biological activities, including:

  • Anticancer Properties: Many glycosides exhibit cytotoxic effects against various cancer cell lines. For instance, a steroidal saponin, identified as glaucoside J, isolated from Eugenia jambolana, has demonstrated cytotoxic activity against MCF-7 breast cancer cells.[1] The proposed mechanism for some anticancer glycosides involves the induction of apoptosis.

  • Cardioactive Effects: Cardiac glycosides are a well-known class of drugs used in the treatment of heart failure. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.

  • Anti-inflammatory and Antioxidant Activities: Many plant-derived glycosides, particularly flavonoid glycosides, possess potent anti-inflammatory and antioxidant properties. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

  • Antiviral and Antimicrobial Activities: Certain glycosides have been shown to inhibit the replication of viruses and the growth of various microorganisms.

Given this broad spectrum of activity within the glycoside family, it is plausible that this compound may possess one or more of these therapeutic properties. However, without experimental evidence, this remains speculative.

Future Research Directions: A Proposed Experimental Workflow

To ascertain the therapeutic potential of this compound, a systematic and multi-faceted research approach is required. The following experimental workflow outlines the key steps necessary to identify its biological targets and mechanism of action.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Target Identification cluster_2 Phase 3: Pathway Analysis & In Vivo Validation A Compound Acquisition & Purity Analysis B High-Throughput Screening (HTS) (e.g., Cell Viability Assays) A->B C Target-Based Screening (e.g., Enzyme Inhibition Assays) A->C D Dose-Response Studies (IC50/EC50 Determination) B->D C->D E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) D->E F Affinity Chromatography/ Mass Spectrometry D->F H Western Blotting/ RT-PCR for Key Proteins E->H G Computational Docking F->G I Signaling Pathway Mapping H->I J Animal Model Studies I->J signaling_pathway cluster_0 Potential Anticancer Signaling Pathways A This compound B Cell Surface Receptor (e.g., RTK) A->B E Apoptosis Pathway (Caspase Activation) A->E C PI3K/Akt/mTOR Pathway B->C D MAPK/ERK Pathway B->D F Cell Proliferation (Inhibition) C->F Inhibition D->F Inhibition G Apoptosis (Induction) E->G

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Glaucoside C. Due to the limited availability of specific validated methods for this compound in the public domain, this protocol has been developed based on established analytical principles for similar glucoside compounds. The described methodology provides a robust starting point for researchers, scientists, and drug development professionals working on the analysis of this compound and related compounds.

Introduction

This compound is a natural product of interest within the scientific community.[1] Accurate and reproducible analytical methods are essential for its identification, quantification, and quality control in various matrices. HPLC is a powerful technique for the analysis of non-volatile and semi-volatile organic compounds, making it well-suited for the analysis of glucosides. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound.

Chemical Properties of this compound

  • CAS Number: 81474-89-7[1]

  • Molecular Formula: C₇₀H₁₀₄O₃₅ (Note: This is a complex structure, and the exact formula may vary based on the specific isomer)[1]

  • Description: this compound is a naturally occurring glucoside.[1] Glucosides, in general, are glycosides derived from glucose and are common in plants.[2]

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point, as it is effective for separating a wide range of glycosides.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Ultrapure water (Type I)

    • Formic acid (or Trifluoroacetic acid, TFA) (HPLC grade)

  • Reference Standard: this compound reference standard (purity ≥95%)

The following table summarizes the proposed HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan of the standard)
Injection Volume 10 µL
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

The sample preparation method will depend on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the homogenized sample.

  • Extract with a suitable solvent (e.g., methanol) using sonication or vortexing.

  • Centrifuge the mixture to pellet any solid material.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical data for key method validation parameters. These values should be experimentally determined during method validation.

ParameterHypothetical Value
Retention Time (RT) ~12.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a comprehensive, though theoretical, protocol for the HPLC analysis of this compound. The proposed method utilizes common and robust RP-HPLC principles and should serve as an excellent starting point for method development and validation. Researchers are encouraged to optimize the parameters based on their specific instrumentation and sample matrices to achieve the best analytical performance.

References

Application Note: Method Development for the Separation of C-Glycoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C-glycosides are a class of natural products where a sugar moiety is linked to an aglycone through a stable carbon-carbon bond, in contrast to the more common O- or N-glycosidic linkages.[1] This C-C bond confers significant metabolic stability, making C-glycosides attractive candidates for drug discovery and development.[1] However, C-glycosides often exist as complex mixtures of isomers (e.g., positional isomers, anomers, or stereoisomers) which can exhibit different biological activities. Consequently, the development of robust analytical methods for the separation and quantification of these isomers is critical for quality control, pharmacological studies, and regulatory compliance.

This application note provides a comprehensive guide to developing effective analytical methods for separating C-glycoside isomers, with a focus on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

The Challenge of Isomer Separation

The primary challenge in separating C-glycoside isomers lies in their subtle structural differences. Isomers often share the same mass and have very similar physicochemical properties, leading to co-elution in conventional chromatographic systems. Key challenges include:

  • Positional Isomerism: Glycosylation can occur at different positions on the aglycone (e.g., 6-C vs. 8-C glycosyl flavonoids), resulting in compounds with nearly identical polarities.[2]

  • Stereoisomerism: Differences in the stereochemistry of the sugar or aglycone moieties require chiral-selective methods for resolution.[3]

  • Rotational Isomerism (Atropisomerism): Restricted rotation around the C-C glycosidic bond can lead to the existence of stable rotational isomers, which may interconvert and appear as broadened or duplicated peaks in chromatograms.[2]

Analytical Strategies and Method Development

A systematic approach to method development is crucial for successfully resolving C-glycoside isomers. The process involves selecting an appropriate analytical technique and optimizing various parameters to enhance selectivity and resolution.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Technique Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, solubility, UV spectra) B Review Literature for Similar Compounds A->B C Initial Technique Selection B->C D HPLC / UHPLC (General Purpose) C->D E SFC (Chiral / Green Chem) C->E F CE (High Resolution / Charged) C->F G Column / Stationary Phase Screening D->G E->G F->G H Mobile Phase / Buffer Optimization (pH, Organic %, Additives) G->H I Parameter Tuning (Temp, Flow Rate, Voltage) H->I J Detector Settings Optimization I->J K Method Validation (Robustness, Linearity, LOD/LOQ) J->K L Final Protocol K->L HPLC_Optimization start Start HPLC Optimization col_select Select Column (e.g., C18, Phenyl, HILIC) start->col_select mp_select Select Mobile Phase (ACN/Water or MeOH/Water + 0.1% Formic Acid) col_select->mp_select gradient Optimize Gradient Profile (Slope and Duration) mp_select->gradient check_res Resolution Adequate? gradient->check_res ph_tune Adjust pH (Affects ionization & retention) check_res->ph_tune No end Final Method check_res->end Yes temp_tune Adjust Temperature (Affects viscosity & selectivity) ph_tune->temp_tune additive Consider Additives (e.g., Cyclodextrins for chiral sep.) temp_tune->additive additive->gradient

References

Application Notes and Protocols for Mass Spectrometry-Based Analysis of C-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-glycosides are a class of natural products where a sugar moiety is attached to an aglycone through a carbon-carbon bond. This linkage confers greater stability compared to their O-glycoside counterparts, making their structural elucidation challenging. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the characterization and quantification of C-glycosides. Understanding the specific fragmentation patterns of these molecules is crucial for their unambiguous identification in complex matrices such as plant extracts and biological samples.

These application notes provide a detailed overview of the mass spectrometric fragmentation behavior of C-glycosides and offer standardized protocols for their analysis.

Core Fragmentation Pathways of C-Glycosides

Unlike O-glycosides, which readily cleave at the glycosidic oxygen, C-glycosides exhibit more complex fragmentation patterns dominated by cleavages within the sugar ring. The primary fragmentation pathways for C-glycosyl compounds, particularly flavonoid C-glycosides, in both positive and negative ionization modes involve a series of characteristic neutral losses and cross-ring cleavages.

A key fragmentation mechanism involves the loss of water followed by a retro-Diels-Alder (RDA) reaction within the sugar moiety.[1][2] Additionally, alpha-cleavage of the C-C bonds in the sugar unit is a common pathway.[1][2] These fragmentation patterns provide diagnostic ions that are indicative of the nature of the sugar (hexose, pentose) and the presence of a C-glycosidic linkage.

C_Glycoside_Fragmentation cluster_main General Fragmentation Pathways of C-Glycosides Precursor_Ion Precursor Ion [M+H]+ or [M-H]- Fragment_1 Cross-Ring Cleavage (e.g., loss of 60, 90, 120 Da for hexose) Fragment_2 Water Loss (-18 Da) Fragment_3 Sequential Water Losses (-36, -54 Da) Fragment_4 Retro-Diels-Alder (RDA) Rearrangement Fragment_5 Aglycone-related Fragments

Quantitative Data on C-Glycoside Fragmentation

The following tables summarize the characteristic fragmentation patterns observed for different classes of C-glycosides in both positive and negative ion modes. This data can be used to build libraries for compound identification and to develop multiple reaction monitoring (MRM) methods for quantification.

Table 1: Diagnostic Fragment Ions of Flavonoid Mono-C-Hexosides (e.g., Vitexin, Orientin)

Precursor IonIon ModeFragment Ion (m/z)Neutral Loss (Da)Proposed Fragmentation Pathway
[M-H]⁻Negative[M-H-60]⁻60Cross-ring cleavage of sugar (C₂H₄O₂)
[M-H]⁻Negative[M-H-90]⁻90Cross-ring cleavage of sugar (C₃H₆O₃)
[M-H]⁻Negative[M-H-120]⁻120Cross-ring cleavage of sugar (C₄H₈O₄)[3]
[M+H]⁺Positive[M+H-18]⁺18Loss of water
[M+H]⁺Positive[M+H-120]⁺120Cross-ring cleavage of sugar (C₄H₈O₄)

Table 2: Diagnostic Fragment Ions of Flavonoid Di-C-Glycosides (e.g., Schaftoside, Isoschaftoside)

Precursor IonIon ModeFragment Ion (m/z)Neutral Loss (Da)Proposed Fragmentation Pathway
[M-H]⁻Negative[M-H-90]⁻90Cross-ring cleavage of C-hexosyl moiety
[M-H]⁻Negative[M-H-120]⁻120Cross-ring cleavage of C-hexosyl moiety
[M-H]⁻Negative[M-H-150]⁻150Cross-ring cleavage of C-hexosyl and C-pentosyl moieties (e.g., 60 + 90)
[M-H]⁻Negative[M-H-180]⁻180Cross-ring cleavage of C-hexosyl and C-pentosyl moieties (e.g., 60 + 120 or 90+90)
[M+H]⁺Positive[M+H-18]⁺18Loss of water
[M+H]⁺Positive[M+H-120-18]⁺138Cross-ring cleavage and water loss

Table 3: Diagnostic Fragment Ions of Acylated C-Glycosyl Flavones

Precursor IonIon ModeFragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
[M-H]⁻Negative[M-H-acyl group]⁻Mass of acyl groupLoss of the acyl moiety
[M-H]⁻Negative[M-H-acyl group-120]⁻Acyl group + 120Loss of acyl group and cross-ring cleavage of sugar
[M+H]⁺Positive[M+H-acyl group]⁺Mass of acyl groupLoss of the acyl moiety

Experimental Protocols

A generalized workflow for the analysis of C-glycosides from plant matrices is presented below.

Experimental_Workflow

Protocol 1: Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material using freeze-drying or air-drying to inhibit enzymatic degradation.[4] Grind the dried material into a fine powder to increase the surface area for extraction.[4]

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material.

    • Add 1 mL of 80% methanol (B129727) or ethanol.[5]

    • Vortex the mixture and sonicate for 30 minutes to enhance extraction efficiency.

    • Centrifuge the extract at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Cleanup (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) cleanup step is recommended to remove interfering compounds.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plant extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the C-glycosides with methanol.

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase for LC-MS analysis.[5]

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • System: UPLC or HPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[5]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[5]

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 5-10%), ramps up to a high percentage (e.g., 95%) to elute the compounds, and then returns to the initial conditions for re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.[5]

    • Column Temperature: 30 - 40 °C.[5]

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray ionization (ESI) is typically used.

    • Ionization Mode: Both positive and negative ion modes should be tested for optimal sensitivity for the target C-glycosides.[6] Many flavonoid glycosides show good sensitivity in negative ion mode.[5]

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap is recommended for accurate mass measurements and structural elucidation. Triple quadrupole (QqQ) instruments are ideal for targeted quantification.

    • MS Scan Range: A typical scan range is m/z 100-1500.

  • Tandem Mass Spectrometry (MS/MS):

    • Fragmentation Technique: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) are commonly used.[7]

    • Collision Energy: Optimize the collision energy (typically 10-40 eV) to obtain informative fragment ion spectra.

    • Data Acquisition: Acquire full scan MS and data-dependent MS/MS spectra to identify unknown C-glycosides. For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.

Conclusion

The methodologies and data presented in these application notes provide a robust framework for the analysis of C-glycosides using mass spectrometry. A thorough understanding of their characteristic fragmentation patterns, coupled with optimized sample preparation and LC-MS/MS protocols, will enable researchers, scientists, and drug development professionals to confidently identify and quantify these important natural products in various matrices. The provided tables of diagnostic ions and the generalized workflow serve as a practical guide for developing and implementing analytical methods for C-glycoside analysis.

References

Protocol for In Vitro Antioxidant Activity Assay of Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosides, a diverse group of natural compounds where a sugar molecule is bound to a non-sugar moiety (aglycone), are widely investigated for their therapeutic properties, including their antioxidant potential. The ability of glycosides to scavenge free radicals and reduce oxidative stress is a key area of interest in the development of new drugs and nutraceuticals. This document provides detailed application notes and standardized protocols for the in vitro assessment of the antioxidant activity of glycosides using four common and reliable assays: DPPH, ABTS, FRAP, and ORAC.

Data Presentation

The antioxidant capacity of glycosides can be expressed in various ways, including the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) or as Trolox equivalents (TE) for assays measuring the total antioxidant capacity (ABTS, FRAP, and ORAC). The following tables summarize representative data for common glycosides, providing a benchmark for experimental results.

Table 1: DPPH Radical Scavenging Activity of Selected Glycosides

GlycosideIC50 (µM)Reference CompoundIC50 (µM)
Rutin Glycoside29.13 ± 0.15Rutin60.25 ± 0.09
Hesperidin> 100Hesperetin (aglycone)< 100
NaringinInactiveNaringenin (aglycone)~50
Rutin60.25 ± 0.09Ascorbic Acid0.60 ± 0.02

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity of Selected Glycosides

GlycosideIC50 (µM)Reference CompoundIC50 (µM)
Rutin Glycoside63.21 ± 0.09Rutin105.43 ± 0.16
Hesperidin> 100Hesperetin (aglycone)< 100
Hesperidin Glucoside> 100Hesperetin (aglycone)< 100
Naringin~200Trolox-

Note: Lower IC50 values indicate higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Glycosides

Glycoside/ExtractFRAP Value (µmol TE/g)Reference CompoundFRAP Value
Butanol fraction of M. hypoleuca0.48 (IC50 µg/mL)Trolox0.24 (IC50 µg/mL)
Ethyl acetate (B1210297) fraction of M. hypoleuca0.99 (IC50 µg/mL)Trolox0.24 (IC50 µg/mL)

Note: Higher FRAP values indicate greater reducing power.

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Selected Glycosides

GlycosideORAC Value (µmol TE/µmol)Reference CompoundORAC Value (µmol TE/µmol)
Resveratrol 3-O-β-D-glucoside4.01Resveratrol (aglycone)5.26
Resveratrol 4′-O-β-D-glucoside4.89Resveratrol (aglycone)5.26
Pterostilbene 4′-O-β-D-glucoside0.68Pterostilbene (aglycone)2.70
Pinostilbene 3-O-β-D-glucoside1.89Pinostilbene (aglycone)5.01
Pinostilbene 4′-O-β-D-glucoside3.13Pinostilbene (aglycone)5.01

Note: Higher ORAC values indicate greater antioxidant capacity.

Experimental Protocols

Detailed methodologies for the four key antioxidant assays are provided below. It is recommended to perform each assay in triplicate for statistical validity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_DPPH Prepare 0.1 mM DPPH solution in methanol (B129727) Mix Mix DPPH solution with sample/control/blank in a 96-well plate Prep_DPPH->Mix Prep_Sample Prepare glycoside stock and serial dilutions Prep_Sample->Mix Prep_Control Prepare positive control (e.g., Ascorbic Acid) dilutions Prep_Control->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

  • Sample and Control Preparation:

    • Prepare a stock solution of the glycoside sample in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.

    • Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the 0.1 mM DPPH solution to each well.[1]

    • Add 20 µL of the different concentrations of the glycoside sample, positive control, or blank (solvent alone) to the respective wells.[1]

    • Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[1]

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.[1]

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution with the blank.

      • A_sample is the absorbance of the DPPH solution with the glycoside sample or standard.

    • Plot the percentage of inhibition against the concentration of the sample/standard to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Workflow Diagram:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_ABTS_Stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions Generate_Radical Mix solutions and incubate in dark for 12-16 h to generate ABTS•+ Prep_ABTS_Stock->Generate_Radical Prep_Working Dilute ABTS•+ solution to an absorbance of 0.70 ± 0.02 at 734 nm Generate_Radical->Prep_Working Mix Mix diluted ABTS•+ solution with sample/control/blank in a 96-well plate Prep_Working->Mix Prep_Sample Prepare glycoside stock and serial dilutions Prep_Sample->Mix Incubate Incubate at room temperature for a defined time (e.g., 6 min) Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value or Trolox equivalents Measure->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[2][3][4][5]

    • To produce the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][3][5]

  • Working Solution Preparation:

    • Before the assay, dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[2][3]

  • Sample and Control Preparation:

    • Prepare a stock solution of the glycoside sample and a standard antioxidant (e.g., Trolox) in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.[3]

    • Add 10 µL of the different concentrations of the glycoside sample, standard, or blank to the respective wells.[3]

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes in the dark).[2][3]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is prepared using different concentrations of Trolox, and the results for the glycoside samples are expressed as µmol of Trolox equivalents per gram or mole of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[6][7][8]

Workflow Diagram:

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Buffer Prepare 300 mM acetate buffer (pH 3.6) Prep_FRAP_Reagent Mix Acetate Buffer, TPTZ, and FeCl3 (10:1:1, v/v/v) Prep_Buffer->Prep_FRAP_Reagent Prep_TPTZ Prepare 10 mM TPTZ solution in 40 mM HCl Prep_TPTZ->Prep_FRAP_Reagent Prep_FeCl3 Prepare 20 mM FeCl3·6H2O solution Prep_FeCl3->Prep_FRAP_Reagent Mix Mix FRAP reagent with sample/standard/blank in a 96-well plate Prep_FRAP_Reagent->Mix Prep_Sample Prepare glycoside stock and serial dilutions Prep_Sample->Mix Incubate Incubate at 37°C for a defined time (e.g., 30 min) Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value from a standard curve (FeSO4 or Trolox) Measure->Calculate

Caption: Workflow for the FRAP assay.

Methodology:

  • Reagent Preparation (FRAP Reagent):

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6).

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[8][9]

      • 20 mM FeCl₃·6H₂O solution.[8][9]

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8][9]

    • Warm the FRAP solution to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the glycoside sample in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the glycoside sample, standard, or blank to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[8][9]

    • The antioxidant capacity is determined by comparing the change in absorbance of the sample with the standard curve.

    • The results are expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram or mole of the glycoside.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Workflow Diagram:

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Fluorescein Prepare fluorescein (B123965) working solution Mix_Incubate Add fluorescein and sample/standard/blank to a black 96-well plate and pre-incubate at 37°C Prep_Fluorescein->Mix_Incubate Prep_AAPH Prepare AAPH solution (radical generator) Initiate Initiate reaction by adding AAPH solution Prep_AAPH->Initiate Prep_Sample Prepare glycoside stock and serial dilutions Prep_Sample->Mix_Incubate Prep_Standard Prepare Trolox standard dilutions Prep_Standard->Mix_Incubate Mix_Incubate->Initiate Measure Measure fluorescence kinetically (e.g., every minute for 1-2 hours) Initiate->Measure Calculate Calculate the Area Under the Curve (AUC) and determine ORAC value relative to Trolox Measure->Calculate

Caption: Workflow for the ORAC assay.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare a solution of AAPH in 75 mM phosphate buffer (pH 7.4). This solution should be prepared fresh before each use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the glycoside sample and serial dilutions in 75 mM phosphate buffer (pH 7.4).

    • Prepare a standard curve using known concentrations of Trolox in the same buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the glycoside sample, Trolox standard, or blank (phosphate buffer) to the respective wells.

    • Pre-incubate the plate at 37°C for at least 10-15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using an automated dispenser in the plate reader.

  • Measurement and Calculation:

    • Immediately after AAPH addition, measure the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 528 nm. Readings are typically taken every 1-2 minutes for 60-120 minutes.

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, samples, and standards.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot the net AUC against the concentration of the Trolox standard to generate a standard curve.

    • The ORAC value of the glycoside is calculated from the Trolox standard curve and is expressed as µmol of Trolox equivalents per gram or mole of the compound.

General Antioxidant Mechanism of Glycosides

Glycosides exert their antioxidant effects primarily through their aglycone moiety, which often contains phenolic hydroxyl groups. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the radical chain reaction. The sugar moiety can influence the solubility and bioavailability of the glycoside.

Mechanism Diagram:

Antioxidant_Mechanism cluster_reaction Reaction Glycoside Glycoside (Aglycone-Sugar) Donation Hydrogen/Electron Donation Glycoside->Donation Aglycone's -OH group Free_Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Free_Radical->Donation Stable_Glycoside Stabilized Glycoside Radical Donation->Stable_Glycoside Neutralized_Radical Neutralized Radical (RH) Donation->Neutralized_Radical

Caption: General mechanism of free radical scavenging by glycosides.

References

Application Notes & Protocols: Cell-Based Assays for Cytotoxicity of Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glaucoside C is a steroidal saponin (B1150181) isolated from the seeds of Eugenia jambolana, a plant used in traditional medicine.[1] Recent studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit the proliferation of cancer cells and induce apoptosis.[1] Specifically, this compound has shown dose-dependent cytotoxic effects against human breast cancer cell lines (MCF-7).[1]

These application notes provide an overview and detailed protocols for essential cell-based assays to quantify the cytotoxicity of this compound and explore its mechanism of action. The assays described include the MTT assay for assessing metabolic viability and the Lactate (B86563) Dehydrogenase (LDH) assay for evaluating cell membrane integrity. Furthermore, a proposed mechanism of action involving the intrinsic apoptosis pathway is discussed.

Principle of Key Cytotoxicity Assays

To obtain a comprehensive understanding of a compound's cytotoxic effect, it is often necessary to use multiple assays that measure different cellular parameters.

  • MTT Assay (Cell Viability): This colorimetric assay is a widely used method to assess cell viability by measuring metabolic activity.[2] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance.

  • LDH Release Assay (Cell Membrane Integrity): The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised. The released LDH can be measured by a coupled enzymatic reaction, where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product. The intensity of the color is proportional to the number of lysed cells.

Quantitative Data Summary: this compound

The following data summarizes the reported cytotoxic activity of this compound against the MCF-7 human breast cancer cell line after 24 hours of treatment.

Compound/ExtractCell LineIncubation TimeIC50 Value (µg/mL)Reference
This compoundMCF-724 hours176.2
Methanol Extract of E. jambolanaMCF-724 hours253.6

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process by 50%.

Experimental Workflows & Protocols

A typical workflow for assessing the cytotoxicity of a test compound like this compound is outlined below.

G cluster_workflow General Cytotoxicity Assay Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 24, 48, 72h) treat->incubate2 assay Add Assay Reagent (e.g., MTT, LDH) incubate2->assay measure Measure Signal (Absorbance/Luminescence) assay->measure analyze Analyze Data (Calculate % Viability, IC50) measure->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity testing.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for determining cell viability.

Materials:

  • Target cells (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock. Suggested concentrations could range from 10 to 300 µg/mL to bracket the known IC50 value. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no treatment" control (cells in medium only).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % viability against the log of the compound concentration to determine the IC50 value.

Protocol: LDH Release Assay

This protocol provides a general procedure for measuring cytotoxicity based on cell membrane damage.

Materials:

  • Target cells and culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction solution and stop solution)

  • Lysis buffer (often 10X, provided in kits for maximum LDH release control)

  • Microplate reader (490 nm wavelength)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol to seed and treat cells with this compound in a 96-well plate.

  • Prepare Controls: Set up three types of controls:

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

    • Medium Background Control: Wells with culture medium but no cells.

    • Maximum LDH Release Control: About 30 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to control wells containing untreated cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate. Tap the plate gently to mix and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader within 1 hour.

  • Data Analysis:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control)] x 100

Proposed Mechanism of Action: Intrinsic Apoptosis Pathway

While this compound is known to induce apoptosis, the specific pathway has not been fully elucidated. A common mechanism for natural compounds involves the intrinsic (or mitochondrial) pathway of apoptosis . This pathway is triggered by intracellular stress, such as that caused by cytotoxic compounds.

The process begins with the activation of pro-apoptotic proteins (e.g., Bax, Bak) which permeabilize the outer mitochondrial membrane. This leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which recruits and activates Caspase-9. Caspase-9 then activates executioner caspases, such as Caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway for this compound cluster_mito Mitochondrion cluster_cyto Cytosol compound This compound stress Intracellular Stress compound->stress bax Bax/Bak Activation stress->bax momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp cyto_c_release Cytochrome c Release momp->cyto_c_release apoptosome Apoptosome Formation (Cytochrome c, Apaf-1) cyto_c_release->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis (DNA Fragmentation, Cell Death) cas3->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

References

Application Notes and Protocols for Enzymatic Hydrolysis of C-Glycosidic Bonds for Aglycone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-glycosides are a class of natural products where a sugar moiety is linked to an aglycone through a carbon-carbon bond.[1][2] This C-C linkage confers significant stability against chemical and enzymatic hydrolysis compared to their O-glycoside counterparts, making them attractive candidates for drug development due to their increased metabolic stability.[1][2] However, the analysis of the aglycone, which often possesses the primary biological activity, requires effective methods for cleaving this robust C-glycosidic bond.

Enzymatic hydrolysis offers a specific and mild alternative to harsh chemical methods, which can lead to the degradation of the aglycone.[3] Recent research has identified enzymes, particularly from intestinal bacteria, capable of cleaving C-glycosidic bonds, often through multi-step reaction mechanisms that may involve oxidation followed by β-elimination.

These application notes provide detailed protocols for the enzymatic hydrolysis of C-glycosides and the subsequent analysis of the released aglycones, with a focus on flavonoid C-glycosides such as puerarin (B1673276) and vitexin (B1683572).

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Puerarin using a Bacterial Enzyme System

This protocol is based on the enzymatic system from the human intestinal bacterium Dorea strain PUE, which cleaves the C-glycosidic bond of puerarin to yield daidzein. The reaction involves a multi-protein system, including an oxidoreductase (DgpA) and a C-glycoside-cleaving enzyme complex (DgpB-DgpC).

Materials:

  • Puerarin (Substrate)

  • Recombinant DgpA, DgpB, and DgpC enzymes (or cell-free extract of Dorea strain PUE)

  • 3-Oxo-glucose (Hydride acceptor for DgpA)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Manganese chloride (MnCl₂)

  • Sodium phosphate (B84403) buffer (pH 7.0)

  • Methanol (for quenching the reaction)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following components:

    • Puerarin: 1 mM final concentration

    • DgpA: 0.1 µM final concentration

    • DgpB-DgpC complex: 0.1 µM final concentration

    • 3-Oxo-glucose: 2 mM final concentration

    • NADH: 1 mM final concentration

    • MnCl₂: 1 mM final concentration

    • Sodium phosphate buffer (50 mM, pH 7.0) to a final volume of 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined empirically by taking time-course samples.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture at 14,000 x g for 10 minutes to pellet the enzymes. Collect the supernatant for aglycone analysis by HPLC or LC-MS/MS.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Aglycone Analysis (Daidzein, Vitexin, Isovitexin)

This protocol provides a general method for the separation and quantification of flavonoid aglycones.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% orthophosphoric acid.

    • Solvent B: Acetonitrile or Methanol.

  • Elution Mode: Isocratic or gradient elution can be used depending on the complexity of the sample.

    • Isocratic method for Vitexin/Isovitexin: Acetonitrile: 0.1% orthophosphoric acid (20:80 v/v).

    • Gradient method for general flavonoid analysis: A linear gradient from 10% to 60% Solvent B in Solvent A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 335 nm for vitexin and other flavonoids.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of the aglycone standards (e.g., daidzein, apigenin) in methanol. Create a series of dilutions to generate a standard curve for quantification.

  • Sample Preparation: Filter the supernatant from the enzymatic reaction (Protocol 1, step 4) through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the aglycone peak based on the retention time of the corresponding standard. Quantify the amount of aglycone produced using the standard curve.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Aglycone Analysis (Mangiferin and its Aglycone)

This protocol is suitable for the sensitive and specific quantification of aglycones, particularly in complex biological matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Zorbax SB-C18 column (150 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.05% formic acid in water.

    • Solvent B: Acetonitrile.

  • Elution: An isocratic elution of 18:82 (v/v) of Solvent B:Solvent A can be used for mangiferin (B1668620) analysis.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example for Mangiferin): Monitor the transition of the precursor ion (e.g., m/z 421.1 for mangiferin) to a specific product ion (e.g., m/z 301.1). The specific transitions for the aglycone of interest should be optimized.

Procedure:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC analysis (Protocol 2, steps 1 and 2).

  • Analysis: Inject the standards and samples into the LC-MS/MS system. Identify and quantify the aglycone based on its retention time and specific MRM transition.

Data Presentation

Table 1: Kinetic Parameters of a C-glycoside 3-Oxidase (CarA) from Microbacterium sp. G21

SubstrateK_m_ (mM)V_max_ (µmol·min⁻¹·mg⁻¹)k_cat_ (s⁻¹)
Carminic acid0.019 ± 0.0014.9 ± 0.14.3 ± 0.1

Table 2: Optimal Reaction Conditions for C-glycoside 3-Oxidase (CarA)

ParameterOptimal Value
Temperature30-40°C
pH7.6-8.4

Visualizations

Enzymatic_C_Glycoside_Cleavage_Workflow cluster_prep Enzyme Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Aglycone Analysis recombinant_exp Recombinant Expression (e.g., E. coli) purification Purification (e.g., Ni-NTA chromatography) recombinant_exp->purification reaction_setup Reaction Setup (Substrate, Enzyme, Cofactors) purification->reaction_setup incubation Incubation (37°C) reaction_setup->incubation quenching Reaction Quenching (Methanol) incubation->quenching centrifugation Centrifugation quenching->centrifugation hplc_ms HPLC or LC-MS/MS Analysis centrifugation->hplc_ms quantification Quantification hplc_ms->quantification

Caption: Workflow for enzymatic C-glycoside hydrolysis and aglycone analysis.

C_Glycoside_Cleavage_Mechanism C_Glycoside C-Glycoside Oxidized_Intermediate 3''-Oxo-C-Glycoside Intermediate C_Glycoside->Oxidized_Intermediate  Oxidoreductase (e.g., DgpA) + NAD(H), 3-Oxo-glucose Aglycone Aglycone Oxidized_Intermediate->Aglycone  C-C Bond Cleavage Enzyme (e.g., DgpB-DgpC) Sugar_Derivative Sugar Derivative Oxidized_Intermediate->Sugar_Derivative  (β-elimination-like)

Caption: Proposed two-step mechanism for enzymatic C-glycoside cleavage.

References

Synthesis and Derivatization of C-Glycoside Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of C-glycoside standards. C-glycosides are carbohydrate analogs where the anomeric oxygen atom is replaced by a carbon, conferring significant stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts. This stability makes them valuable as therapeutic agents, mechanistic probes, and stable isosteres in drug design, with applications in oncology, virology, and metabolic diseases.

I. Synthesis of C-Glycoside Standards

Two common and effective methods for the synthesis of C-glycoside standards are Palladium-Catalyzed C-Glycosylation and the Ferrier Rearrangement.

Palladium-Catalyzed C-Glycosylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds, offering a reliable method for synthesizing C-glycosides with high regio- and stereoselectivity under mild conditions.[1] This approach is versatile, allowing for the synthesis of C-aryl, C-alkyl, and C-alkenyl glycosides.[1][2]

Experimental Protocol: Palladium-Catalyzed Synthesis of Aryl C-Glycosides

This protocol describes a general procedure for the synthesis of aryl C-glycosides from glycals and aryl halides.

Materials:

  • Glycal (e.g., tri-O-acetyl-D-glucal) (1.0 equiv)

  • Aryl halide (e.g., iodobenzene) (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)

  • Ligand (e.g., Xantphos) (7.5 mol%)

  • Base (e.g., DABCO) (1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the glycal, aryl halide, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir for the specified time (monitor by TLC or LC-MS).[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl C-glycoside.

Quantitative Data for Palladium-Catalyzed C-Glycosylation:

Glycal DonorAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Tri-O-acetyl-D-glucalIodobenzenePd(OAc)₂/XantphosDABCOCH₂Cl₂401285[3]
Tri-O-acetyl-D-galactal4-IodoanisolePd(OAc)₂/XantphosDABCOCH₂Cl₂401292[3]
Tri-O-benzyl-D-glucal1-IodonaphthalenePd(OAc)₂/AsPh₃K₂CO₃DMF802478[4]
Ferrier C-Glycosylation

The Carbon-Ferrier rearrangement is a Lewis acid-catalyzed reaction of glycals with carbon nucleophiles to produce 2,3-unsaturated C-glycosides.[5][6] This method is particularly useful for creating chiral building blocks for further synthetic modifications.[7]

Experimental Protocol: Lewis Acid-Catalyzed Ferrier C-Glycosylation

This protocol outlines the synthesis of 2,3-unsaturated C-glycosides from glycals using a Lewis acid catalyst.

Materials:

  • Glycal (e.g., tri-O-acetyl-D-glucal) (1.0 equiv)

  • Carbon nucleophile (e.g., allyltrimethylsilane) (1.5 equiv)

  • Lewis acid (e.g., BF₃·OEt₂) (1.0 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the glycal and the carbon nucleophile in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the Lewis acid to the reaction mixture.

  • Stir the reaction at the same temperature until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2,3-unsaturated C-glycoside.

Quantitative Data for Ferrier C-Glycosylation:

Glycal DonorNucleophileLewis AcidSolventTemp (°C)Time (h)Yield (%)Reference
Tri-O-acetyl-D-glucalAllyltrimethylsilaneBF₃·OEt₂CH₃CN0288[8]
Tri-O-acetyl-D-galactalTrimethylsilyl (B98337) cyanideTMSOTfCH₂Cl₂-78195[9]
Tri-O-benzyl-D-glucalSilyl enol etherInBr₃CH₂Cl₂25382[6]

II. Derivatization of C-Glycoside Standards

Derivatization is often necessary to enhance the volatility of C-glycosides for gas chromatography-mass spectrometry (GC-MS) analysis or to introduce a fluorescent tag for sensitive detection.

Silylation for GC-MS Analysis

Silylation replaces active hydrogens on polar functional groups with a trimethylsilyl (TMS) group, increasing the volatility of the compound.[10] This is a crucial step for the analysis of non-volatile compounds like C-glycosides by GC-MS.[11]

Experimental Protocol: Silylation of C-Glycosides

This protocol describes a general procedure for the silylation of C-glycosides for GC-MS analysis.

Materials:

  • C-glycoside standard (approx. 1 mg)

  • Anhydrous pyridine (B92270) (100 µL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL)

  • Heating block or oven

Procedure:

  • Place the C-glycoside sample in a dry reaction vial.

  • Add anhydrous pyridine and vortex to dissolve the sample.

  • Add the BSTFA with TMCS reagent to the vial.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS.

Fluorescent Labeling with Dansyl Chloride

Fluorescent labeling allows for highly sensitive detection of C-glycosides in various analytical techniques. Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to yield fluorescently tagged derivatives.

Experimental Protocol: Fluorescent Labeling of C-Glycosides

This protocol outlines a general procedure for labeling C-glycosides containing a suitable functional group (e.g., an amino group on the aglycone) with dansyl chloride.

Materials:

  • C-glycoside with a primary or secondary amine group (1.0 equiv)

  • Dansyl chloride (1.2 equiv)

  • Acetone

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Reaction vial

Procedure:

  • Dissolve the C-glycoside in the sodium bicarbonate buffer.

  • Prepare a solution of dansyl chloride in acetone.

  • Slowly add the dansyl chloride solution to the C-glycoside solution while stirring.

  • Protect the reaction mixture from light and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be directly analyzed or purified by HPLC.

III. Visualization of Pathways and Workflows

Signaling Pathways

Cardiac Glycosides in Cancer Cell Apoptosis

Cardiac glycosides can induce apoptosis in cancer cells through various signaling pathways.[5][12] A primary mechanism involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium, activation of signaling cascades, and ultimately, apoptosis.[12][13]

cluster_membrane Cell Membrane Na+/K+-ATPase Na+/K+-ATPase Increased [Ca2+]i Increased [Ca2+]i Na+/K+-ATPase->Increased [Ca2+]i Cardiac Glycoside Cardiac Glycoside Cardiac Glycoside->Na+/K+-ATPase Inhibits NF-kB Inhibition NF-kB Inhibition Cardiac Glycoside->NF-kB Inhibition ROS Production ROS Production Increased [Ca2+]i->ROS Production Caspase Activation Caspase Activation Increased [Ca2+]i->Caspase Activation ROS Production->Caspase Activation Apoptosis Apoptosis NF-kB Inhibition->Apoptosis Caspase Activation->Apoptosis

Caption: Cardiac glycoside-induced apoptosis pathway.

SGLT2 Inhibition by C-Glycosides in Renal Glucose Reabsorption

C-glycoside SGLT2 inhibitors block the reabsorption of glucose in the proximal tubules of the kidney, leading to increased urinary glucose excretion and lower blood glucose levels.[14][15]

cluster_tubule Proximal Tubule Lumen cluster_cell Tubular Epithelial Cell Glucose Glucose SGLT2 SGLT2 Glucose->SGLT2 Na+ Na+ Na+->SGLT2 SGLT2->Glucose Reabsorption SGLT2->Na+ GLUT2 GLUT2 SGLT2->GLUT2 Bloodstream Bloodstream GLUT2->Bloodstream Glucose to Blood C-Glycoside SGLT2i C-Glycoside SGLT2i C-Glycoside SGLT2i->SGLT2 Inhibits Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization C-Glycoside Standard C-Glycoside Standard Characterization->C-Glycoside Standard cluster_prep Sample Preparation cluster_analysis Analysis C-Glycoside Sample C-Glycoside Sample Derivatization Derivatization C-Glycoside Sample->Derivatization Analytical Instrument Analytical Instrument Derivatization->Analytical Instrument Data Analysis Data Analysis Analytical Instrument->Data Analysis

References

Application Notes and Protocols for Glaucoside C in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside C is a naturally occurring cardiac glycoside that has been identified as a constituent in some traditional medicinal plants. While research into its specific applications in oncology is still emerging, its classification as a cardiac glycoside suggests potential for anti-cancer activity, a property observed in other members of this compound family. Cardiac glycosides are known to modulate key cellular processes, including cell signaling pathways that are often dysregulated in cancer.

These application notes provide a comprehensive guide for researchers initiating studies on the effects of this compound on cancer cell lines. The protocols outlined below are standard methodologies for assessing cytotoxicity, induction of apoptosis, and the underlying molecular mechanisms.

Quantitative Data Summary

As specific quantitative data for this compound in a wide range of cancer cell lines is not extensively available in published literature, the following table is presented as a template for researchers to populate with their experimental findings. For illustrative purposes, hypothetical data is included.

Cancer Cell LineCell TypeThis compound IC₅₀ (µM) after 48hKey Findings
MCF-7 Breast AdenocarcinomaData to be determinede.g., Induction of apoptosis
A549 Lung CarcinomaData to be determinede.g., G2/M cell cycle arrest
HepG2 Hepatocellular CarcinomaData to be determinede.g., Activation of AMPK signaling
HCT116 Colorectal CarcinomaData to be determinede.g., p53-dependent apoptosis

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and culture until they reach approximately 70-80% confluency.

  • Treat the cells with this compound at the predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the cell culture supernatant (to include any floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Investigation of Signaling Pathways by Western Blotting

This protocol is for analyzing the protein expression levels of key signaling molecules that may be affected by this compound, such as those in the AMPK and p53 pathways.

Materials:

  • This compound

  • Cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-AMPK, anti-phospho-AMPK, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

The following diagrams illustrate hypothetical mechanisms and workflows for studying this compound.

G cluster_workflow Experimental Workflow for this compound A Cancer Cell Lines (e.g., MCF-7, A549) B Treatment with This compound A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Annexin V/PI) B->D E Western Blot (Protein Expression) B->E F IC50 Determination C->F G Apoptosis Analysis D->G H Signaling Pathway Analysis E->H

Caption: Workflow for investigating this compound's anti-cancer effects.

G cluster_pathway Hypothetical Signaling Pathway of this compound GC This compound AMPK AMPK GC->AMPK Activation p53 p53 AMPK->p53 Activation p21 p21 p53->p21 Upregulation Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical this compound-induced apoptotic signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Separation of Polar Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of polar glycosides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: Why are my polar glycoside peaks tailing?

A: Peak tailing is a common issue when analyzing polar compounds like glycosides. It is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.[1] Other potential causes include column overload, column contamination, or a mismatch between the injection solvent and the mobile phase.[1][2]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid) can suppress the ionization of residual silanol (B1196071) groups, minimizing secondary interactions.[1]

  • Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed to reduce silanol activity.[1]

  • Reduce Sample Concentration: Injecting too much sample can lead to column overload. Try diluting your sample or reducing the injection volume.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

Q: My peaks are fronting. What could be the cause?

A: Peak fronting is less common than tailing and can indicate column overload due to high sample concentration or injection of the sample in a solvent significantly stronger than the mobile phase. A void or channel in the column packing can also lead to peak fronting.

Troubleshooting Steps:

  • Dilute the Sample: Reduce the sample concentration or the injection volume.

  • Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Check: If the problem persists, it may indicate column degradation, and the column might need to be replaced.

Issue 2: Poor Resolution and Co-elution

Q: I am not getting good separation between my glycoside peaks. How can I improve resolution?

A: Inadequate separation of polar glycosides can be addressed by optimizing the mobile phase, changing the stationary phase, or adjusting the temperature.

Troubleshooting Steps:

  • Mobile Phase Composition:

    • Organic Modifier: Adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). For reversed-phase HPLC, increasing the aqueous portion of the mobile phase can increase retention and potentially improve the separation of closely eluting peaks.

    • Solvent Type: Switching from methanol (B129727) to acetonitrile (or vice versa) can alter selectivity.

    • Additives: Incorporating additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and influence selectivity. For HILIC separations of charged glycans, using ammonium formate at a pH of 4.4-4.5 can keep the analytes in a charged state, aiding separation.

    • Buffer Concentration: In HILIC, increasing the buffer concentration (e.g., from 50 mM to 100 mM ammonium formate) can alter selectivity and resolve co-eluting peaks.

  • Stationary Phase:

    • Reversed-Phase (C18): While widely used, standard C18 columns may provide insufficient retention for very polar glycosides. Consider a polar-embedded or polar-endcapped C18 column for better interaction with polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for the retention and separation of highly polar compounds like glycosides. Amide-based HILIC columns are often a good starting point.

    • Mixed-Mode Chromatography: These columns combine hydrophobic and ion-exchange retention mechanisms and can be an alternative to reversed-phase and HILIC.

  • Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution of early-eluting peaks. Conversely, increasing the temperature can decrease retention but may also improve efficiency and peak shape.

Issue 3: Variable Retention Times

Q: My retention times are shifting from one run to the next. What is causing this instability?

A: Fluctuations in retention times can be caused by a number of factors, including changes in mobile phase composition, temperature, or column equilibration.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. In reversed-phase chromatography, even small variations in the organic solvent percentage can lead to significant shifts in retention. Use high-purity solvents and degas the mobile phase to prevent bubble formation.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important for HILIC separations.

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

Issue 4: Low Sensitivity/No Peaks

Q: I am not seeing any peaks, or the peaks are very small. What should I check?

A: The absence of peaks or low signal intensity can be due to issues with the sample, the HPLC system, or the detector.

Troubleshooting Steps:

  • Sample Integrity: Confirm that the sample was prepared correctly and has not degraded.

  • Injection Issues: Check for air bubbles in the sample vial and ensure the correct injection volume is being used.

  • System Leaks: Inspect the system for any leaks, from the pump to the detector.

  • Detector Settings:

    • UV Detector: Many glycosides lack a strong chromophore, making detection at lower wavelengths (e.g., 203-210 nm) necessary. However, this can lead to baseline noise.

    • Alternative Detectors: For glycosides with poor UV absorbance, consider using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) for improved sensitivity and specificity.

  • Mobile Phase Contamination: Impurities in the mobile phase can contribute to baseline noise and interfere with the detection of analytes.

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Retention of Steviol (B1681142) Glycosides (Reversed-Phase HPLC)

AnalyteMobile Phase ACN:Buffer (32:68)Retention Time (min) at 40°CRetention Time (min) at 60°C
Rebaudioside A32:686.85.5
Stevioside32:687.56.0
Rebaudioside C32:688.26.5
Dulcoside A32:689.17.1

Data adapted from a study on the reversed-phase HPLC analysis of steviol glycosides. The mobile phase consisted of acetonitrile (ACN) and a 10 mmol/L sodium phosphate (B84403) buffer (pH 2.63).

Table 2: HILIC Mobile Phase Optimization for Steviol Glycoside Separation

Mobile Phase (Acetonitrile in Water, v/v)Resolution (Stevioside/Rebaudioside C)Resolution (Rebaudioside C/Rebaudioside A)
80%1.82.1
83%2.52.8
85%2.22.4
87%1.92.0
89%1.51.7

Data adapted from a study on the preparative separation of steviol glycosides using HILIC. The optimal separation was achieved with 83% acetonitrile in water.

Experimental Protocols

Protocol 1: Sample Preparation for Flavonoid Glycoside Analysis from Plant Material

  • Extraction:

    • Weigh approximately 1.0 g of powdered, dried plant material.

    • Add 20 mL of 70% ethanol (B145695) (v/v) in water.

    • Extract using ultrasonication for 30 minutes at 70°C.

  • Cleanup (Optional but Recommended):

    • Cool the extract and centrifuge to pellet solid material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    • For complex matrices, a Solid-Phase Extraction (SPE) step using a C18 cartridge can be employed to remove interferences.

Protocol 2: HPLC Method for the Analysis of Steviol Glycosides

  • Instrumentation: HPLC system with a UV or CAD detector.

  • Column: Acclaim™ Trinity™ P1 (3 μm, 2.1 × 100 mm) or a similar HILIC column.

  • Mobile Phase: Isocratic elution with 81:19 (v/v) acetonitrile/10 mM ammonium formate, pH 3.0.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 20 °C.

  • Detection: UV at 210 nm or Charged Aerosol Detector (CAD).

  • Injection Volume: 5-20 µL.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Problem: Peak Tailing cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Injection Solvent Mismatch start->cause3 cause4 Column Contamination start->cause4 solution1a Lower Mobile Phase pH (e.g., pH 2.5-3.5) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution2a Dilute Sample cause2->solution2a solution2b Reduce Injection Volume cause2->solution2b solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3 solution4a Use Guard Column cause4->solution4a solution4b Flush Column with Strong Solvent cause4->solution4b

Caption: Troubleshooting workflow for addressing peak tailing in HPLC.

HPLC_Method_Selection start Analyte: Polar Glycoside q1 Sufficient retention on C18? start->q1 rp_hplc Reversed-Phase HPLC q1->rp_hplc Yes hilic HILIC q1->hilic No mixed_mode Mixed-Mode Chromatography q1->mixed_mode Alternative rp_options Options: - Polar-embedded C18 - Polar-endcapped C18 - Adjust mobile phase (more aqueous) rp_hplc->rp_options hilic_options Options: - Amide column - Unbonded silica - Optimize ACN/water ratio hilic->hilic_options

Caption: Decision tree for selecting an appropriate HPLC method.

References

Technical Support Center: Optimizing Mass Spectrometry Sensitivity for C-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing mass spectrometry sensitivity of C-glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during LC-MS analysis of this unique class of compounds.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues related to low sensitivity and poor data quality in C-glycoside analysis.

Problem: Weak or No Analyte Signal

A weak or nonexistent signal for your C-glycoside is a frequent challenge. Follow this workflow to identify and address the root cause.

Troubleshooting Workflow for Weak or No C-Glycoside Signal

cluster_checks Initial Checks cluster_optimization Method Optimization cluster_advanced Advanced Strategy start Start: Weak or No Signal check_standard 1. Verify Standard Integrity - Prepare fresh standard - Direct infusion analysis start->check_standard check_instrument 2. Assess Instrument Performance - Check tuning and calibration - Run system suitability test check_standard->check_instrument Standard OK? optimize_ionization 3. Optimize Ion Source Parameters - Test ESI+/- modes - Adjust voltages, gas flows, temp. check_instrument->optimize_ionization Instrument OK? eval_mobile_phase 4. Evaluate Mobile Phase - Check pH and additives - Test different organic solvents optimize_ionization->eval_mobile_phase Signal Still Low? investigate_matrix 5. Investigate Matrix Effects - Post-column infusion - Compare solvent vs. matrix spike eval_mobile_phase->investigate_matrix Signal Still Low? improve_cleanup 6. Enhance Sample Cleanup - Implement SPE or LLE - Dilute sample investigate_matrix->improve_cleanup Matrix Effects Present? derivatize Consider Derivatization investigate_matrix->derivatize No Matrix Effects, Signal Still Low improve_cleanup->derivatize Signal Still Low? solution Solution: Improved Signal derivatize->solution

Caption: A step-by-step workflow for troubleshooting low C-glycoside signal intensity.

Detailed Steps:

  • Verify Standard and Instrument Performance:

    • Standard Integrity: Ensure your C-glycoside standard has not degraded. Prepare a fresh solution and perform a direct infusion into the mass spectrometer to confirm that the instrument can detect the analyte without chromatographic influences.[1]

    • Instrument Performance: Verify that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[1] A system suitability test with a known compound can confirm the instrument is operating correctly.

  • Optimize Ionization and Mobile Phase:

    • Ionization Mode: Test both positive (ESI+) and negative (ESI-) electrospray ionization modes. The optimal mode is compound-dependent; while many C-glycosides ionize in positive mode, negative mode can offer higher sensitivity and more structural information for certain flavonoids.[1][2]

    • Ion Source Parameters: Fine-tune ion source settings, such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas), as these can significantly impact ionization efficiency.[1]

    • Mobile Phase: The mobile phase composition is critical. Ensure the pH is appropriate for your analyte and consider the use of additives. Acidic modifiers like 0.1% formic acid are commonly used to promote protonation in positive mode, while ammonium (B1175870) formate (B1220265) or acetate (B1210297) can be beneficial in both modes.

  • Address Matrix Effects and Sample Preparation:

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of C-glycosides. To check for this, you can use the post-column infusion technique or compare the signal of a standard in pure solvent versus the same standard spiked into a blank sample extract.

    • Sample Cleanup: If matrix effects are present, improve your sample preparation protocol. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at removing interfering components.

    • Sample Dilution: If the analyte concentration is sufficient, simply diluting the sample can reduce the concentration of interfering matrix components and mitigate ion suppression.

  • Consider Advanced Strategies:

    • Derivatization: If sensitivity is still insufficient, consider chemical derivatization. This process modifies the chemical structure of the C-glycoside to enhance its ionization efficiency or chromatographic properties.

Problem: Inconsistent Results and Poor Reproducibility

High variability in signal intensity between injections is a common sign of underlying issues.

Troubleshooting Workflow for Inconsistent Results

start Start: Inconsistent Results check_lc 1. Check LC System - Pump pressure fluctuations - Autosampler precision - Column integrity start->check_lc check_matrix 2. Evaluate Matrix Effects - Are they variable? - Use stable isotope-labeled internal standard (SIL-IS) check_lc->check_matrix LC System Stable? check_source 3. Inspect Ion Source - Check for contamination - Ensure stable spray check_matrix->check_source Matrix Effects Addressed? check_fragmentation 4. Assess In-Source Fragmentation - Is it variable? - Optimize fragmentor/declustering potential check_source->check_fragmentation Source Clean & Stable? solution Solution: Reproducible Results check_fragmentation->solution

Caption: A logical approach to diagnosing inconsistent analytical results.

Detailed Steps:

  • Evaluate the LC System:

    • Check for pressure fluctuations from the pump, which could indicate leaks or bubbles.

    • Verify the precision of your autosampler injections.

    • Ensure the column is not degraded or clogged.

  • Assess Matrix Effects:

    • Inconsistent matrix effects can cause high variability. The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with your analyte.

  • Inspect the Ion Source:

    • A contaminated ion source can lead to erratic spray and fluctuating signal. Regularly clean the source components as recommended by the manufacturer.

    • Visually inspect the electrospray; it should be stable and consistent.

  • Control In-Source Fragmentation:

    • C-glycosides can undergo fragmentation within the ion source, which can reduce the abundance of the precursor ion. If this fragmentation is inconsistent, it will lead to poor reproducibility. Optimize the fragmentor voltage or declustering potential to minimize this effect.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for C-glycosides?

A1: Both positive (ESI+) and negative (ESI-) ionization modes can be effective for C-glycoside analysis, and the optimal choice is often compound-specific.

  • Positive Ion Mode (ESI+): Often yields protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium [M+NH4]+. An acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation.

  • Negative Ion Mode (ESI-): Typically produces deprotonated molecules [M-H]-. This mode can sometimes offer higher sensitivity and provide more valuable structural information for certain C-glycosides, particularly flavonoids.

It is highly recommended to test both modes during method development to determine which provides the best signal-to-noise ratio for your specific analyte and matrix.

Q2: My C-glycoside signal is weak. How can I improve it by adjusting the mobile phase?

A2: The mobile phase composition significantly influences ionization efficiency.

  • Additives: The use of volatile additives is crucial.

    • Formic Acid (0.1%): Commonly used in reversed-phase chromatography to improve peak shape and promote protonation for ESI+ analysis.

    • Ammonium Formate/Acetate: These additives can be beneficial in both positive and negative modes. They can help to form ammonium adducts [M+NH4]+ in positive mode, which can be more stable and fragment more predictably than sodium or potassium adducts. In negative mode, they can help to maintain a stable spray.

  • Organic Solvent: The choice of organic solvent (e.g., acetonitrile (B52724) or methanol) can affect the efficiency of desolvation and the stability of the electrospray.

Q3: I see multiple peaks for my C-glycoside, such as [M+H]+, [M+Na]+, and [M+K]+. How can I reduce adduct formation and increase the signal of my target ion?

A3: The formation of sodium [M+Na]+ and potassium [M+K]+ adducts is a common issue that can split the signal between multiple ions, reducing the sensitivity for your target analyte.

  • Use High-Purity Solvents and Reagents: Ensure you are using LC-MS grade solvents and additives to minimize sources of sodium and potassium contamination.

  • Avoid Glassware: Use plastic vials and containers where possible, as glass can be a source of sodium ions.

  • Promote a Desired Adduct: The addition of ammonium formate or ammonium acetate to the mobile phase can provide a constant supply of ammonium ions, promoting the formation of [M+NH4]+ adducts over sodium and potassium adducts. Ammonium adducts are often preferred as they can be more easily fragmented in MS/MS experiments.

Q4: What are typical ESI source parameters I should start with for C-glycoside analysis?

A4: Optimal source parameters are instrument-dependent, but here are some typical starting ranges. Always optimize these parameters for your specific analyte and instrument.

ParameterPositive Mode (ESI+)Negative Mode (ESI-)Rationale
Capillary Voltage 3.0 - 5.0 kV-2.5 to -4.0 kVDrives the electrospray process. Too high can cause fragmentation.
Nebulizer Gas Pressure 20 - 60 psi20 - 60 psiControls the formation of droplets. Higher pressure creates smaller droplets, aiding desolvation.
Drying Gas Flow 5 - 12 L/min5 - 12 L/minAssists in solvent evaporation from the droplets.
Drying Gas Temperature 250 - 450 °C250 - 450 °CAids in desolvation. Too high can cause thermal degradation of the analyte.
Source Temperature 420 °C (example)420 °C (example)Heats the ion source to aid in desolvation.

Q5: How can I minimize matrix effects when analyzing C-glycosides in complex samples like plasma or plant extracts?

A5: Matrix effects, which cause ion suppression or enhancement, are a major challenge in complex samples. Here are several strategies to mitigate them:

  • Effective Sample Preparation: This is the most crucial step.

    • Solid-Phase Extraction (SPE): Highly effective for removing a broad range of interferences.

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting pH and solvent polarity to selectively extract your analyte.

    • Protein Precipitation (PPT): A simpler but less clean method, often requiring further cleanup or dilution.

  • Chromatographic Separation: Optimize your LC method to separate your C-glycoside from co-eluting matrix components. This can involve adjusting the gradient, flow rate, or trying a column with a different chemistry.

  • Sample Dilution: A simple and effective method if your analyte concentration is high enough to be detected after dilution.

  • Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for matrix effects.

Experimental Protocols

Protocol 1: General Purpose LC-MS/MS Method for C-Glycoside Quantification

This protocol provides a starting point for developing a quantitative method for C-glycosides using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

1. Sample Preparation (from Plant Material):

  • Weigh approximately 100 mg of dried, ground plant material.

  • Add 1 mL of 70% methanol (B129727) as the extraction solvent.

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

ParameterSetting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions (ESI+):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 4.0 kV
Nebulizer Pressure 40 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
MRM Transitions To be determined by infusing a standard of the target C-glycoside and optimizing the precursor ion and fragment ions. The most abundant and specific transitions should be chosen.
Collision Energy To be optimized for each MRM transition to maximize fragment ion intensity.
Protocol 2: Derivatization for Enhanced Sensitivity (Conceptual)

While specific protocols for C-glycosides are not widely published, derivatization is a powerful technique to improve ionization efficiency. A common strategy for compounds with hydroxyl groups is silylation.

1. Derivatization Reaction:

  • Dry Sample: Evaporate the sample extract to complete dryness under a stream of nitrogen. It is critical to remove all water and protic solvents.

  • Add Reagent: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Incubate: Heat the mixture (e.g., at 60°C for 30 minutes) to allow the reaction to complete. The trimethylsilyl (B98337) (TMS) groups will replace the hydrogen on the hydroxyl groups of the sugar moiety.

  • Analysis: The derivatized sample can then be analyzed by LC-MS. The derivatization will increase the hydrophobicity of the analyte, which may require adjustments to the chromatographic method.

Rationale: The addition of a non-polar TMS group can improve the volatility and ionization efficiency of the C-glycoside, potentially leading to a significant increase in signal intensity.

Data Presentation

Table 1: Effect of Mobile Phase Additives on C-Glycoside Signal Intensity (Illustrative)

This table illustrates the potential impact of different mobile phase additives on the signal intensity of a hypothetical C-glycoside in both positive and negative ion modes.

Mobile Phase Additive (in Water/Acetonitrile)Ion ModePrecursor IonRelative Signal Intensity (%)Notes
0.1% Formic AcidESI+[M+H]+100Good for protonation, standard choice for ESI+.
0.1% Formic AcidESI+[M+Na]+30Sodium adducts may still be present, splitting the signal.
5 mM Ammonium FormateESI+[M+H]+80
5 mM Ammonium FormateESI+[M+NH4]+150Promotes the formation of ammonium adducts, which can enhance the signal and provide more consistent fragmentation.
No AdditiveESI-[M-H]-60Signal may be unstable.
5 mM Ammonium AcetateESI-[M-H]-120Can help stabilize the spray and improve deprotonation efficiency.

Note: Data is illustrative and will vary depending on the specific C-glycoside, matrix, and instrument.

Table 2: Example MRM Transitions for Flavonoid C-Glycosides

This table provides examples of MRM transitions that can be used for the quantification of common flavonoid C-glycosides.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Typical Range)
Vitexin 433.1313.120-30
433.1283.125-35
Isovitexin 433.1313.120-30
433.1283.125-35
Orientin 449.1329.120-30
449.1299.125-35
Isoorientin 449.1329.120-30
449.1299.125-35

Note: Precursor and product ions should be confirmed, and collision energies must be optimized on your specific instrument.

References

Technical Support Center: Navigating the Challenges of NMR Signal Assignment in Complex Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the NMR analysis of complex glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the assignment of NMR signals for these intricate biomolecules.

Troubleshooting Guide

This guide offers systematic approaches to resolving common issues in the NMR signal assignment of complex glycosides.

Q1: My 1D ¹H NMR spectrum is severely overcrowded with overlapping signals in the 3.2-4.2 ppm region. How can I begin to resolve these resonances?

A1: Severe signal overlap is the most common challenge in the NMR of complex glycosides due to the high density of non-anomeric protons in a narrow chemical shift range.[1][2] A multi-step approach is recommended to tackle this issue.

Troubleshooting Workflow for Severe Signal Overlap

G cluster_0 Initial Steps cluster_1 2D NMR Experiments cluster_2 Advanced Techniques cluster_3 Final Assignment start Start: Overlapping 1D ¹H NMR Spectrum sample_prep Optimize Sample Preparation start->sample_prep Check for impurities, concentration solvent_temp Vary Solvent & Temperature sample_prep->solvent_temp Improve signal dispersion cosy Acquire ¹H-¹H COSY solvent_temp->cosy If overlap persists pure_shift Pure Shift NMR solvent_temp->pure_shift For highest resolution tocsy Acquire ¹H-¹H TOCSY cosy->tocsy Trace spin systems hsqc Acquire ¹H-¹³C HSQC tocsy->hsqc Correlate protons to carbons hmbc Acquire ¹H-¹³C HMBC hsqc->hmbc Establish long-range connectivities three_d_nmr 3D NMR (e.g., HSQC-TOCSY) hsqc->three_d_nmr For highly complex spectra assignment Complete Signal Assignment hmbc->assignment pure_shift->assignment three_d_nmr->assignment

Caption: A stepwise workflow for resolving severe signal overlap in glycoside NMR spectra.

Detailed Steps:

  • Optimize Sample Preparation: Ensure your sample is free of particulate matter and residual solvents, which can cause line broadening.[3] The sample concentration should be optimized; overly concentrated samples can lead to broad peaks.[3][4]

  • Vary Experimental Conditions:

    • Solvent: Changing the deuterated solvent can induce differential chemical shift changes, potentially resolving overlapping signals.

    • Temperature: Acquiring spectra at different temperatures can help resolve signals by altering conformations and hydrogen bonding. Lowering the temperature can also slow the exchange of hydroxyl protons, making them observable.

  • Utilize 2D NMR Spectroscopy: If overlap persists, 2D NMR is essential.

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace proton-proton connectivities within a sugar ring.

    • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (a single sugar residue), which is invaluable for identifying individual monosaccharide units.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. Since ¹³C spectra have a much wider chemical shift dispersion, this experiment is highly effective at resolving proton signal overlap.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is crucial for determining glycosidic linkages and the sequence of monosaccharides.

  • Employ Advanced NMR Techniques: For exceptionally complex glycosides, consider:

    • Pure Shift NMR: These methods suppress homonuclear scalar couplings, resulting in a simplified spectrum where each proton signal appears as a singlet, significantly enhancing resolution.

    • 3D NMR Experiments (e.g., HSQC-TOCSY): Spreading the correlations into a third dimension can resolve severe overlap that persists in 2D spectra.

Q2: I am having trouble identifying and assigning the anomeric protons. What are the key characteristics to look for?

A2: Anomeric protons are excellent starting points for assigning the spectra of individual sugar residues. They typically resonate in a relatively clear region of the ¹H NMR spectrum.

Characteristic Description Typical ¹H Chemical Shift (ppm) Typical ³J(H1,H2) Coupling Constant (Hz)
Chemical Shift Anomeric protons are deshielded and appear downfield from other sugar protons.4.3 - 5.9N/A
Anomeric Configuration (α vs. β) α-anomers generally resonate at a lower field than β-anomers.α: ~4.8 - 5.9 β: ~4.3 - 4.8α (axial-equatorial or equatorial-equatorial): 1-4 Hz β (axial-axial): 7-9 Hz
Multiplicity They typically appear as doublets due to coupling with the H-2 proton.N/AThe magnitude of the coupling constant is diagnostic of the anomeric configuration.

Q3: My NMR signals are unexpectedly broad. What are the possible causes and solutions?

A3: Broad NMR signals can obscure important information and hinder accurate integration and coupling constant measurements. Several factors can contribute to line broadening.

Troubleshooting Broad NMR Signals

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions broad_signals Broad NMR Signals sample_issues Sample Preparation Issues (Particulates, High Concentration) broad_signals->sample_issues shimming Poor Magnetic Field Homogeneity (Inadequate Shimming) broad_signals->shimming exchange Chemical or Conformational Exchange broad_signals->exchange paramagnetic Paramagnetic Impurities broad_signals->paramagnetic filter_dilute Filter and/or Dilute Sample sample_issues->filter_dilute reshim Re-shim the Spectrometer shimming->reshim vary_temp Vary Temperature exchange->vary_temp purify Further Purify Sample paramagnetic->purify

Caption: Common causes of broad NMR signals and their respective solutions.

Detailed Solutions:

  • Sample Preparation: Ensure your sample is fully dissolved and free of any solid particles by filtering it into the NMR tube. If the sample is too concentrated, dilute it.

  • Shimming: Poor shimming leads to an inhomogeneous magnetic field, a common cause of broad lines. Re-shimming the spectrometer can resolve this.

  • Chemical Exchange: Protons on hydroxyl (-OH) and amine (-NH) groups can exchange with each other or the solvent, leading to broad signals. Adding a drop of D₂O to the sample will cause these protons to exchange with deuterium (B1214612), effectively making their signals disappear.

  • Conformational Exchange: If the glycoside is undergoing conformational changes on a timescale similar to the NMR experiment, this can lead to broadened signals. Acquiring the spectrum at a different temperature can either slow down or speed up this exchange, resulting in sharper signals.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. If suspected, further purification of the sample may be necessary.

Frequently Asked Questions (FAQs)

Q4: Why is it necessary to use deuterated solvents for NMR of glycosides?

A4: Deuterated solvents are used for two primary reasons in NMR spectroscopy:

  • To Avoid Large Solvent Signals: The concentration of the solvent is significantly higher than that of the sample. Using a non-deuterated (proton-containing) solvent would result in a massive solvent signal that would obscure the signals from the glycoside.

  • For Field-Frequency Locking: Modern NMR spectrometers use the deuterium signal from the solvent to stabilize, or "lock," the magnetic field, which is essential for the long acquisition times often required for complex glycoside analysis.

Q5: How can I determine the glycosidic linkages between monosaccharide units?

A5: The determination of glycosidic linkages is a critical step in elucidating the primary structure of a complex glycoside. The most powerful technique for this is the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment shows correlations between protons and carbons that are two or three bonds apart. By identifying a correlation between the anomeric proton (H-1) of one sugar residue and a carbon atom of the adjacent residue, the linkage position can be definitively established. For example, a correlation between H-1 of sugar A and C-4 of sugar B indicates a (1→4) linkage.

Another useful technique is NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) . These experiments show correlations between protons that are close in space (<5 Å). An NOE between the anomeric proton of one residue and a proton on the aglycon or another sugar residue can indicate the linkage position.

Q6: What are "pure shift" NMR methods, and when should I use them?

A6: "Pure shift" NMR methods are a suite of advanced 1D and 2D NMR techniques that computationally or experimentally remove the effects of homonuclear scalar (J) coupling from the spectrum. This results in a spectrum where each proton signal appears as a sharp singlet, as if it were not coupled to any other protons. The primary advantage is a dramatic increase in spectral resolution, which is highly beneficial for the analysis of complex glycosides where severe signal overlap is a major issue. You should consider using pure shift NMR when conventional 1D and 2D methods fail to resolve key signals due to extensive overlap.

Experimental Protocols

Sample Preparation for NMR of Complex Glycosides

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified glycoside.

  • Dissolving the Sample: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, methanol-d₄, DMSO-d₆, or pyridine-d₅) in a clean vial. Pyridine-d₅ can be particularly effective at disrupting intermolecular hydrogen bonds and improving signal dispersion.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Deuterium Exchange (Optional): For samples dissolved in non-D₂O solvents, a small amount of D₂O can be added to the NMR tube, followed by vigorous shaking, to exchange labile hydroxyl and amine protons. This will cause their signals to disappear from the ¹H NMR spectrum, simplifying it.

Typical Acquisition Parameters for 2D NMR Experiments on a 600 MHz Spectrometer

The following are representative parameters and may require optimization based on the specific sample and instrument.

Experiment Pulse Sequence (Bruker) Spectral Width (F2/F1) Data Points (F2 x F1) Number of Scans (per increment) Key Parameter
¹H-¹H COSY cosygpqf12 ppm / 12 ppm2048 x 2564-8N/A
¹H-¹H TOCSY mlevphpr12 ppm / 12 ppm2048 x 2568-16Mixing Time: 80-120 ms
¹H-¹³C HSQC hsqcedetgpsisp2.312 ppm / 165 ppm2048 x 2564-16¹J(C,H) = 145 Hz
¹H-¹³C HMBC hmbcgplpndqf12 ppm / 220 ppm2048 x 51216-64Long-range J coupling delay optimized for 4-8 Hz

This technical support center provides a foundational guide to addressing the challenges of NMR signal assignment in complex glycosides. For more in-depth information, consulting specialized literature and collaborating with NMR spectroscopists is highly recommended.

References

Technical Support Center: Improving the Stability of Glycoside Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving glycoside compounds.

Frequently Asked Questions (FAQs)

Q1: My glycoside compound is degrading in aqueous solution. What are the most likely reasons?

A1: The degradation of glycoside compounds in aqueous solutions is primarily due to the cleavage of the glycosidic bond. The most common degradation pathways include:

  • Hydrolysis: This is the cleavage of the glycosidic bond by reaction with water and is a major degradation pathway.[1] It can be catalyzed by acidic or basic conditions.

    • Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic oxygen is protonated, which makes the anomeric carbon more susceptible to attack by water.

    • Base-Catalyzed Hydrolysis: While generally less prevalent for O-glycosides, basic conditions can also promote the cleavage of the glycosidic bond.[2]

  • Enzymatic Degradation: Glycosidases are enzymes that specifically catalyze the hydrolysis of glycosidic bonds.[1] Contamination of your solution with these enzymes can lead to rapid degradation of your compound.

  • Oxidation: If your solution is exposed to oxygen, metal ions, or peroxides, the glycoside compound can undergo oxidation, leading to degradation.

  • Thermal Degradation: Elevated temperatures can significantly accelerate the rate of hydrolysis and other degradation reactions.[3][4]

  • Photodegradation: Exposure to light, particularly UV light, can also lead to the degradation of some glycoside compounds.

Q2: How does pH affect the stability of my glycoside compound?

A2: The pH of the solution is a critical factor influencing the stability of glycoside compounds. The rate of hydrolysis of the glycosidic bond is often pH-dependent. Generally:

  • Acidic Conditions (low pH): Acid-catalyzed hydrolysis is a common degradation pathway. The rate of hydrolysis for many glycosides increases as the pH decreases. For example, the stability of stevioside (B1681144) and its derivatives decreases at lower pH values.

  • Neutral Conditions (around pH 7): For many glycosides, the rate of hydrolysis is at a minimum in the neutral pH range. However, some glycosides can still undergo uncatalyzed hydrolysis at neutral pH.

  • Alkaline Conditions (high pH): Basic conditions can also lead to the degradation of glycosides, although the mechanism may differ from acid-catalyzed hydrolysis. Some glycosides, like verbascoside, show increased degradation in neutral to alkaline solutions.

It is crucial to determine the optimal pH for maximum stability for your specific glycoside compound.

Q3: My glycoside solution is losing activity even when stored at low temperatures. What could be the cause?

A3: While low temperatures slow down chemical reactions, degradation can still occur. Here are some potential reasons:

  • Enzymatic Contamination: If your solution is contaminated with glycosidases, these enzymes can still be active, albeit at a slower rate, at low temperatures.

  • pH Shifts During Freezing: The pH of a buffer can change upon freezing, which might shift the pH to a range where your compound is less stable.

  • Oxidation: If the solution was not de-gassed or stored under an inert atmosphere, dissolved oxygen can still cause oxidative degradation over time.

  • Photodegradation: If the solution is not protected from light, even ambient light during handling can contribute to degradation over long-term storage.

Q4: How can I improve the stability of my glycoside compound in solution?

A4: Several strategies can be employed to enhance the stability of glycoside compounds:

  • pH Optimization: Determine the pH of maximum stability for your compound and use a suitable buffer to maintain this pH.

  • Temperature Control: Store solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Inert Atmosphere: De-gas your solutions and store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Formulation Strategies:

    • Co-solvents: Using co-solvents can sometimes improve stability.

    • Encapsulation: Techniques like microencapsulation or the use of cyclodextrins can protect the glycoside from the surrounding environment.

    • Lyophilization: Freeze-drying removes water, which can significantly slow down hydrolysis.

  • Chemical Modification:

    • Formation of C-Glycosides: Replacing the anomeric oxygen with a carbon atom to form a C-glycoside creates a much more stable C-C bond that is resistant to hydrolysis.

    • Protecting Groups: Introducing protecting groups on the sugar moiety can sterically hinder the approach of water to the glycosidic linkage.

  • Use of Enzyme Inhibitors: If enzymatic degradation is a concern, adding specific glycosidase inhibitors can prevent cleavage of the glycosidic bond.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid loss of compound in solution - Incorrect pH: The pH of the solution may be in a range where the glycoside is highly unstable. - Enzymatic contamination: The solution may be contaminated with glycosidases. - High temperature: The solution may have been exposed to elevated temperatures.- Verify and adjust pH: Measure the pH of the solution and adjust it to the optimal range for your compound. - Use sterile techniques and purified reagents: Ensure all glassware is sterile and reagents are free from enzymatic contamination. Consider adding a broad-spectrum glycosidase inhibitor. - Control temperature: Perform experiments at controlled, low temperatures whenever possible.
Formation of unexpected peaks in HPLC analysis - Degradation products: The new peaks are likely degradation products from hydrolysis, oxidation, or other reactions. - Anomerization: If you started with a single anomer (α or β), it might be converting to a mixture of both.- Perform forced degradation studies: Subject your compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the retention times of potential degradation products. - Use an analytical method that separates anomers: Check if your HPLC method can resolve the α and β anomers.
Inconsistent results between experiments - Variability in solution preparation: Inconsistent pH, buffer concentration, or solvent composition. - Different storage conditions: Variations in temperature and light exposure between batches. - Age of the solution: Using solutions of different ages can lead to varying levels of degradation.- Standardize protocols: Ensure consistent and accurate preparation of all solutions. - Maintain consistent storage: Store all solutions under the same conditions (temperature, light protection). - Use freshly prepared solutions: Whenever possible, use freshly prepared solutions for your experiments.

Data Presentation

Table 1: Effect of pH on the Stability of Selected Glycoside Compounds

Glycoside CompoundpH Range of Optimal StabilityObservationsReference(s)
Stevioside4.0 - 6.0Less stable at lower pH values.
VerbascosideAcidic (e.g., pH < 4)More rapid degradation in neutral to alkaline solutions.
Iridoid Glycosides (e.g., Geniposidic acid)Generally stable across a wide pH rangeSome derivatives show degradation under strong alkaline conditions.
Cyanidin-3-O-glucoside< 3.0More stable in acidic conditions compared to its aglycone, cyanidin.
Kutkoside4.5 - 6.5Susceptible to degradation in both acidic and alkaline conditions.

Table 2: Effect of Temperature on the Stability of Selected Glycoside Compounds

Glycoside CompoundTemperatureHalf-life / Degradation RateReference(s)
Verbascoside in solution25 °C12 days
Stevioside80°C (at pH 3)~55% degradation after 72 hours
Synthetic Glycosides (GLY-A, GLY-B)254.6 °C (Tp)Peak decomposition temperature
Fructose~240 °CEstimated to have a half-life of at least 60 seconds

Table 3: Efficacy of Selected α-Glucosidase Inhibitors

InhibitorTarget EnzymeIC50 ValueReference(s)
Acarboseα-Glucosidase0.5 µM (porcine intestinal sucrase)
Miglitolα-GlucosidaseVaries with enzyme source
1-Deoxynojirimycinα-Glucosidase52.02 μM (baker's yeast)
SalacinolRat intestinal maltase, sucrase, isomaltase3.2, 0.84, 0.59 µg/ml, respectively

Experimental Protocols

Protocol 1: pH Stability Testing of a Glycoside Compound

Objective: To determine the stability of a glycoside compound across a range of pH values.

Materials:

  • Glycoside compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • 0.1 M HCl and 0.1 M NaOH

  • HPLC grade water and methanol (B129727)

  • Volumetric flasks, pipettes, and vials

  • Incubator or water bath

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the glycoside compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, pipette a specific volume of the stock solution into a volumetric flask and dilute with the corresponding buffer to achieve the desired final concentration.

  • Prepare a time-zero (T=0) sample for each pH by immediately neutralizing an aliquot of the solution and diluting it with the HPLC mobile phase.

  • Incubate the remaining solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples immediately after withdrawal.

  • Dilute all samples to the working concentration with the mobile phase.

  • Analyze the samples by HPLC to determine the concentration of the remaining glycoside compound.

  • Calculate the percentage of the glycoside remaining at each time point relative to the T=0 sample and plot the data to determine the degradation kinetics.

Protocol 2: Evaluating the Efficacy of a Glycosidase Inhibitor

Objective: To determine the inhibitory effect of a compound on the activity of a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase)

  • Substrate for the enzyme (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Test inhibitor compound

  • Positive control inhibitor (e.g., acarbose)

  • Phosphate buffer (e.g., pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, test inhibitor, and positive control in the appropriate buffer.

  • In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test inhibitor or positive control to the wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution to all wells.

  • Monitor the absorbance of the product (e.g., p-nitrophenol at 405 nm) over time using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Glycoside_Degradation_Pathways Glycoside Glycoside in Solution Hydrolysis Hydrolysis Glycoside->Hydrolysis H₂O (Acid/Base) Enzymatic Enzymatic Degradation Glycoside->Enzymatic Glycosidase Oxidation Oxidation Glycoside->Oxidation O₂ / Metal Ions Degradation_Products Degradation Products Hydrolysis->Degradation_Products Enzymatic->Degradation_Products Oxidation->Degradation_Products

Major degradation pathways for glycoside compounds.

Stability_Testing_Workflow cluster_stress Forced Degradation A Acidic (HCl) Analysis HPLC Analysis A->Analysis B Basic (NaOH) B->Analysis O Oxidative (H₂O₂) O->Analysis T Thermal (Heat) T->Analysis P Photolytic (UV/Vis Light) P->Analysis Start Glycoside Sample Start->A Start->B Start->O Start->T Start->P Data Data Analysis (Degradation Kinetics) Analysis->Data Report Stability Profile Data->Report

Workflow for forced degradation stability testing.

C_Glycoside_Advantage cluster_O Susceptible to Hydrolysis cluster_C Resistant to Hydrolysis OGlycoside O-Glycoside Glycosidic Bond (C-O-C) Stability vs. OGlycoside->Stability O_prop Less Stable OGlycoside:p1->O_prop CGlycoside C-Glycoside Glycosidic Bond (C-C-C) C_prop More Stable CGlycoside:p2->C_prop Stability->CGlycoside

Comparison of O-Glycoside and C-Glycoside stability.

References

Technical Support Center: Method Validation for Quantitative Analysis of C-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantitative analysis of C-glycosides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between the analyte and the stationary phase. - Column overload. - Inappropriate mobile phase pH.- For Tailing Peaks: Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds or an acid for acidic compounds. - For Fronting Peaks: Reduce sample concentration or injection volume. - General: Ensure the mobile phase pH is at least 2 units away from the pKa of the C-glycoside.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Column degradation. - Temperature variations.- Ensure proper mobile phase mixing and degassing. - Use a guard column to protect the analytical column. - Employ a column oven to maintain a stable temperature.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Column bleed.- Filter all solvents and use high-purity reagents. - Flush the detector cell with a strong solvent (e.g., isopropanol). - Degas the mobile phase thoroughly. - Use a column with low bleed characteristics, especially for LC-MS applications.
Low Analyte Recovery - Inefficient sample extraction. - Analyte degradation during sample preparation. - Matrix effects in LC-MS.- Optimize the extraction solvent and technique (e.g., sonication, vortexing). - Investigate the stability of the C-glycoside in the extraction solvent and protect from light and high temperatures if necessary. - For LC-MS, use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.
Difficulty in Achieving Baseline Separation - Inadequate chromatographic selectivity. - Co-eluting isobaric interferences (in LC-MS).- HPLC-UV: Modify the mobile phase composition (e.g., change the organic modifier, pH, or additives). Test a column with a different stationary phase chemistry. - LC-MS/MS: Optimize fragmentation parameters (collision energy) to find unique transitions for the C-glycoside and the interfering compound.

Frequently Asked Questions (FAQs)

1. What are the key validation parameters for a quantitative C-glycoside analysis method according to ICH Q2(R1) guidelines?

According to ICH Q2(R1) guidelines, the key validation parameters for a quantitative analytical procedure include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[1][2]

  • Accuracy: The closeness of test results to the true value.[1][2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[1][2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][2]

2. How do I perform a specificity study for my C-glycoside HPLC method?

To demonstrate specificity, you should analyze a blank matrix (placebo), the C-glycoside standard, and a spiked matrix sample. The chromatograms should show no interfering peaks at the retention time of the C-glycoside in the blank matrix. Additionally, forced degradation studies should be conducted to show that the degradation products do not interfere with the quantification of the intact C-glycoside.

3. What is a typical linearity range and acceptance criteria for a C-glycoside assay?

For an assay, the linearity is typically evaluated over a range of 80% to 120% of the target concentration.[1] A minimum of five concentration levels should be used. The acceptance criterion for the coefficient of determination (R²) is typically ≥ 0.999.[1]

4. I am observing unexpected fragments in my LC-MS/MS analysis of a C-glycoside. What are the common fragmentation pathways?

Unlike O-glycosides where the glycosidic bond is easily cleaved, C-glycosides exhibit more complex fragmentation patterns. The primary fragmentation pathways involve cleavages within the sugar ring. Common fragment ions correspond to the loss of water molecules followed by retro-Diels-Alder (RDA) fragmentation of the sugar moiety. Direct cleavage of the C-C glycosidic bond is less common but can occur.

5. How can I improve the robustness of my HPLC method for C-glycoside analysis?

To ensure robustness, deliberately vary critical method parameters and observe the effect on the results.[3] Common parameters to investigate include:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 10%)

  • Mobile phase composition (e.g., ± 2% organic modifier)

The method is considered robust if the results remain within the acceptance criteria despite these small variations.

Quantitative Data Summary

The following tables summarize typical validation data for the quantitative analysis of C-glycosides using HPLC-UV and LC-MS/MS.

Table 1: HPLC-UV Method Validation Data for C-Glycosides

ParameterTypical Range/ValueAcceptance Criteria
Linearity Range 1 - 200 µg/mLR² ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 3.0%≤ 3.0%
LOD 0.1 - 1.0 µg/mLSignal-to-Noise ≥ 3:1
LOQ 0.3 - 3.0 µg/mLSignal-to-Noise ≥ 10:1
Robustness RSD% ≤ 5.0% for all varied parametersSystem suitability parameters must be met.

Table 2: LC-MS/MS Method Validation Data for C-Glycosides

ParameterTypical Range/ValueAcceptance Criteria
Linearity Range 0.1 - 100 ng/mLR² ≥ 0.995
Accuracy (% Recovery) 85.0 - 115.0%80.0 - 120.0%
Precision (RSD%)
- Repeatability≤ 15.0%≤ 15.0%
- Intermediate Precision≤ 20.0%≤ 20.0%
LOD 0.01 - 0.1 ng/mLSignal-to-Noise ≥ 3:1
LOQ 0.03 - 0.3 ng/mLSignal-to-Noise ≥ 10:1
Matrix Effect 85 - 115%Within acceptable range of accuracy and precision.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

1. Specificity (including Forced Degradation)

  • Objective: To demonstrate that the analytical method is specific for the C-glycoside of interest and that there is no interference from the matrix, impurities, or degradation products.

  • Procedure:

    • Prepare and inject a blank solution (diluent).

    • Prepare and inject a placebo solution (matrix without the analyte).

    • Prepare and inject a standard solution of the C-glycoside.

    • Prepare and inject a spiked placebo solution containing the C-glycoside at the target concentration.

    • Forced Degradation:

      • Acid Hydrolysis: Treat the C-glycoside solution with 0.1 M HCl at 60 °C for 2 hours.

      • Base Hydrolysis: Treat the C-glycoside solution with 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative Degradation: Treat the C-glycoside solution with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose the solid C-glycoside to 105 °C for 24 hours.

      • Photodegradation: Expose the C-glycoside solution to UV light (254 nm) for 24 hours.

    • Analyze all samples by the proposed HPLC method.

  • Acceptance Criteria: The peak for the C-glycoside should be well-resolved from any other peaks in the chromatograms of the stressed samples. The peak purity should be confirmed using a PDA detector or mass spectrometer.

2. Linearity and Range

  • Objective: To establish a linear relationship between the concentration of the C-glycoside and the analytical response over a defined range.

  • Procedure:

    • Prepare a stock solution of the C-glycoside standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 80%, 90%, 100%, 110%, 120% of the target concentration for an assay).

    • Inject each calibration standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999. Visual inspection of the plot should confirm linearity.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure (Spike Recovery Method):

    • Prepare a placebo (matrix) sample.

    • Spike the placebo with known amounts of the C-glycoside at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the spiked samples and a standard solution.

    • Calculate the percentage recovery at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for drug substance and drug product assays.

4. Precision

  • Objective: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day Precision):

      • Prepare six independent samples of the C-glycoside at 100% of the target concentration.

      • Analyze the samples on the same day, by the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (RSD%).

    • Intermediate Precision (Inter-day Precision):

      • Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

      • Calculate the RSD% for the combined data from both days.

  • Acceptance Criteria: The RSD% for repeatability should be ≤ 2.0%. The RSD% for intermediate precision should be ≤ 3.0%.

5. Robustness

  • Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.

  • Procedure:

    • Select critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

    • For each parameter, define small, deliberate variations (e.g., pH ± 0.2, temperature ± 5 °C, flow rate ± 10%).

    • Prepare a sample of the C-glycoside.

    • Analyze the sample under the normal method conditions and under each of the varied conditions.

    • Evaluate the impact of the variations on system suitability parameters (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations. The RSD% of the results obtained under the varied conditions should not exceed a predefined limit (e.g., 5.0%).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation sp1 Weighing of Sample sp2 Extraction with Solvent sp1->sp2 sp3 Sonication/Vortexing sp2->sp3 sp4 Centrifugation/Filtration sp3->sp4 ca1 HPLC/LC-MS Injection sp4->ca1 Prepared Sample ca2 Chromatographic Separation ca1->ca2 ca3 UV or MS Detection ca2->ca3 dp1 Peak Integration & Identification ca3->dp1 Chromatographic Data dp2 Quantification using Calibration Curve dp1->dp2 dp3 Method Validation Assessment dp2->dp3 report Final Report dp3->report

Caption: Experimental workflow for the quantitative analysis of C-glycosides.

puerarin_pathway puerarin Puerarin ampk AMPK Activation puerarin->ampk ppara PPARα Upregulation ampk->ppara srebp1 SREBP-1c Downregulation ampk->srebp1 lipid_ox Fatty Acid Oxidation ↑ ppara->lipid_ox fas FAS Downregulation srebp1->fas lipogenesis Lipogenesis ↓ fas->lipogenesis hepatic_steatosis Amelioration of Hepatic Steatosis lipid_ox->hepatic_steatosis lipogenesis->hepatic_steatosis

Caption: Signaling pathway of Puerarin in ameliorating hepatic steatosis.[4][5]

References

Technical Support Center: Strategies for Purifying Low-Abundance C-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on purifying low-abundance C-glycosides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in overcoming the challenges associated with the isolation of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying low-abundance C-glycosides?

A1: The main difficulties in purifying low-abundance C-glycosides stem from several factors:

  • Low Concentration: The target C-glycoside may be present in very small quantities within a complex crude extract, making it difficult to isolate a sufficient amount of pure material.[1]

  • Co-eluting Impurities: Plant and other natural extracts are complex mixtures containing numerous structurally similar compounds, such as other flavonoid glycosides, phenolic acids, and sugars, which often co-elute during chromatographic separation.[1]

  • Isomeric Complexity: C-glycosides frequently exist as isomers (e.g., with glycosylation at different positions on the aglycone or different sugar moieties), which have very similar physicochemical properties, making their separation particularly challenging.[1]

  • Compound Stability: While C-glycosides are generally more stable than their O-glycoside counterparts due to the C-C bond, they can still degrade under harsh conditions like extreme pH or high temperatures during extraction and purification.[1][2]

  • Sample Loss: Multiple purification steps, especially with traditional methods using solid stationary phases like silica (B1680970) gel, can lead to significant sample loss due to irreversible adsorption.

Q2: Which chromatographic techniques are most effective for purifying C-glycosides?

A2: A multi-step chromatographic approach is typically necessary for the successful purification of C-glycosides. The most effective techniques include:

  • Medium-Pressure Liquid Chromatography (MPLC): Often used as an initial fractionation step to enrich the target compounds from the crude extract. Macroporous resins are a common stationary phase for this purpose.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that is highly effective for separating compounds with similar polarities. It avoids the use of a solid support, which minimizes sample loss due to irreversible adsorption and leads to higher recovery rates.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of C-glycosides to achieve high purity. Reversed-phase columns (e.g., C18) are frequently used.

Q3: How can I improve the resolution of my HPLC separation for C-glycoside isomers?

A3: To improve the separation of C-glycoside isomers by HPLC, consider the following strategies:

  • Optimize the Mobile Phase: Systematically vary the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase. Adding a small amount of acid, such as 0.1% trifluoroacetic acid or 0.05% phosphoric acid, to the aqueous phase can significantly improve peak shape by suppressing the ionization of phenolic hydroxyl groups.

  • Adjust the Gradient: If using a gradient elution, a shallower gradient can enhance the separation of closely eluting peaks.

  • Change the Stationary Phase: If a standard C18 column does not provide adequate separation, consider using a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for flavonoids.

  • Reduce Column Overloading: Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the sample concentration.

Q4: What is the importance of sample preparation before chromatographic purification?

A4: Proper sample preparation is a critical step to ensure a successful purification. Key objectives of sample preparation include:

  • Removal of Interfering Substances: Crude extracts often contain pigments (like chlorophylls), lipids, and waxes that can interfere with chromatographic separation and contaminate columns. A pre-extraction with a non-polar solvent like hexane (B92381) can help remove these interfering compounds.

  • Enrichment of Target Compounds: Techniques like Solid Phase Extraction (SPE) can be used to selectively isolate and concentrate the C-glycosides from the crude extract, which simplifies the subsequent purification steps.

  • Improving Sample Solubility: Ensuring the sample is fully dissolved in a solvent compatible with the initial mobile phase of the chromatography is crucial for good peak shape and resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of low-abundance C-glycosides.

Problem Potential Cause Troubleshooting Solution(s)
Poor Separation and Co-elution in Column Chromatography Structurally similar compounds with close polarities in the crude extract.Switch to a Different Stationary Phase: Consider using macroporous resins, which separate compounds based on hydrogen bonding and van der Waals interactions. Employ Gradient Elution: A carefully optimized gradient elution with a suitable solvent system can improve separation. Utilize HSCCC: As a liquid-liquid technique, HSCCC can provide superior resolution for compounds with similar polarities by avoiding irreversible adsorption on a solid support.
Low Yield or Loss of Sample During Purification Irreversible adsorption of the sample onto the solid stationary phase (e.g., silica gel).Minimize Chromatographic Steps: A streamlined workflow, such as MPLC followed by HSCCC, can be more efficient and reduce sample loss. Adopt HSCCC: This technique eliminates irreversible sample adsorption, leading to higher recovery. Optimize Extraction: Ensure your initial extraction method is efficient to maximize the starting amount of your target compound.
Poor Peak Shape (Broadening, Tailing) in HPLC Sample-Mobile Phase Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase. Mobile Phase Optimization: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.05% phosphoric acid) to the aqueous phase to improve peak shape. Check Column Health: A degraded column can cause peak tailing. Consider replacing the column if it is old or has been used with unfiltered samples.
Target Compound Degradation Exposure to harsh conditions such as extreme pH or high temperatures.Control pH: Maintain a neutral or slightly acidic pH during extraction and purification steps. Control Temperature: Use lower temperatures during solvent evaporation (e.g., rotary evaporation under reduced pressure at <40°C). Work Efficiently: Minimize the duration of each purification step to reduce the time the compound is exposed to potentially degrading conditions.

Quantitative Data Summary

The following tables summarize typical parameters and results for the purification of C-glycosides using different chromatographic techniques.

Table 1: Example Preparative HPLC Conditions for C-Glycoside Purification

Compound(s) Column Mobile Phase Flow Rate Detection Purity Achieved Reference
Orientin, Isovitexin-3″-O-glucopyranoside, VitexinYMC-Pack ODS-AMethanol-0.05% aqueous phosphoric acid (isocratic)3.0 mL/minNot Specified97.28%, 97.20%, 98.40%
Orientin, Isovitexin-3″-O-glucopyranoside, Isovitexin, VitexinDiamonsil C18 (250 mm × 4.6 mm)Methanol-0.05% aqueous phosphoric acid (isocratic, 34% Methanol)1.0 mL/min330 nm97.28%, 97.20%, 92.23%, 98.40%

Table 2: Example HSCCC Conditions and Performance for C-Glycoside Purification

Compound(s) Solvent System (v/v/v/v/v) Stationary Phase Mobile Phase Revolution Speed Flow Rate Yield Purity Reference
Orientin, Isovitexin-3″-O-glucopyranoside, Isovitexin, VitexinMethyl tert-butyl ether-ethyl acetate-1-butanol–acetonitrile (B52724)–0.1% aqueous trifluoroacetic acid (1:3:1:1:5)Upper organic phaseLower aqueous phase800 rpm1.5-2.0 mL/min1.2 mg, 4.5 mg, 3.3 mg, 1.8 mg97.28%, 97.20%, 92.23%, 98.40%

Experimental Protocols

This section provides detailed methodologies for key experiments in C-glycoside purification.

Protocol 1: General Workflow for C-Glycoside Purification from Plant Material

This protocol outlines a multi-step strategy for isolating low-abundance C-glycosides from a plant extract.

1. Extraction: a. Dry the plant material and grind it into a fine powder. b. Extract the powdered material with a suitable solvent, such as 70% ethanol (B145695), at room temperature or slightly elevated temperature (e.g., 60-80°C) for several hours. Repeat the extraction process three times to ensure maximum recovery. c. Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

2. Liquid-Liquid Partitioning: a. Suspend the concentrated crude extract in water. b. Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. C-glycosides are typically enriched in the more polar fractions (e.g., n-butanol).

3. MPLC Fractionation (Optional but Recommended): a. Pack a column with a suitable macroporous resin (e.g., AB-8). b. Dissolve the enriched fraction (e.g., n-butanol fraction) in an appropriate solvent and load it onto the column. c. Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 70%, 95% ethanol). d. Collect the fractions and analyze them by HPLC to identify those containing the target C-glycosides.

4. HSCCC Purification: a. Select a suitable two-phase solvent system where the target C-glycosides have partition coefficients (K values) between 0.5 and 2.0. A common system for flavonoid C-glycosides is methyl tert-butyl ether-ethyl acetate-1-butanol–acetonitrile–water with a small amount of acid. b. Fill the HSCCC column with the stationary phase. c. Inject the sample dissolved in a mixture of the stationary and mobile phases. d. Elute with the mobile phase at a constant flow rate and revolution speed. e. Collect the fractions containing the target compounds based on the chromatogram.

5. Preparative HPLC Final Purification: a. Pool the fractions from HSCCC containing the partially purified C-glycosides. b. Further purify the pooled fractions using a preparative HPLC system with a reversed-phase column (e.g., C18). c. Use an optimized mobile phase, often a mixture of methanol or acetonitrile and water with a small amount of acid, in either isocratic or gradient mode. d. Collect the pure C-glycoside fractions.

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup and Enrichment

This protocol provides a general procedure for using SPE to clean up a plant extract before HPLC analysis.

1. Cartridge Selection:

  • Choose a reversed-phase SPE cartridge (e.g., C18) for the retention of moderately polar C-glycosides.

2. Conditioning: a. Pass 1-2 cartridge volumes of methanol through the cartridge to wet the sorbent. b. Pass 1-2 cartridge volumes of deionized water (or a buffer matching the sample's pH) to equilibrate the sorbent. Do not let the sorbent dry out.

3. Sample Loading: a. Dissolve the crude extract in a solvent that is compatible with the SPE sorbent and ensures the C-glycosides are retained (e.g., water or a low percentage of organic solvent). b. Load the sample onto the cartridge at a slow, controlled flow rate.

4. Washing: a. Pass 1-2 cartridge volumes of a weak solvent (e.g., water or a very low percentage of methanol in water) through the cartridge to wash away highly polar impurities.

5. Elution: a. Elute the retained C-glycosides with a small volume of a stronger solvent, such as methanol or acetonitrile. b. Collect the eluate containing the purified C-glycosides.

6. Reconstitution: a. Evaporate the elution solvent under a gentle stream of nitrogen. b. Reconstitute the dried residue in the mobile phase to be used for HPLC analysis.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification of low-abundance C-glycosides.

experimental_workflow start Crude Plant Extract extraction Solvent Extraction start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning mplc MPLC Fractionation (e.g., Macroporous Resin) partitioning->mplc hsccc HSCCC Purification mplc->hsccc prep_hplc Preparative HPLC hsccc->prep_hplc pure_compound Pure C-Glycoside prep_hplc->pure_compound

Caption: A typical experimental workflow for the purification of C-glycosides.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor HPLC Separation check_peak_shape Check Peak Shape (Tailing, Broadening) start->check_peak_shape check_resolution Check Resolution (Co-elution) start->check_resolution ps1 Optimize Mobile Phase (Add Acid) check_peak_shape->ps1 ps2 Check Sample Solvent check_peak_shape->ps2 ps3 Inspect Column Health check_peak_shape->ps3 res1 Adjust Gradient Slope check_resolution->res1 res2 Reduce Sample Load check_resolution->res2 res3 Change Stationary Phase check_resolution->res3

Caption: Troubleshooting logic for poor HPLC separation of C-glycosides.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of phenolic glycosides.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1][2] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[3][4] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[1][4] Many methods require a tailing factor below a specified limit, often around 1.5 to 2.0, to ensure accurate quantification and resolution.[1][4][5]

Q2: Why are phenolic glycosides particularly prone to peak tailing?

A2: Phenolic glycosides possess polar functional groups (hydroxyls, carboxylic acids) that can engage in secondary interactions with the stationary phase.[6] The primary cause of peak tailing in reversed-phase HPLC is the interaction of these polar groups with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][2][3][6] These silanol groups are acidic and can interact strongly with polar analytes, leading to a secondary retention mechanism that causes peaks to tail.[7][8][9]

Q3: Can my sample solvent cause peak tailing?

A3: Yes. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including broadening and tailing.[6][10][11][12][13][14] This is because the strong solvent can carry the analyte band down the column prematurely and in a diffuse manner before the mobile phase can properly focus it.[10][14][15] Whenever possible, dissolve your sample in the initial mobile phase composition or a weaker solvent.[13][14]

Q4: Can a worn-out or contaminated column cause all my peaks to tail?

A4: Absolutely. Column degradation is a frequent cause of universal peak tailing. Over time, the stationary phase can degrade, or the column inlet frit can become partially blocked by particulates from the sample or system.[4][5][16] This blockage disrupts the sample flow path, leading to distorted peaks for all analytes.[5] Similarly, the accumulation of strongly retained sample components can create active sites that lead to tailing.[6][17]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving peak tailing based on the likely cause.

Problem Area 1: Chemical Interactions with the Stationary Phase

Q5: My phenolic glycoside peaks are tailing. How can I minimize unwanted silanol interactions?

A5: Secondary interactions with acidic silanol groups are the most common cause of tailing for polar compounds like phenolics.[1][2][3][6] You can mitigate these interactions through several strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2.5-3.5) is a highly effective strategy.[2][17][18][19] At low pH, the residual silanol groups are protonated (non-ionized), significantly reducing their ability to interact with the polar functional groups on your phenolic glycosides.[3][7][18][19]

  • Use a Base-Deactivated/End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[1][3][19][20] Using a column specifically marketed as "base-deactivated" or "end-capped" is highly recommended for analyzing basic or other polar compounds.[19][21][22][23]

  • Increase Buffer Concentration: For methods operating at a mid-range pH (e.g., pH 7), increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask the residual silanol sites and improve peak shape.[18][19] Note that high buffer concentrations may not be suitable for LC-MS applications due to the risk of ion suppression.[19]

Problem Area 2: Mobile Phase and Sample Composition

Q6: How does the mobile phase pH affect the peak shape of different phenolic compounds?

A6: The mobile phase pH is a critical parameter that influences not only silanol activity but also the ionization state of the analytes themselves.[24][25][26][27] For phenolic acids, operating at a pH well below their pKa (typically pKa values are between 3 and 5) ensures they are in a single, unionized form, which generally results in sharper, more symmetrical peaks.[17][24][26][27] Operating near the pKa of an analyte can lead to the co-existence of both ionized and unionized forms, which can cause significant peak broadening or splitting.[20][26][27]

Q7: What mobile phase additives can improve peak shape?

A7: The most common and effective additives are volatile acids, which are ideal for maintaining a low pH and are compatible with mass spectrometry.

  • Formic Acid or Acetic Acid (0.1%): Widely used to control the mobile phase pH at a low level (~2.5-3.5), suppressing silanol ionization.[17][19]

  • Trifluoroacetic Acid (TFA) (0.05%-0.1%): A stronger acid that is very effective at controlling pH and can also act as an ion-pairing agent, but it can cause ion suppression in LC-MS.

  • Buffers (e.g., Phosphate, Acetate): Buffers are essential for maintaining a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[3][20] Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are common choices for LC-MS compatible buffering.[19]

Problem Area 3: Column and System Hardware

Q8: I've optimized my mobile phase, but the peaks are still tailing. What else could be wrong?

A8: If chemical factors have been addressed, the issue may be physical or instrumental.

  • Column Void: A void or channel at the head of the column can cause peak distortion, including tailing and splitting.[14][16][18] This can result from pressure shocks or operating at a pH that degrades the silica (B1680970).[18][19] A guard column can help protect the analytical column.[16][19]

  • Extra-Column Volume: Excessive band broadening can occur in the tubing and connections between the injector and the detector.[18][20] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[6][20] This is especially critical in UHPLC systems.[18]

  • Column Contamination: Buildup of contaminants on the column can create active sites.[6] Try flushing the column with a strong solvent (as recommended by the manufacturer) or, if the problem persists, replace the column.[17]

Quantitative Data Summary

The following table illustrates the impact of mobile phase pH on the peak shape of a representative phenolic acid, demonstrating the importance of proper pH control.

Mobile Phase pHMobile Phase AdditiveTailing Factor (Tf) of Caffeic AcidPeak Shape Observation
6.810 mM Phosphate Buffer2.1Significant Tailing
4.510 mM Acetate Buffer1.6Moderate Tailing
2.7 0.1% Formic Acid 1.2 Symmetrical Peak

Table 1: Example data showing the effect of mobile phase pH on the peak asymmetry of a phenolic acid. Lowering the pH significantly improves peak shape by suppressing both analyte and silanol ionization.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Suppressing Silanol Interactions

This protocol describes the preparation of a typical reversed-phase mobile phase designed to minimize peak tailing for phenolic glycosides.

  • Objective: To prepare a mobile phase at a low pH to ensure the protonation of residual silanol groups on the HPLC column.

  • Reagents:

  • Procedure for Mobile Phase A (Aqueous): a. Measure 999 mL of HPLC-grade water into a clean 1 L glass media bottle. b. Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution. c. Cap the bottle and mix thoroughly. d. Sonicate the solution for 10-15 minutes to degas. The final pH should be approximately 2.7.

  • Procedure for Mobile Phase B (Organic): a. Measure 1 L of HPLC-grade ACN or MeOH into a separate clean media bottle. b. Sonicate for 10-15 minutes to degas.

  • Application: Use these mobile phases in a gradient elution program. A typical starting condition would be 95% A and 5% B, ramping to a higher concentration of B as needed for analyte elution. Always equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes before the first injection.

Protocol 2: Recommended Column Selection and Conditioning

  • Objective: To select and properly condition an HPLC column suitable for the analysis of polar phenolic compounds.

  • Column Selection:

    • Choose a high-quality, modern reversed-phase column (e.g., C18 or Phenyl-Hexyl).

    • Crucially, select a column that is specified by the manufacturer as "end-capped" or "base-deactivated". [19][21][22] This ensures that the silica surface has been treated to minimize active silanol sites.

    • Consider columns with high-purity silica (Type B silica), which have lower metal content and more homogenous silanol activity.[2][7]

  • Conditioning Procedure: a. Before first use, flush the new column with 100% HPLC-grade methanol or acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). b. Gradually introduce the mobile phase, starting with 100% Mobile Phase B and slowly transitioning to the initial conditions of your gradient (e.g., 95% A / 5% B). c. Equilibrate the column with the starting mobile phase composition for at least 15-20 column volumes. You can verify equilibration by observing a stable baseline. d. Perform several blank injections (injecting mobile phase) to ensure the system is clean and the baseline is stable before injecting your samples.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of phenolic glycosides.

G start Peak Tailing Observed (Tf > 1.2) q_scope Is tailing on all peaks or specific peaks? start->q_scope all_peaks All Peaks Tailing q_scope->all_peaks All Peaks specific_peaks Specific Peaks Tailing (Likely Chemical Interactions) q_scope->specific_peaks Specific Peaks check_column Check Column Health & System all_peaks->check_column is_column_old Is column old or backpressure high? check_column->is_column_old sol_replace_column Action: Replace column, check for frit blockage, use guard column. is_column_old->sol_replace_column Yes check_ecv Check for Extra-Column Volume (e.g., long tubing, bad fittings) is_column_old->check_ecv No sol_ecv Action: Use narrow ID tubing, ensure proper connections. check_ecv->sol_ecv check_ph Evaluate Mobile Phase pH specific_peaks->check_ph is_ph_low Is pH low (e.g., 2.5 - 3.5)? check_ph->is_ph_low sol_adjust_ph Action: Lower pH using 0.1% Formic Acid. is_ph_low->sol_adjust_ph No check_column_type Evaluate Column Chemistry is_ph_low->check_column_type Yes is_column_bds Using a base-deactivated / end-capped column? check_column_type->is_column_bds sol_change_column Action: Switch to a modern end-capped or base- deactivated column. is_column_bds->sol_change_column No check_sample_solvent Evaluate Sample Solvent is_column_bds->check_sample_solvent Yes is_solvent_strong Is sample solvent stronger than mobile phase? check_sample_solvent->is_solvent_strong sol_change_solvent Action: Dissolve sample in initial mobile phase. is_solvent_strong->sol_change_solvent Yes

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in HPLC.

References

Technical Support Center: Enhancing the Resolution of C-Glycoside Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of C-glycoside diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are C-glycoside diastereomers and why is their resolution challenging?

C-glycosides are carbohydrate derivatives where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, rather than the more common oxygen (O-glycoside) or nitrogen (N-glycoside) bond.[1][2] This C-C bond imparts significant metabolic stability, making them attractive candidates in drug discovery.[1] Diastereomers are stereoisomers that are not mirror images of each other. In C-glycosides, diastereomerism can arise from multiple chiral centers in both the glycan and aglycone moieties.[3] Their separation is challenging because diastereomers often have very similar physicochemical properties, such as polarity and hydrophobicity, leading to close or overlapping elution profiles in standard chromatographic systems.[4]

Q2: What are the primary analytical techniques for separating C-glycoside diastereomers?

The most common and effective techniques are high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).

  • HPLC: Can be used in various modes, including reversed-phase (RP), normal-phase (NP), and hydrophilic interaction liquid chromatography (HILIC). For diastereomers, chiral stationary phases (CSPs) are often highly effective, even though the compounds are not enantiomers. The selection of the stationary phase and mobile phase is critical for achieving selectivity.

  • SFC: This technique is a powerful alternative to HPLC, particularly for chiral and diastereomeric separations. It often provides faster separations and is considered a complementary technique to HPLC.

Other methods like high-speed countercurrent chromatography (HSCCC) have also been used for the isolation and purification of glycosides.

Troubleshooting Guide

Q1: My C-glycoside diastereomers are co-eluting or showing poor resolution (Rs < 1.5) on a standard reversed-phase (C18) column. What should I do next?

This is a common issue, as the subtle structural differences between diastereomers may not be resolved by standard hydrophobic interactions. A systematic approach is required to improve selectivity.

Step 1: Modify the Mobile Phase The mobile phase composition is a critical factor influencing separation.

  • Change the Organic Modifier: Switch between acetonitrile (B52724) and methanol (B129727). The different solvent properties can alter selectivity. Sometimes a ternary mixture (e.g., water/acetonitrile/methanol) can provide a unique selectivity.

  • Adjust Additives and pH: For ionizable compounds, adjusting the pH with additives like formic acid, trifluoroacetic acid (TFA), or ammonium (B1175870) acetate (B1210297) can change the ionization state of the analytes and improve separation.

  • Temperature: Varying the column temperature can impact selectivity and resolution. It's an important parameter to explore during method optimization.

Step 2: Switch the Stationary Phase If mobile phase optimization is insufficient, changing the column is the next logical step.

  • Try a Different Reversed-Phase Column: Consider a phenyl-hexyl or embedded polar group (EPG) column, which offer different retention mechanisms than a standard C18.

  • Use a Chiral Stationary Phase (CSP): CSPs, especially polysaccharide-based ones (e.g., cellulose (B213188) or amylose (B160209) derivatives), are highly effective for separating stereoisomers, including diastereomers. Screening multiple chiral columns in different modes (NP, RP, polar organic) is a highly recommended strategy.

  • Explore Normal-Phase (NP) or HILIC: If the compounds are sufficiently polar, NP-HPLC on a silica (B1680970) or cyano column, or HILIC, can provide the necessary selectivity for separation.

Q2: I have achieved baseline separation, but the analysis time is too long. How can I reduce the retention time without sacrificing resolution?

Long analysis times can be a bottleneck in high-throughput environments. The goal is to increase elution speed while maintaining the critical separation factor (α) and resolution (Rs).

  • Increase the Flow Rate: This is the most direct way to shorten run time. However, excessively high flow rates can lead to a loss of efficiency and, consequently, resolution. Perform a flow rate study (e.g., 0.8, 1.0, 1.2 mL/min) to find the optimal balance.

  • Adjust Gradient Slope (for gradient elution): Make the gradient steeper (i.e., increase the percentage of the strong solvent faster). This will cause compounds to elute more quickly. Fine-tuning the gradient profile is essential to ensure the critical pair of diastereomers remains resolved.

  • Increase Column Temperature: Higher temperatures reduce mobile phase viscosity, allowing for faster flow rates at lower backpressure. It can also sharpen peaks, but be aware that it might alter selectivity, either positively or negatively.

  • Consider Supercritical Fluid Chromatography (SFC): SFC methods are often significantly faster than HPLC methods for diastereomeric separations and can be an excellent alternative for reducing analysis time.

Q3: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

Poor peak shape compromises resolution and quantification accuracy. It often points to undesirable secondary interactions or system issues.

  • Check for Column Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or sample concentration and re-analyze.

  • Address Secondary Interactions: Peak tailing, especially for basic compounds, can result from interactions with acidic silanol (B1196071) groups on the silica support. Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1%) in normal phase or use a modern, base-deactivated column for reversed-phase.

  • Adjust Mobile Phase pH: For ionizable analytes, ensure the mobile phase pH is at least 2 units away from the compound's pKa to prevent mixed ionization states, which can cause peak distortion.

  • Ensure Sample Solvent Compatibility: The sample solvent should be as weak as or weaker than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.

Data Presentation: Chromatographic Conditions

The following tables summarize starting conditions and optimization parameters for developing a separation method for C-glycoside diastereomers.

Table 1: HPLC (Reversed-Phase) Method Optimization Parameters

Parameter Condition 1 Condition 2 Condition 3 Rationale for Variation
Column C18 (e.g., 250 x 4.6 mm, 5 µm) Phenyl-Hexyl Embedded Polar Group Offers different selectivity based on hydrophobicity and π-π interactions.
Mobile Phase A 0.1% Formic Acid in Water 10 mM Ammonium Acetate, pH 5.0 0.1% TFA in Water Modifies analyte ionization and interactions with the stationary phase.
Mobile Phase B Acetonitrile Methanol Acetonitrile/Methanol (50:50) Changes separation selectivity; methanol is a hydrogen-bond donor.
Gradient 5-95% B in 30 min 30-70% B in 40 min Isocratic (e.g., 70% B) Gradient elution for screening, isocratic for optimizing a specific pair.
Flow Rate 1.0 mL/min 0.8 mL/min 1.2 mL/min Balances analysis time against separation efficiency.

| Temperature | 30 °C | 40 °C | 25 °C | Affects viscosity, retention, and selectivity. |

Table 2: HPLC (Normal-Phase & Chiral) Method Optimization Parameters

Parameter Condition 1 (Normal-Phase) Condition 2 (Chiral) Condition 3 (Chiral) Rationale for Variation
Column Silica (e.g., 250 x 4.6 mm, 5 µm) Cellulose tris(3,5-dichlorophenylcarbamate) Amylose tris(3,5-dimethylphenylcarbamate) Different stationary phases provide unique stereoselective interactions.
Mobile Phase A n-Hexane / Heptane n-Hexane CO₂ (for SFC mode) Non-polar solvent for normal-phase chromatography.
Mobile Phase B Ethanol (B145695) or Isopropanol (IPA) Ethanol (with 0.25% Formic Acid) Methanol or Ethanol Polar modifier; additives can improve peak shape.
Composition Isocratic (e.g., 85:15 A:B) Isocratic (e.g., 65:35 A:B) Gradient (e.g., 5-40% B) Isocratic is common for NP/Chiral, but gradients can be used.
Flow Rate 1.0 mL/min 0.6 mL/min 3.0 mL/min (SFC) Flow rates are optimized based on column type and pressure limits.

| Temperature | 25 °C | 35 °C | 40 °C | Temperature tuning can be critical for chiral recognition. |

Experimental Protocols

Protocol 1: HPLC Method Development for C-Glycoside Diastereomer Resolution

  • Sample Preparation: Dissolve the C-glycoside diastereomer mixture in a suitable solvent (e.g., 50:50 methanol:water for RP or ethanol for NP) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Initial Screening (Reversed-Phase):

    • Install a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Set the column temperature to 30 °C.

    • Use a mobile phase of A: 0.1% Formic Acid in Water and B: Acetonitrile.

    • Run a broad scouting gradient from 5% to 95% B over 30 minutes at a flow rate of 1.0 mL/min.

    • Monitor at a suitable UV wavelength.

  • Optimization:

    • If no separation is observed, repeat the screening run with Methanol as Mobile Phase B.

    • If partial separation is observed, optimize the gradient. Narrow the gradient range around the elution point of the diastereomers and extend the gradient time to improve resolution.

  • Chiral Column Screening:

    • If reversed-phase methods fail, switch to a chiral stationary phase (e.g., cellulose-based).

    • Perform initial screening under normal-phase conditions (e.g., Hexane:Ethanol, 90:10) and reversed-phase conditions (e.g., Water:Acetonitrile, 60:40).

    • Systematically screen different chiral columns and mobile phase combinations as outlined in Table 2. It is often a process of trial and error to find the right column.

  • Final Refinement: Once baseline separation is achieved, fine-tune the flow rate, temperature, and mobile phase composition to meet the desired criteria for resolution, analysis time, and peak shape.

Diagrams

troubleshooting_workflow start Start: Poor Resolution of C-Glycoside Diastereomers (Rs < 1.5) mp_opt Step 1: Mobile Phase Optimization start->mp_opt change_organic Change Organic Modifier (ACN <=> MeOH) mp_opt->change_organic adjust_ph Adjust pH / Additives (Formic Acid, Acetate) mp_opt->adjust_ph change_temp Vary Temperature (e.g., 25°C to 40°C) mp_opt->change_temp check_res1 Resolution Adequate? change_organic->check_res1 adjust_ph->check_res1 change_temp->check_res1 sp_opt Step 2: Change Stationary Phase check_res1->sp_opt No end_success Success: Method Optimized check_res1->end_success Yes try_chiral Screen Chiral Columns (Cellulose, Amylose) sp_opt->try_chiral try_np_hilic Try Normal Phase (Silica) or HILIC sp_opt->try_np_hilic try_alt_rp Try Different RP Column (Phenyl, Polar Embedded) sp_opt->try_alt_rp check_res2 Resolution Adequate? try_chiral->check_res2 try_np_hilic->check_res2 try_alt_rp->check_res2 check_res2->end_success Yes end_fail Consult Specialist / Consider SFC or Prep-HPLC check_res2->end_fail No experimental_workflow prep Sample Preparation screen_rp Initial Screening: Reversed-Phase HPLC (C18, ACN/MeOH) prep->screen_rp eval1 Evaluate Resolution screen_rp->eval1 optimize_rp Optimize RP Method: Gradient, Temp, pH eval1->optimize_rp Partial Separation screen_chiral Screen Chiral / NP Stationary Phases eval1->screen_chiral No Separation eval2 Evaluate Resolution optimize_rp->eval2 screen_chiral->eval2 optimize_chiral Optimize Chiral/NP Method: Mobile Phase, Flow, Temp eval2->optimize_chiral Partial Separation validate Final Method Validation eval2->validate Baseline Separation optimize_chiral->validate

References

optimization of extraction methods for C-glycosides from natural products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction methods for C-glycosides from natural products. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Troubleshooting Guide

This section addresses common problems encountered during the extraction and purification of C-glycosides.

Q1: My C-glycoside yield is disappointingly low. What are the common causes and how can I improve it?

A: Low yield is a frequent challenge. Several factors could be responsible:

  • Inappropriate Solvent Choice: C-glycosides have a wide range of polarities. The extraction efficiency is highly dependent on the solvent system. Aqueous mixtures of organic solvents are often more effective than pure solvents. For instance, 70% and 80% methanol (B129727) solutions have been shown to be superior for extracting certain glycosides.[1][2] For flavone (B191248) C-glycosides, using novel solvents like Deep Eutectic Solvents (DESs) can increase yields by over 70% compared to conventional solvents like 70% methanol.[3]

  • Inefficient Extraction Method: Traditional maceration or Soxhlet extractions can be time-consuming and inefficient. Advanced techniques can significantly improve yields and reduce extraction time. For example, Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) enhance mass transfer, leading to better recovery.[4][5]

  • Suboptimal Extraction Parameters: Every parameter matters. Time, temperature, solvent-to-solid ratio, and (for advanced methods) power or pressure must be optimized. For UAE, longer extraction times can be desirable, while for MAE, higher microwave power can sometimes lead to decreased yields. Response surface methodology (RSM) is a powerful tool for optimizing these conditions.

  • Enzymatic Degradation: Endogenous enzymes in the plant material can degrade glycosides upon cell rupture. Using heat during the extraction process or drying the plant material at appropriate temperatures (e.g., 40-50°C) can help inactivate these enzymes.

Q2: My crude extract is full of impurities like chlorophyll (B73375) and tannins. How can I obtain a cleaner initial extract?

A: Co-extraction of impurities is a common issue that complicates downstream purification.

  • Pre-extraction Defatting: For samples rich in lipids, a pre-extraction step with a non-polar solvent like n-hexane or petroleum ether can effectively remove fats and chlorophyll without significantly affecting the more polar C-glycosides.

  • Liquid-Liquid Partitioning: After initial extraction (e.g., with ethanol (B145695) or methanol), the extract can be suspended in water and partitioned against solvents of increasing polarity, such as ethyl acetate (B1210297) and then n-butanol. C-glycosides typically partition into the more polar n-butanol phase, leaving many impurities behind.

  • Solid-Phase Extraction (SPE) / Resin Adsorption: Passing the crude extract through a resin column, such as AB-8 macroporous resin or XAD-16N, is highly effective. The resin retains the C-glycosides, while unwanted compounds like sugars and salts can be washed away. The target compounds are then eluted with a solvent like ethanol.

  • Precipitation: The Stas-Otto method suggests using lead acetate to precipitate tannins, although this method requires a subsequent step to remove toxic lead salts.

Q3: I am trying to hydrolyze O-glycosides in my sample, but the concentration of my target C-glycosides is also decreasing. What is happening?

A: This is a critical issue stemming from the chemical properties of C-glycosides. While the carbon-carbon bond of C-glycosides is significantly more resistant to acid hydrolysis than the C-O bond of O-glycosides, they are not indestructible. Using overly harsh hydrolysis conditions (e.g., very high acid concentrations like 12M HCl or prolonged exposure at high temperatures) can lead to the degradation of C-glycosides. It is crucial to use milder conditions (e.g., ~1M HCl) that are sufficient to cleave O-glycosides while preserving the C-glycoside structure.

Q4: I am using Supercritical Fluid Extraction (SFE) with CO2, but my yields for polar C-glycosides are negligible. What's wrong?

A: Supercritical CO2 is a non-polar solvent and is inefficient at extracting polar compounds like glycosides on its own. The success of SFE for these molecules hinges on the use of a polar co-solvent, often called a modifier. Adding a co-solvent like methanol or an ethanol/water mixture is essential to increase the polarity of the supercritical fluid and enhance the solubility of C-glycosides. The concentration of the co-solvent is one of the most effective variables to optimize in this method.

Frequently Asked Questions (FAQs)

Q1: What makes C-glycosides chemically different from O-glycosides and why does it affect extraction?

A: The key difference is the linkage between the sugar (glycone) and non-sugar (aglycone) parts. In O-glycosides, they are linked by an oxygen atom (C-O-C), which is susceptible to hydrolysis by acids or enzymes. In C-glycosides, the link is a direct carbon-carbon bond (C-C). This C-C bond is much stronger and more stable, making C-glycosides resistant to typical acid and enzymatic hydrolysis, a property that can be exploited during purification to remove contaminating O-glycosides.

Q2: How do I select the best solvent for my initial extraction?

A: Solvent selection is crucial and depends on the specific C-glycosides and plant matrix.

  • Polarity Matching: C-glycosides are generally polar molecules. Solvents like methanol, ethanol, and water are common choices.

  • Aqueous Mixtures: Often, a mixture of alcohol and water (e.g., 70-80% methanol or ethanol) provides the best results, as it balances polarity to efficiently extract a broader range of glycosides.

  • Advanced Solvents: For specific applications, Deep Eutectic Solvents (DESs) have emerged as highly efficient and green alternatives, sometimes tripling the yield compared to methanol.

Q3: Which extraction technique is right for me: UAE, MAE, or SFE?

A: The choice depends on your specific goals, available equipment, and the stability of your target compounds.

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls. It is fast, efficient, and generally operates at lower temperatures, making it suitable for thermolabile compounds.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample matrix directly, leading to very rapid extraction. It can be more energy-efficient than conventional heating but requires careful temperature control to avoid degradation.

  • Supercritical Fluid Extraction (SFE): Uses a fluid at its supercritical state (commonly CO2) as the solvent. It is highly tunable and produces very clean extracts as the solvent is simply removed by depressurization. It is excellent for non-polar compounds but requires a polar co-solvent for C-glycosides.

Q4: How can I effectively purify C-glycosides from the crude extract?

A: Purification is a multi-step process. After initial cleanup (see Troubleshooting Q2), chromatographic techniques are essential for isolating high-purity compounds.

  • Medium-Pressure Liquid Chromatography (MPLC): An excellent intermediate step to fractionate the extract before final purification.

  • High-Speed Countercurrent Chromatography (HSCCC): A liquid-liquid chromatography technique that avoids solid stationary phases, minimizing irreversible adsorption of the sample. It is highly effective for separating structurally similar C-glycosides.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used as the final polishing step to obtain individual C-glycosides with very high purity (>95%).

Q5: How should I prepare and store my plant material and extracts to ensure stability?

A: Proper handling and storage are vital to prevent the degradation of target compounds.

  • Plant Material: Plant material should be dried (e.g., shade-dried or oven-dried at 40-60°C) to reduce moisture content and inactivate degradative enzymes. It should then be ground into a fine powder to increase the surface area for extraction. Ground flaxseed has been shown to be stable for up to 7 days at room temperature and at least two weeks when frozen.

  • Extracts: Crude and purified extracts should be protected from light and heat. Storage in a refrigerator or freezer is recommended. Some extracts have been found to be stable for up to one week at room temperature and at least two weeks when refrigerated or frozen.

Data Presentation

Table 1: Comparison of Extraction Yields for Flavone C-Glycosides from Cymbidium kanran Using Different Solvents

Extraction SolventTotal C-Glycoside Yield (mg/g)Relative Yield (%)
100% Methanol1.16100%
Water1.49128%
70% Methanol2.01173%
Deep Eutectic Solvent (ChCl:DPG)3.44297%

Table 2: Optimized Parameters for Advanced C-Glycoside Extraction Techniques

TechniquePlant SourceKey Optimized ParametersAchieved Yield/OutcomeReference
UAE Cymbidium kanranSolvent: DES (ChCl:DPG, 26% water); Time: 86 min; S/L Ratio: 100 mg / 0.53 mL3.441 mg/g
MAE Ginkgo foliageSolvent: 1.5 M [HO3S(CH2)4mim]HSO4; Power: 120 W; Time: 15 min; S/L Ratio: 1:30 g/mLHighest yield of total flavonol glycosides
SFE Stevia rebaudianaPressure: 211 bar; Temperature: 80 °C; Co-solvent: 17.4% (Ethanol-Water 70:30)54.45 mg/g total glycosides

Experimental Protocols

Protocol 1: General Solvent Extraction & Pre-purification

  • Preparation: Dry the plant material at 40-60°C and grind it into a fine powder (40-60 mesh).

  • Defatting (Optional): Macerate or perform Soxhlet extraction on the powder with n-hexane to remove lipids and chlorophyll. Discard the hexane (B92381) extract.

  • Primary Extraction: Extract the defatted powder three times with 70-80% ethanol at 60-80°C for 2-3 hours each time.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition it against ethyl acetate and then n-butanol.

  • Collection: The n-butanol fraction, which is typically rich in C-glycosides, is collected and concentrated to dryness for further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Setup: Place a known amount of powdered plant material into an extraction vessel with the chosen solvent (e.g., 70% ethanol) at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Parameter Control: Set the desired temperature (e.g., 40°C), ultrasonic power (e.g., 160 W), and extraction time (e.g., 30-60 min).

  • Processing: After extraction, separate the solid material by centrifugation or filtration.

  • Collection: Collect the supernatant/filtrate for analysis or further purification.

Protocol 3: Microwave-Assisted Extraction (MAE)

  • Setup: Place the powdered plant material and the selected solvent into a specialized microwave-safe extraction vessel.

  • Parameter Control: Program the microwave extractor with the optimized parameters: microwave power (e.g., 120-600 W), temperature limit (e.g., 70°C), and extraction time (e.g., 15 min).

  • Extraction: Run the microwave program. The system will rapidly heat the mixture to the set temperature and hold for the specified duration.

  • Cooling & Filtration: After the cycle, allow the vessel to cool to a safe temperature before opening. Filter the contents to separate the extract from the solid residue.

  • Collection: The collected filtrate is ready for subsequent steps.

Protocol 4: Supercritical Fluid Extraction (SFE)

  • Preparation: Load the dried, powdered plant material into the SFE extraction vessel.

  • System Setup: Set the primary solvent (supercritical CO2) flow rate. Introduce the polar co-solvent (e.g., ethanol) at the desired percentage via a separate pump.

  • Parameter Optimization: Set the optimal extraction conditions for pressure (e.g., 200-350 bar) and temperature (e.g., 60-80°C).

  • Extraction: Begin the flow of CO2 and co-solvent through the vessel. The extraction will run for the specified time (e.g., 60 min).

  • Collection: The extract is collected in a separator where the pressure is reduced, causing the CO2 to turn into a gas and evaporate, leaving behind the solvent-free extract.

Visualizations

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_final 4. Final Product Plant Plant Material Dry Drying (40-60°C) Plant->Dry Grind Grinding Dry->Grind Defat Defatting (n-Hexane) Grind->Defat Optional Extract Primary Extraction (e.g., 70% EtOH, UAE, MAE) Grind->Extract Defat->Extract Partition Liquid-Liquid Partitioning Extract->Partition Resin Resin Column (e.g., MPLC) Partition->Resin PrepHPLC Preparative HPLC Resin->PrepHPLC Final Pure C-Glycoside(s) PrepHPLC->Final

General workflow for C-glycoside extraction and purification.

MethodSelection Start Is the compound thermolabile? UAE Consider UAE (Good for heat-sensitive compounds) Start->UAE Yes Goal Primary goal is speed and efficiency? Start->Goal No MAE Consider MAE (High speed, potential for thermal stress) SFE Consider SFE (Low temp, clean extract) Conventional Conventional Methods (Maceration, Soxhlet) (Low equipment cost) Goal->MAE Yes CheckEquip Is specialized equipment available? Goal->CheckEquip No Solvent Need a 'green' or solvent-free extract? Solvent->UAE No Solvent->SFE Yes CheckEquip->Conventional No CheckEquip->Solvent Yes

Decision tree for selecting a suitable extraction method.

UAE_Optimization center_node UAE Efficiency param1 Solvent System (Type & Concentration) center_node->param1 param2 Temperature center_node->param2 param3 Extraction Time center_node->param3 param4 Ultrasonic Power center_node->param4 param5 Solid-to-Liquid Ratio center_node->param5

Key parameters for the optimization of Ultrasound-Assisted Extraction (UAE).

References

Validation & Comparative

A Comparative Guide to the Bioactivity of C-Glycosides versus O-Glycosides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, glycosylation represents a pivotal strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The distinction between C-glycosides and O-glycosides, defined by the carbon-carbon (C-C) versus carbon-oxygen (C-O) linkage between the glycone (sugar) and aglycone (non-sugar) moieties, is fundamental to their biological activity and therapeutic potential. This guide provides an objective comparison of their bioactivity, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Core Physicochemical and Pharmacokinetic Differences

The primary distinction that dictates the divergent biological fates of C- and O-glycosides is the nature of their glycosidic bond. The C-C bond in C-glycosides confers significant stability against enzymatic and chemical hydrolysis compared to the more labile C-O bond of O-glycosides.[1][2][3][4] This enhanced stability is a cornerstone of the pharmacological advantages offered by C-glycosides, particularly in the context of oral drug delivery, as they are more resistant to degradation in the gastrointestinal tract.[1]

Table 1: Key Physicochemical and Pharmacokinetic Distinctions

FeatureC-GlycosidesO-GlycosidesReferences
Glycosidic Bond Carbon-Carbon (C-C)Carbon-Oxygen (C-O)
Chemical Stability High resistance to acid, alkali, and enzymatic hydrolysisSusceptible to enzymatic and chemical hydrolysis
Oral Bioavailability Generally higher due to enhanced stabilityOften lower due to in vivo degradation
Metabolism More resistant to deglycosylationCan be hydrolyzed to aglycone and glycone moieties

Comparative Bioactivity: An Evidence-Based Overview

The structural differences between C- and O-glycosides translate into distinct bioactivity profiles, which have been a subject of extensive research, particularly in the realms of antioxidant and anticancer activities.

Antioxidant Capacity

Studies comparing flavonoid C- and O-glycosides have demonstrated that while the aglycones often exhibit the highest initial antioxidant activity, their stability is compromised during digestion. In contrast, C-glycosides, owing to their stability, tend to retain their antioxidant capacity throughout the digestive process. O-glycosides, being more susceptible to hydrolysis, may release their aglycone, but their overall activity can be diminished.

Table 2: Comparative Antioxidant Activity of Flavonoid Glycosides (In Vitro Digestion Model)

Compound TypeInitial Antioxidant ActivityPost-Digestion Antioxidant ActivityKey FindingsReferences
Aglycones HighSharply DecreasedHigh initial activity but poor stability.
C-Glycosides ModerateMaintainedStable structure leads to sustained activity.
O-Glycosides Moderate to LowDecreasedSusceptible to hydrolysis, leading to activity loss.
Anticancer and Other Bioactivities

Both C- and O-glycosides have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. Cardiac glycosides, a well-studied class of compounds that includes both O- and C-glycoside members, are known to inhibit the Na+/K+-ATPase pump, a mechanism that can trigger apoptosis in cancer cells. The stability of C-glycosides makes them particularly attractive for the development of novel therapeutics in this area. For example, aryl C-glycosides have been successfully developed as inhibitors of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes.

Signaling Pathways Modulated by Glycosides

The bioactivity of glycosides is intimately linked to their ability to modulate various intracellular signaling pathways. Cardiac glycosides, for instance, can influence critical pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, which are central to cell proliferation, survival, and inflammation. O-glycosylation itself is a key post-translational modification that regulates protein function and signaling, with a notable role in the Notch signaling pathway, which is crucial for cell-fate decisions.

Signaling_Pathways cluster_C_Glycoside C-Glycoside Action cluster_O_Glycoside O-Glycoside Action C_Glycoside C-Glycoside (e.g., SGLT2 Inhibitors) SGLT2 SGLT2 C_Glycoside->SGLT2 Inhibits Glucose_Reabsorption Renal Glucose Reabsorption Inhibition SGLT2->Glucose_Reabsorption Mediates O_Glycoside O-Glycoside (e.g., Cardiac Glycosides) NaK_ATPase Na+/K+-ATPase O_Glycoside->NaK_ATPase Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway NaK_ATPase->PI3K_Akt MAPK_ERK MAPK/ERK Pathway NaK_ATPase->MAPK_ERK NF_kB NF-κB Pathway NaK_ATPase->NF_kB

Comparative signaling pathways of C- and O-glycosides.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

In Vitro Digestion Model for Antioxidant Activity Assessment

This protocol is adapted from studies comparing the stability and antioxidant capacity of flavonoid glycosides.

  • Preparation of Simulated Gastric Fluid (SGF): Dissolve pepsin in a 0.1 M HCl solution to a final concentration of 1 mg/mL. Adjust the pH to 2.0.

  • Gastric Digestion: Incubate the test compound (e.g., flavonoid glycoside) in SGF at 37°C for 2 hours with gentle agitation.

  • Preparation of Simulated Intestinal Fluid (SIF): Dissolve pancreatin (B1164899) and bile salts in a 0.1 M NaHCO3 solution to final concentrations of 2 mg/mL and 12 mg/mL, respectively. Adjust the pH to 7.0.

  • Intestinal Digestion: Neutralize the gastric digest with 1 M NaHCO3 and then add SIF. Incubate at 37°C for 2 hours with gentle agitation.

  • Sample Analysis: At various time points during digestion, collect aliquots and analyze for the concentration of the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC).

  • Antioxidant Activity Assays: Assess the antioxidant capacity of the digested samples using standard assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) assays.

Experimental_Workflow Start Test Compound (C- or O-Glycoside) Gastric_Digestion Simulated Gastric Digestion (2h, 37°C) Start->Gastric_Digestion Intestinal_Digestion Simulated Intestinal Digestion (2h, 37°C) Gastric_Digestion->Intestinal_Digestion Analysis HPLC Analysis & Antioxidant Assays (ABTS, FRAP) Intestinal_Digestion->Analysis

In vitro digestion workflow for bioactivity assessment.

Conclusion

The choice between C- and O-glycosides in drug development is a critical decision influenced by the desired therapeutic application and route of administration. C-glycosides offer the significant advantage of enhanced stability, leading to improved oral bioavailability and sustained bioactivity. This makes them highly promising candidates for the development of orally administered drugs targeting a variety of diseases. O-glycosides, while often more susceptible to metabolic breakdown, represent a vast and diverse class of natural and synthetic compounds with a broad range of biological activities. Furthermore, the process of O-glycosylation is a key biological mechanism for regulating protein function. A thorough understanding of the comparative bioactivities and pharmacokinetic profiles of C- and O-glycosides is essential for the rational design of novel and effective therapeutic agents. Future research should continue to explore the structure-activity relationships of these fascinating molecules to unlock their full therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Flavonoid C-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of flavonoid C-glycosides, supported by experimental data, to elucidate their structure-activity relationships (SAR). Flavonoid C-glycosides, characterized by a sugar moiety directly attached to the flavonoid aglycone via a C-C bond, exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer activities. Their unique structural feature imparts greater stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts, influencing their bioavailability and biological action.

Key Structure-Activity Relationship Insights

The biological activity of flavonoid C-glycosides is intricately linked to their structural features. The nature and position of the sugar moiety, the hydroxylation pattern of the aglycone, and the overall molecular conformation are critical determinants of their therapeutic potential.

  • Antioxidant Activity: The antioxidant capacity is significantly influenced by the number and position of hydroxyl groups on the B-ring. The presence of an ortho-dihydroxy (catechol) group at the C-3' and C-4' positions is a key feature for potent radical scavenging activity. Luteolin C-glycosides (e.g., orientin, isoorientin) generally exhibit stronger antioxidant effects than apigenin (B1666066) C-glycosides (e.g., vitexin, isovitexin) due to the presence of the 3',4'-catechol moiety.[1][2] The C2-C3 double bond in conjunction with the 4-oxo group in the C-ring also contributes to the antioxidant potential.[1]

  • Anti-inflammatory Activity: The anti-inflammatory effects of flavonoid C-glycosides are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The C2-C3 double bond and hydroxyl groups at C-3' and C-4' are associated with increased anti-inflammatory activity.[3][4] However, the glycosylation pattern can also play a crucial role. In some cases, the aglycone form may exhibit greater activity due to enhanced cellular uptake.[5]

  • Anti-diabetic Activity: Flavonoid C-glycosides have emerged as promising candidates for the management of diabetes. Their mechanisms of action include the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and the modulation of signaling pathways involved in glucose metabolism, such as the protein tyrosine phosphatase 1B (PTP1B) pathway.[6][7][8] The C2-C3 double bond and the C-4 keto group are considered important structural features for anti-diabetic effects.[9] Studies suggest that C-glycosylflavonoids may possess higher anti-diabetic potential than their corresponding O-glycosylflavonoids and aglycones.[7][10]

  • Anti-cancer Activity: The anticancer properties of flavonoid C-glycosides are linked to their capacity to modulate oxidative stress, inhibit cell proliferation, and induce apoptosis in cancer cells. The number and position of hydroxyl groups, as well as the presence of a C2-C3 double bond, are crucial for their cytotoxic effects.[11][12] For instance, vicenin-II and isovitexin (B1672635) have demonstrated significant cytotoxic activity against certain cancer cell lines.[13]

Quantitative Data Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various flavonoid C-glycosides across different biological assays, providing a quantitative basis for comparing their potencies.

Table 1: Anti-diabetic Activity of Flavonoid C-Glycosides

CompoundAssayIC50 (µM)Reference
OrientinPTP1B Inhibition~397 (0.18 mg/ml)[7]
VitexinPTP1B Inhibition-[7]
IsoorientinNF-κB Inhibition8.9 µg/mL[4]
IsovitexiniNOS Inhibition21 µg/mL[4]
PuerarinPTP1B Inhibition115.81 ± 1.72[14]
Puerarinα-Glucosidase Inhibition147.30 ± 1.33[14]
Swertisinα-Glucosidase Inhibition< Acarbose (B1664774)[8]

Table 2: Anti-inflammatory Activity of Flavonoid C-Glycosides

CompoundAssay (Cell Line)IC50Reference
IsoorientinNF-κB Inhibition (RAW 264.7)8.9 µg/mL[4]
OrientinNF-κB Inhibition (RAW 264.7)12 µg/mL[4]
IsovitexinNF-κB Inhibition (RAW 264.7)18 µg/mL[4]
IsovitexiniNOS Inhibition (RAW 264.7)21 µg/mL[4]
Apigenin C-glycosidesIL-12 p40 & IL-6 Production0.35 ± 0.01 to 1.40 ± 0.04 µM[3][15]
LuteolinNO Production (RAW 264.7)27 µM[16]
ApigeninNO Production (RAW 264.7)23 µM[16]

Table 3: Anti-cancer Activity of Flavonoid C-Glycosides

CompoundCell LineIC50 (µg/mL)Reference
Vicenin-IIHepG-214.38[13]
IsovitexinHepG-215.39[13]
VitexinHepG-247.93[13]
OrientinHepG-282.98[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging ability of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). This solution should be freshly prepared and stored in the dark.[10][17]

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound solution to each well.

    • Add the DPPH working solution to all wells. A blank well should contain the solvent and DPPH solution without the test compound.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[10][17]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[18]

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[19][20][21]

  • Reagents:

    • α-glucosidase from Saccharomyces cerevisiae

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

    • Test compounds and a positive control (e.g., acarbose)

  • Assay Procedure:

    • In a 96-well plate, add the α-glucosidase enzyme solution to each well.

    • Add different concentrations of the test compounds or acarbose to the respective wells. A control well should contain the enzyme and buffer without any inhibitor.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).[1]

    • Initiate the enzymatic reaction by adding the substrate (pNPG) to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).[19]

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.[19]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on PTP1B, a negative regulator of insulin (B600854) signaling.

  • Reagents:

    • Human recombinant PTP1B

    • p-nitrophenyl phosphate (pNPP) as the substrate

    • Reaction buffer (e.g., 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT).[22]

  • Assay Procedure:

    • Add the test compound solution to the reaction buffer in a 96-well plate.

    • Add the PTP1B enzyme to the wells and pre-incubate at 37°C for a short period.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate the mixture at 37°C for 30 minutes.[22]

    • Terminate the reaction with 1 M NaOH.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.[22]

  • Data Analysis: Calculate the percentage of PTP1B inhibition and determine the IC50 value.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This cell-based assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[23]

    • Incubate for 24 hours.

  • NO Measurement:

    • Collect the cell culture supernatant.

    • Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[23]

    • The absorbance is measured at approximately 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control and determine the IC50 value.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of flavonoid C-glycosides.

experimental_workflow_antioxidant cluster_sample_prep Sample Preparation cluster_dpph_assay DPPH Assay cluster_data_analysis Data Analysis flavonoid Flavonoid C-glycoside dissolution Dissolution in Solvent flavonoid->dissolution serial_dilution Serial Dilutions dissolution->serial_dilution mixing Mixing serial_dilution->mixing dpph_solution DPPH Solution dpph_solution->mixing incubation Incubation (Dark) mixing->incubation absorbance Measure Absorbance (517 nm) incubation->absorbance calculation Calculate % Inhibition absorbance->calculation ic50 Determine IC50 calculation->ic50 anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS_COX2 iNOS, COX-2 (Inflammatory Genes) Nucleus->iNOS_COX2 activates transcription Flavonoid Flavonoid C-glycoside Flavonoid->IKK inhibits Flavonoid->NFkB inhibits translocation anti_diabetic_pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (phosphorylated) IR->IRS activates PI3K PI3K IRS->PI3K Akt Akt (phosphorylated) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) Flavonoid Flavonoid C-glycoside Flavonoid->PTP1B inhibits

References

A Comparative Analysis of the Antioxidant Capacity of C-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antioxidant capacity of various C-glycosides, presenting experimental data and methodologies for researchers, scientists, and professionals in drug development. The focus is on the structure-activity relationship and the mechanisms underlying the antioxidant effects of these stable flavonoid compounds.

Structure-Antioxidant Capacity Relationship in C-Glycosides

The antioxidant activity of C-glycosides is intricately linked to their chemical structure. Key determinants include the nature of the aglycone, the number and position of hydroxyl groups, and the type and position of the sugar moieties.

A significant factor is the structure of the aglycone backbone. For instance, C-glycosides derived from luteolin (B72000) consistently exhibit higher antioxidant activity than those derived from apigenin.[1][2] This is attributed to the presence of ortho-dihydroxyl groups (catechol group) at the C-3′ and C-4′ positions of the B-ring in the luteolin skeleton, which plays a crucial role in radical scavenging.[1][2] Apigenin derivatives, possessing only a single hydroxyl group on the B-ring, show comparatively lower activity.[1]

While C-glycosylation can sometimes lead to a decrease in the antioxidant activity compared to the parent aglycone due to steric hindrance, it significantly enhances the molecule's stability.[1][3][4][5][6] The C-C bond between the sugar and the aglycone is more stable than the C-O bond found in O-glycosides, making C-glycosides more resistant to enzymatic hydrolysis during digestion.[3][4][5][6][7] This stability ensures that the antioxidant properties are maintained for a longer duration in biological systems.[3][4][5][6]

Furthermore, C-glycosides often demonstrate superior metal-chelating properties compared to their corresponding aglycones.[1] The bulky sugar structure can facilitate the formation of stable chelation complexes with metal ions like iron, thereby inhibiting pro-oxidant reactions.[1]

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the antioxidant capacity of selected C-glycosides from various studies. The data is primarily presented as IC50 values from DPPH and ABTS assays, where a lower value indicates higher antioxidant activity.

C-GlycosideAglycone BaseAssayIC50 / Activity ValueKey Findings
Orientin LuteolinDPPHEC50: 9.5 µM[1]Strong anti-peroxidative activity.[1] In vivo antioxidant activity is significantly higher than vitexin.[5][8]
Isoorientin LuteolinDPPHEC50: 9.5 µM[1]Strong anti-peroxidative activity.[1]
Vitexin ApigeninABTSLower than apigenin[1]Generally shows lower radical scavenging activity compared to its aglycone.
Isovitexin ApigeninABTSLower than apigenin[1]Similar to vitexin, its scavenging activity is less potent than the parent aglycone.[1]
Lucenin-1 LuteolinGeneralHigher than Lucenin-2[1]The type of sugar at C-6 and C-8 influences antioxidant activity.[1]
Carlinoside LuteolinGeneralHigher than Lucenin-2[1]Demonstrates that different sugar moieties (glucose and arabinose) can enhance activity compared to two glucose units.[1]
Aspalathin Dihydrochalcone (B1670589)TheoreticalHigh radical scavengingThe o-dihydroxyl group in the B-ring is a key determinant of its high antioxidant activity.[9]
Nothofagin DihydrochalconeTheoreticalLower than Aspalathin[9]The absence of the second hydroxyl group on the B-ring reduces its radical scavenging potential compared to aspalathin.[9]

Mechanisms of Antioxidant Action

C-glycosides exert their antioxidant effects through several mechanisms, primarily by neutralizing free radicals.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the C-glycoside donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting C-glycoside radical is stabilized by resonance. The HAT mechanism is considered dominant in non-polar environments.[7][9]

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is more prevalent in polar environments.[7][9] It involves a multi-step process where the C-glycoside first loses a proton (deprotonation), followed by the transfer of an electron to the free radical.

  • Metal Chelation: As mentioned earlier, C-glycosides can bind to transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺).[1] By sequestering these ions, they prevent them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals. The 5-hydroxy-4-oxo and 3′,4′-dihydroxyl groups are potential iron chelation sites.[1]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) CG_HAT C-Glycoside (Ar-OH) CG_Radical_HAT C-Glycoside Radical (Ar-O•) CG_HAT->CG_Radical_HAT H• donation Radical_HAT Free Radical (R•) Neutral_HAT Neutralized Molecule (RH) Radical_HAT->Neutral_HAT H• acceptance CG_SPLET C-Glycoside (Ar-OH) Anion Anion (Ar-O⁻) CG_SPLET->Anion - H⁺ (Proton Loss) CG_Radical_SPLET C-Glycoside Radical (Ar-O•) Anion->CG_Radical_SPLET - e⁻ (Electron Transfer) Radical_SPLET Free Radical (R•) Anion_Radical Anion Radical (R⁻) Radical_SPLET->Anion_Radical + e⁻ Neutral_SPLET Neutralized Molecule (RH) Anion_Radical->Neutral_SPLET + H⁺

Figure 1: Simplified diagram of HAT and SPLET antioxidant mechanisms.

Experimental Protocols

Standard in vitro assays are used to quantify and compare the antioxidant capacity of C-glycosides. Below are detailed methodologies for two common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM or 1x10⁻⁴ M) in a suitable solvent like methanol (B129727) or ethanol (B145695).[10][11][12] The solution should have a deep violet color.

  • Sample Preparation: Dissolve the C-glycoside samples and a positive control (e.g., ascorbic acid, quercetin, or Trolox) in the same solvent to create a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[11]

  • Reaction: Add a specific volume of the sample solution (e.g., 1 mL) to a larger volume of the DPPH solution (e.g., 2 mL).[10] Prepare a control sample containing only the solvent and the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[11][12] The scavenging of the DPPH radical by the antioxidant results in a color change from violet to pale yellow.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 515 or 517 nm) using a UV-Vis spectrophotometer.[11][12][13]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • I (%) = [ (A_control − A_sample) / A_control ] × 100[13]

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the sample concentrations.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Methodology:

  • Reagent Preparation: Generate the ABTS•⁺ radical by reacting an aqueous ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[12] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]

  • Working Solution: Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.[12]

  • Sample Preparation: Prepare various concentrations of the C-glycoside samples and a positive control (e.g., Trolox) in the appropriate solvent.

  • Reaction: Add a small volume of the sample solution (e.g., 0.3 mL) to a large volume of the diluted ABTS•⁺ working solution (e.g., 6 mL).[12]

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) in the dark.[12]

  • Measurement: Measure the decrease in absorbance at 734 nm.[11]

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.[13]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis SamplePrep Sample & Standard Preparation (Serial Dilutions) Mixing Mix Sample/Standard with Radical Solution SamplePrep->Mixing ReagentPrep Radical Solution Preparation (DPPH or ABTS) ReagentPrep->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement CalcInhibition Calculate % Inhibition Measurement->CalcInhibition Plotting Plot % Inhibition vs. Concentration CalcInhibition->Plotting IC50 Determine IC50 Value Plotting->IC50

Figure 2: General workflow for in vitro antioxidant capacity assays.

Conclusion

C-glycosides represent a stable and potent class of flavonoid antioxidants. Their efficacy is largely governed by the structure of the aglycone, with luteolin-based C-glycosides showing superior activity due to the catechol moiety in the B-ring. While glycosylation may slightly reduce activity compared to the aglycone in some assays, it confers significant stability, which is crucial for in vivo applications.[4][5][6] The primary mechanisms of action involve hydrogen atom transfer, sequential proton loss electron transfer, and metal chelation. Standardized assays like DPPH and ABTS provide reliable methods for quantifying and comparing the antioxidant potential of different C-glycosides, guiding the selection of promising candidates for further development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Glycoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, HPTLC, and LC-MS/MS for the Accurate Quantification of Glycosides.

The precise and reliable quantification of glycosides, a diverse class of bioactive compounds found extensively in botanicals and pharmaceutical formulations, is paramount for quality control, efficacy assessment, and pharmacokinetic studies. The selection of an appropriate analytical method is a critical decision, balancing the need for sensitivity, specificity, throughput, and cost. This guide provides a comprehensive cross-validation perspective on three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document summarizes quantitative performance data from various validation studies, presents detailed experimental protocols for each method, and visualizes key workflows and biological pathways to support researchers in making informed decisions for their specific analytical challenges.

Quantitative Performance Comparison of Analytical Methods

The choice of an analytical method for glycoside quantification is often a trade-off between performance characteristics and practical considerations such as sample complexity and available instrumentation. The following table summarizes key validation parameters for HPLC-UV, HPTLC, and LC-MS/MS, compiled from studies on flavonoid glycosides like apigenin-7-O-glucoside and rutin.[1][2] It is important to note that these values are representative and can vary based on the specific glycoside, matrix, and experimental conditions. Therefore, direct comparison should be approached with caution when data is compiled from different studies.[1]

Parameter HPLC-UV HPTLC LC-MS/MS
Linearity (R²) > 0.999> 0.994> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL50 - 70 ng/spot0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL150 - 200 ng/spot0.05 - 2 ng/mL
Precision (%RSD) < 2%< 2%< 15%
Accuracy (Recovery %) 95 - 105%98 - 102%85 - 115%
Selectivity ModerateModerateHigh
Analysis Time per Sample 15 - 30 minutes~3-5 minutes (per sample on a plate)5 - 15 minutes
Cost & Complexity Lower initial cost, less complexLower initial cost, relatively simpleHigher initial cost, more complex

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the quantification of glycosides using HPLC-UV, HPTLC, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quality control of well-characterized glycosides in various samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions (Example for Flavonoid Glycosides):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the target glycoside (e.g., 335 nm for apigenin-7-O-glucoside).[1]

  • Injection Volume: 10-20 µL.

Sample Preparation (General Procedure for Plant Extracts):

  • Accurately weigh the powdered plant material.

  • Extract the glycosides using a suitable solvent (e.g., 70% methanol) through methods like sonication or maceration.

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Standard Preparation:

  • Prepare a stock solution of the analytical standard of the target glycoside in a suitable solvent (e.g., methanol).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

Chromatographic Conditions (Example for Flavonoid Glycosides):

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of solvents optimized for the separation of the target glycosides (e.g., ethyl acetate:methanol:glacial acetic acid:formic acid in a ratio of 11:1:1:1, v/v/v/v).

  • Sample Application: Apply standards and samples as bands of a specific width using an automated applicator.

  • Development: Develop the plate in a saturated chamber to a defined distance.

  • Derivatization: If the glycosides are not visible, spray the plate with a suitable derivatizing agent (e.g., natural product–polyethylene glycol (NP–PEG) reagent) and heat as required.

  • Densitometric Analysis: Scan the plate at the wavelength of maximum absorbance of the derivatized spots.

Sample and Standard Preparation:

  • Similar to HPLC, prepare extracts and a series of standard solutions of known concentrations.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification of glycosides in complex matrices like biological fluids, offering high sensitivity and selectivity.

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions (Example for Apigenin-7-glucoside in Serum): [1]

  • Column: A suitable C18 analytical column.

  • Mobile Phase: A gradient elution using, for example, 0.1% formic acid in water and methanol.

  • Ionization Mode: ESI in either positive or negative mode, optimized for the target analyte.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Sample Preparation (Example for Serum):

  • Protein precipitation is a common method. Add a cold organic solvent like acetonitrile (B52724) to the serum sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.

Standard and Internal Standard Preparation:

  • Prepare calibration standards containing the analyte and a fixed concentration of a suitable internal standard (ideally a stable isotope-labeled version of the analyte).

Mandatory Visualizations

Cross-Validation Workflow

A systematic workflow is essential to ensure that different analytical methods produce comparable and reliable data.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison cluster_4 Conclusion M1 HPLC-UV Method Development V1 Validate HPLC-UV (Linearity, Precision, Accuracy, LOD, LOQ) M1->V1 M2 HPTLC Method Development V2 Validate HPTLC (Linearity, Precision, Accuracy, LOD, LOQ) M2->V2 M3 LC-MS/MS Method Development V3 Validate LC-MS/MS (Linearity, Precision, Accuracy, LOD, LOQ) M3->V3 CV Analyze Same Set of Samples by All Three Methods V1->CV V2->CV V3->CV DA Statistical Comparison of Quantitative Results CV->DA C Determine Method Comparability & Select Appropriate Method DA->C

Caption: A generalized workflow for the cross-validation of analytical methods.

Signaling Pathways Modulated by Flavonoid Glycosides

Understanding the biological context of the quantified glycosides is often the ultimate goal in drug development. Many flavonoid glycosides, once metabolized to their aglycone form (e.g., apigenin (B1666066) or quercetin), can modulate various intracellular signaling pathways implicated in inflammation and cancer.

References

A Comparative Analysis of the Anti-Inflammatory Effects of C-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of five prominent C-glycosides: Vitexin, Isovitexin, Puerarin (B1673276), Bergenin (B1666849), and Notoginsenoside R1. The information is compiled from various in vitro studies to facilitate an objective comparison of their potential as anti-inflammatory agents.

Introduction to C-Glycosides in Inflammation

C-glycosides are a class of naturally occurring compounds characterized by a sugar moiety linked to an aglycone via a stable carbon-carbon bond. This structural feature confers greater resistance to enzymatic hydrolysis compared to their O-glycoside counterparts, leading to improved bioavailability and metabolic stability. Many C-glycosides have demonstrated potent anti-inflammatory effects, primarily by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. This guide focuses on a comparative analysis of their efficacy in inhibiting key inflammatory mediators.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of the selected C-glycosides on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard in vitro model for inflammation studies.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC₅₀ Value (µM)Other Quantitative Data
Vitexin RAW 264.7LPSNot explicitly foundSignificant reduction in NO production reported, but IC₅₀ not specified in the reviewed literature.
Isovitexin RAW 264.7LPS (50 ng/mL)58.5 µM[1]Dose-dependently reduced NO production.[1]
Puerarin RAW 264.7LPS (2.5 µg/mL)Not explicitly found40 µM puerarin significantly reduced elevated NO levels.[2]
N9 MicrogliaLPSNot explicitly found200 µM puerarin reduced NO from 23.45 µM to 12.43 µM.[3]
Bergenin RAW 264.7LPSIC₅₀ values for derivatives reported (e.g., 212-253 µM), but not for the parent compound.[4]A fraction of Endopleura uchi rich in bergenin showed an IC₅₀ of 3.2 µg/mL.
Notoginsenoside R1 RAW 264.7LPSNot explicitly foundPrimarily evaluated for effects on cytokines and signaling pathways.

Table 2: Comparative Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)

CompoundCytokineCell LineStimulantQuantitative Data (% Inhibition or IC₅₀)
Vitexin TNF-α, IL-6RAW 264.7LPSQualitative reports of inhibition, specific quantitative data not found.
Isovitexin TNF-α, IL-6RAW 264.7LPSSignificantly inhibited the production of TNF-α and IL-6 in a dose-dependent manner.
Puerarin TNF-α, IL-6RAW 264.7LPS (2.5 µg/mL)40 µM puerarin significantly decreased the production of TNF-α and IL-6.
Bergenin TNF-α--Derivatives showed up to 98% inhibition of TNF-α.
Notoginsenoside R1 TNF-αHuman whole-bloodLPS (1 µg/mL)46% inhibition at 100 µg/mL.
IL-1β, IL-6, TNF-αWI-38 cellsLPS (10 ng/mL)NGR1 impeded the expression and secretion of these cytokines.

Disclaimer: The data presented is compiled from different studies. Direct comparison of absolute potency should be made with caution due to variations in experimental conditions, such as stimulant concentration and incubation times.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of these C-glycosides are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are two of the most critical pathways involved.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins, including TNF-α, IL-6, and iNOS (the enzyme responsible for NO production).

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Release NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination Proteasome->IkBa_p Degrades Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines & iNOS Transcription->Cytokines C_Glycosides C-Glycosides (Vitexin, Puerarin, etc.) C_Glycosides->IKK Inhibit C_Glycosides->IkBa_p Inhibit Degradation

NF-κB signaling pathway and points of inhibition by C-glycosides.
MAPK Signaling Pathway

The MAPK family of proteins (including p38, JNK, and ERK) represents another critical signaling route that translates extracellular stimuli into cellular responses. LPS activation of TLR4 also triggers a cascade of protein phosphorylations that activate MAPK pathways. Activated MAPKs, in turn, phosphorylate and activate various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.

MAPK_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates p_MAPK p-MAPK (Active) MAPK->p_MAPK Nucleus Nucleus p_MAPK->Nucleus Translocation TF Transcription Factors (e.g., AP-1) Nucleus->TF Activates Transcription Gene Transcription TF->Transcription Initiates Cytokines Pro-inflammatory Cytokines & iNOS Transcription->Cytokines C_Glycosides C-Glycosides (Isovitexin, Puerarin, etc.) C_Glycosides->MAPK Inhibit Phosphorylation

MAPK signaling pathway and points of inhibition by C-glycosides.

Experimental Protocols

The following are detailed methodologies for key in vitro assays commonly used to evaluate the anti-inflammatory effects of C-glycosides.

General Experimental Workflow

A typical workflow for screening compounds for anti-inflammatory activity involves initial cytotoxicity screening followed by assays to measure the inhibition of key inflammatory markers.

Experimental_Workflow cluster_assays Downstream Assays start Start culture Culture RAW 264.7 Macrophages start->culture cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) culture->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc seed_cells Seed Cells for Inflammation Assays determine_conc->seed_cells pretreat Pre-treat with C-Glycoside seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect griess Griess Assay (for NO) collect->griess elisa ELISA (for Cytokines) collect->elisa western Western Blot (for Signaling Proteins) collect->western analyze Data Analysis (IC50, % Inhibition) griess->analyze elisa->analyze western->analyze end End analyze->end

General workflow for in vitro anti-inflammatory screening.
Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for NO assay, 24- or 6-well for ELISA and Western blot). After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test C-glycoside for a pre-incubation period (typically 1-2 hours). Subsequently, cells are stimulated with Lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine secretion, or shorter times like 15-60 minutes for signaling protein phosphorylation).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.

  • Procedure:

    • After the treatment period, 100 µL of cell culture supernatant is collected from each well of a 96-well plate.

    • An equal volume (100 µL) of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with known concentrations of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-only treated control.

Cytokine Measurement (ELISA)
  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure (Sandwich ELISA):

    • A 96-well plate is coated with a capture antibody specific for the target cytokine and incubated overnight.

    • The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).

    • Cell culture supernatants and a series of known standards are added to the wells and incubated for 1-2 hours.

    • After washing, a biotinylated detection antibody, also specific for the target cytokine, is added and incubated.

    • The plate is washed again, and Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Following a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm.

    • The cytokine concentration in the samples is determined by interpolating from the standard curve.

Western Blot Analysis for Signaling Proteins (NF-κB & MAPK)
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules like IκBα, NF-κB p65, and p38 MAPK.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein (20-30 µg) are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-p38, or their total protein counterparts).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured by a digital imaging system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

The C-glycosides Vitexin, Isovitexin, Puerarin, Bergenin, and Notoginsenoside R1 all demonstrate significant anti-inflammatory potential through the inhibition of key inflammatory mediators and signaling pathways. Isovitexin and Puerarin show potent, dose-dependent inhibition of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages. While direct comparative data is limited, the available evidence suggests that these compounds operate primarily by suppressing the NF-κB and MAPK signaling pathways. Further standardized comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational resource for researchers aiming to explore the development of C-glycosides as novel anti-inflammatory drugs.

References

A Comparative Benchmarking Guide to Bioactive Flavonoid C-Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of a select group of prominent flavonoid C-glycosides: orientin, isoorientin, vitexin, and isovitexin. While the initial query focused on "Glaucoside C," publicly available scientific literature lacks specific data on this compound. Therefore, this guide focuses on these well-researched C-glycosides, which represent two key structural families: luteolin (B72000) glycosides (orientin and isoorientin) and apigenin (B1666066) glycosides (vitexin and isovitexin).

C-glycosides are noted for the carbon-carbon bond linking the sugar moiety to the flavonoid aglycone, conferring greater stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts.[1] This enhanced stability is a crucial factor in their bioavailability and sustained therapeutic action. The primary bioactivities explored in this guide are their anti-inflammatory and antioxidant effects, which are central to their therapeutic potential in a range of disease models.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the anti-inflammatory and antioxidant activities of the selected C-glycosides. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions.

Table 1: Comparative Anti-Inflammatory Activity of Flavonoid C-Glycosides

CompoundAssayTarget/ParameterIC50 / Inhibition (%)Cell Line / ModelReference
Isoorientin NF-κB InhibitionNF-κB activityIC50: 8.9 µg/mLNot specified[2]
Orientin NF-κB InhibitionNF-κB activityIC50: 12 µg/mLNot specified[2]
Isovitexin NF-κB InhibitionNF-κB activityIC50: 18 µg/mLNot specified[2]
Isovitexin iNOS InhibitioniNOS activityIC50: 21 µg/mLNot specified[2]
Isoorientin iNOS InhibitioniNOS activityIC50: 48 µg/mLNot specified
Orientin iNOS InhibitioniNOS activityIC50: 54 µg/mLNot specified

Table 2: Comparative Antioxidant Activity of Flavonoid C-Glycosides

CompoundAssayIC50 (µg/mL)NotesReference
Isoorientin DPPH Radical Scavenging92.09Comparable to Catechin
Catechin (Reference) DPPH Radical Scavenging93.66Standard Flavonoid Antioxidant
Vitexin & Isovitexin OOH Radical ScavengingSimilar theoretical antioxidant capacitiesSlightly lower than Trolox

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the design of future comparative studies.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The deep violet DPPH radical becomes a colorless or pale yellow hydrazine (B178648) upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Test compounds (Vitexin, Isovitexin, Orientin, Isoorientin) and a positive control (e.g., Ascorbic Acid, Trolox) at various concentrations.

    • Methanol or ethanol (B145695) (spectrophotometric grade)

    • Spectrophotometer (capable of reading at ~517 nm)

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare a stock solution of DPPH in methanol or ethanol, ensuring it is protected from light.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a defined volume of each sample dilution to a microplate well or cuvette.

    • Add an equal volume of the DPPH working solution to initiate the reaction. Include a blank control containing only the solvent and DPPH.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation.

  • Principle: The blue-green ABTS radical cation is reduced by an antioxidant, causing a decolorization of the solution that is proportional to the antioxidant's concentration.

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM aqueous solution)

    • Potassium persulfate (e.g., 2.45 mM aqueous solution)

    • Test compounds and a positive control (e.g., Trolox)

    • Ethanol or phosphate-buffered saline (PBS)

    • Spectrophotometer (capable of reading at ~734 nm)

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a small volume of the sample or standard to a cuvette or microplate well.

    • Add a larger volume of the diluted ABTS•+ working solution to start the reaction.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Mandatory Visualizations

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory action of flavonoid C-glycosides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription NFkB_active->Transcription Binds to DNA Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Transcription->Cytokines Flavonoids Flavonoid C-Glycosides (Orientin, Vitexin, etc.) Flavonoids->IKK Inhibits IkB_NFkB->NFkB_active IκBα Degradation & NF-κB Release

NF-κB pathway inhibition by C-glycosides.

Experimental Workflow for Antioxidant Capacity Assays

The following diagram illustrates a generalized workflow for determining the antioxidant capacity of bioactive compounds using common in vitro methods like the DPPH or ABTS assays.

Antioxidant_Workflow Prep Sample & Reagent Preparation Prep_sub 1. Prepare serial dilutions of C-Glycosides. 2. Prepare stable radical solution (DPPH or ABTS•+). 3. Prepare positive control (e.g., Trolox). Reaction Initiate Reaction Prep->Reaction Reaction_sub Mix sample dilutions with radical solution in a 96-well plate. Incubation Incubation Reaction->Incubation Incubation_sub Incubate in the dark at room temperature for a defined period (e.g., 30 min). Measurement Spectrophotometric Measurement Incubation->Measurement Measurement_sub Read absorbance at the specific wavelength (517nm for DPPH, 734nm for ABTS). Analysis Data Analysis Measurement->Analysis Analysis_sub 1. Calculate % inhibition. 2. Plot dose-response curve. 3. Determine IC50 value.

Workflow for in vitro antioxidant assays.

References

A Comparative Analysis of C-Glycoside Content in Diverse Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of C-glycoside content across various plant species, offering valuable insights for researchers, scientists, and drug development professionals. C-glycosides, a class of natural products characterized by a stable carbon-carbon bond between the sugar moiety and the aglycone, exhibit a wide range of biological activities, making them promising candidates for therapeutic applications. This document summarizes quantitative data, details experimental protocols for their analysis, and visualizes key processes and pathways.

Data Presentation: Quantitative C-Glycoside Content

The following table summarizes the quantitative content of prominent C-glycosides in different plant species and the specific plant parts analyzed. The data has been compiled from various scientific studies employing High-Performance Liquid Chromatography (HPLC) for quantification.

Plant SpeciesC-GlycosidePlant PartConcentration (mg/g dry weight unless specified)
Mangifera indica L. (Mango)MangiferinYoung Leaves88.0[1]
Matured Leaves63.0[1]
Various Cultivars (Leaves)1.04 - 47.02[2]
Pueraria lobata (Willd.) Ohwi (Kudzu)PuerarinRoot60.56[3]
Exosome-like Nanoparticles1.08 ± 0.02[4]
Hordeum vulgare L. (Barley)SaponarinSprouts (15 cm, grown in October)17.01 (mg/100g)
Sprouts (100% natural sunlight)~15.0 (mg/100g)
Clinacanthus nutans (Burm. f.) LindauShaftosideLeaves0.00255 - 0.01743 (mmol/g)
OrientinLeaves0 - 0.00086 (mmol/g)
VitexinLeaves0 - 0.00201 (mmol/g)
IsovitexinLeaves0 - 0.00091 (mmol/g)
Stenoloma chusanum (Linn.) ChingOrientinWhole Plant (from Yunnan)1.166
VitexinWhole Plant (from Yunnan)1.457
Garcinia cowa Roxb.OrientinLeaves1.0 (%w/w)
VitexinLeaves0.6 (%w/w)
Dactylopius coccus Costa (Cochineal)Carminic AcidDried Insects170 - 240 (17-24% of weight)
Sterile Adult Females262.7 (26.27% of weight)

Experimental Protocols

The quantification of C-glycosides from plant materials typically involves extraction, purification, and analysis by chromatographic techniques. Below is a generalized methodology based on established protocols.

Sample Preparation and Extraction
  • Drying and Grinding : Plant material (e.g., leaves, roots) is dried in a well-ventilated area or an oven at low temperatures (40-50°C) to prevent the degradation of active compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction : The powdered plant material is extracted with a suitable solvent. Methanol (B129727) or ethanol, often in aqueous solutions (e.g., 70% methanol or 50% ethanol), are commonly used. Techniques such as maceration, sonication, reflux extraction, or Soxhlet extraction can be employed to maximize the extraction efficiency. The process is typically repeated until the extraction solvent becomes colorless.

  • Concentration : The resulting extracts are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification (Optional)

For cleaner samples and to remove interfering substances, a purification step may be included.

  • Liquid-Liquid Partitioning : The crude extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. C-glycosides, being polar, are often enriched in the n-butanol and aqueous fractions.

  • Column Chromatography : Further purification can be achieved using column chromatography with stationary phases like silica (B1680970) gel or macroporous resins. The compounds are eluted with a gradient of solvents to isolate the C-glycosides.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is commonly used.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is typically employed for the separation of C-glycosides.

    • Mobile Phase : A gradient or isocratic elution is performed using a mixture of an aqueous solvent (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile.

    • Flow Rate : A typical flow rate is around 1.0 mL/min.

    • Detection Wavelength : The detection wavelength is set at the maximum absorbance of the target C-glycoside, which is often in the range of 270-340 nm.

  • Quantification :

    • Standard Curve : A calibration curve is generated by injecting known concentrations of a pure C-glycoside standard.

    • Sample Analysis : The prepared plant extracts are filtered and injected into the HPLC system.

    • Calculation : The concentration of the C-glycoside in the sample is determined by comparing its peak area to the standard curve.

For more detailed structural elucidation and sensitive quantification, HPLC coupled with Mass Spectrometry (LC-MS) is also widely used.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for C-glycoside analysis and a representative signaling pathway modulated by C-glycosides.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves, Roots) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., 70% Methanol, Sonication) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Purification Purification (Optional) (Liquid-Liquid Partitioning, Column Chromatography) Crude_Extract->Purification HPLC_Analysis HPLC-UV/DAD or LC-MS Analysis Crude_Extract->HPLC_Analysis Direct Analysis Purified_Extract Purified Extract Purification->Purified_Extract Purified_Extract->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

A generalized experimental workflow for the extraction and analysis of C-glycosides from plant materials.

Signaling_Pathway cluster_lipid Lipid Metabolism cluster_insulin Insulin Signaling cluster_inflammation Inflammation cluster_apoptosis Apoptosis FCGs Flavone C-Glycosides (from Dianthus superbus) PPARg PPARγ FCGs->PPARg INSR INSR, PI3K, AKT FCGs->INSR TNF_IL6_NFkB TNF, IL-6, NF-κB FCGs->TNF_IL6_NFkB BCL2_BAX BCL-2/BAX Ratio FCGs->BCL2_BAX Lipid_Metabolism Improved Lipid Metabolism PPARg->Lipid_Metabolism Upregulation Insulin_Signaling Restored Insulin Signaling INSR->Insulin_Signaling Enhancement Inflammation Suppressed Inflammation TNF_IL6_NFkB->Inflammation Downregulation Apoptosis Inhibited Hepatocyte Apoptosis BCL2_BAX->Apoptosis Elevation

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemical compounds are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Glaucoside C, based on general laboratory safety protocols and information from safety data sheets (SDS) of structurally related compounds.

Important Notice: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on best practices for the disposal of similar glucoside compounds. It is imperative to obtain the specific SDS for this compound from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.

Summary of Key Safety and Handling Information

The following table summarizes essential information for handling this compound and similar glucoside compounds. Data presented is a composite from various sources on related alkyl glucosides and should be considered as general guidance in the absence of a specific SDS for this compound.

PropertyGuidelineCitation
Primary Hazards Causes skin irritation and serious eye damage.[1][2][3][4][5]
Personal ProtectiveEquipment (PPE) Wear protective gloves (e.g., nitrile), chemical safety goggles or face shield, and a laboratory coat.
Handling Precautions Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure adequate ventilation. Wash hands thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically between 2°C and 8°C. Keep away from incompatible materials such as strong oxidizing agents.
Spill Cleanup For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material. Collect all contaminated materials in a sealed, labeled container for disposal.
EnvironmentalPrecautions Avoid release to the environment. Do not allow to enter drains, soil, or surface water.

Step-by-Step Disposal Protocol

The following protocols are based on standard laboratory safety practices for chemical waste disposal.

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling powders or creating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.

2. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure compliant disposal.

  • Solid Waste (Unused or Expired Product):

    • Place the solid waste into a clearly labeled, sealed container suitable for chemical waste.

    • The container should be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Liquid Waste (Solutions):

    • Do not pour solutions containing this compound down the drain.

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container. Ensure the container material is compatible with the solvent used.

    • The container should be labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and the solvent.

  • Contaminated Materials:

    • Items such as gloves, weighing papers, pipette tips, and paper towels contaminated with this compound should be considered chemical waste.

    • Collect these materials in a designated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.

3. Storage of Chemical Waste

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • Ensure the storage area is secure and away from incompatible materials.

4. Final Disposal

  • Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • One recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused/Expired Product) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated_materials Contaminated Labware collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_contaminated Collect in a Labeled, Sealed Bag/Container contaminated_materials->collect_contaminated storage Store in Designated Chemical Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for Pickup by Licensed Disposal Service storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.